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  • Product: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
  • CAS: 1017788-96-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antimalarial.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its pharmacological profile. The title compound, 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile, is a particularly valuable building block for drug development professionals. Its design incorporates three key features:

  • The 4-Chloro Group: An excellent leaving group, this position is primed for nucleophilic aromatic substitution, enabling the introduction of diverse side chains and pharmacophores.[2]

  • The 6-Trifluoromethyl Group: This moiety significantly enhances metabolic stability and lipophilicity, crucial parameters for improving a drug candidate's pharmacokinetic profile.[2][3] The strong electron-withdrawing nature of the -CF₃ group also influences the reactivity of the quinoline ring.[3]

  • The 3-Carbonitrile Group: This functional group can act as a hydrogen bond acceptor or be transformed into other functionalities, providing another vector for molecular optimization. Quinoline-3-carbonitrile derivatives have been explored as potent inhibitors of various kinases, including epidermal growth factor receptor (EGFR).[4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, elucidating the chemical logic behind each step to empower researchers in their synthetic endeavors.

I. Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is most logically approached via a two-step sequence. The retrosynthetic analysis reveals the 4-hydroxyquinoline analogue as the immediate precursor. This intermediate can be constructed from a suitably substituted aniline and a three-carbon electrophilic component, a strategy rooted in the classical Gould-Jacobs reaction.

Retrosynthesis Target 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile Precursor1 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile Target->Precursor1 Chlorination (C-O to C-Cl) StartingMaterial1 4-(Trifluoromethyl)aniline Precursor1->StartingMaterial1 Annulation / Cyclization StartingMaterial2 Ethyl (ethoxymethylene)cyanoacetate (EMMCA) Precursor1->StartingMaterial2 Annulation / Cyclization

Caption: Retrosynthetic pathway for the target compound.

This strategy is advantageous as it utilizes commercially available starting materials and proceeds through a stable, easily characterizable intermediate. The two-step process allows for purification at the intermediate stage, ensuring high purity of the final product.

II. Detailed Synthetic Protocol

The overall synthetic workflow is depicted below, starting from 4-(trifluoromethyl)aniline and culminating in the desired chlorinated product.

Synthetic_Workflow A 4-(Trifluoromethyl)aniline C Condensation Intermediate A->C Condensation (Step 1a) B Ethyl (ethoxymethylene)cyanoacetate B->C D 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile C->D Thermal Cyclization (Step 1b) E 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile D->E Chlorination (POCl₃) (Step 2)

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

This step involves an initial condensation reaction followed by a high-temperature intramolecular cyclization.

Protocol:

  • Condensation: In a round-bottom flask equipped with a condenser, combine 4-(trifluoromethyl)aniline (1.0 eq.) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq.). The reaction is typically performed neat or in a high-boiling solvent like ethanol.

  • Heat the mixture at 100-120 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Remove any low-boiling solvent (if used) under reduced pressure to yield the crude condensation intermediate.

  • Thermal Cyclization: Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to the crude intermediate.

  • Heat the mixture to reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile.

Causality and Expertise:

  • The initial condensation is a nucleophilic addition-elimination reaction where the aniline nitrogen attacks the electron-deficient double bond of the ethoxymethylene reagent, followed by the elimination of ethanol.

  • The thermal cyclization is an intramolecular electrophilic aromatic substitution. The high temperature is necessary to provide the activation energy for the enamine-like intermediate to attack the benzene ring, followed by elimination to form the quinoline core. This is a key step in the Gould-Jacobs reaction pathway.[2]

Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

This step converts the hydroxyl group of the intermediate into the target chloro group using a standard and robust chlorination procedure.

Protocol:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) with 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents). POCl₃ often serves as both the reactant and the solvent.[5][6] A small amount of a tertiary amine base like N,N-dimethylaniline can be added to catalyze the reaction, though it is often unnecessary.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the ice. This quenching is highly exothermic and releases HCl gas.

  • Stir the aqueous mixture vigorously until all the ice has melted. The product will often precipitate as a solid.

  • Neutralize the acidic solution by slowly adding a base, such as a saturated sodium carbonate solution or concentrated ammonium hydroxide, until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Causality and Expertise:

  • Mechanism: The chlorination proceeds via the formation of a phosphate ester intermediate. The lone pair on the 4-hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This transforms the hydroxyl group into an excellent leaving group. A chloride ion, generated from POCl₃, then performs a nucleophilic attack at the C-4 position, displacing the phosphate group to yield the 4-chloroquinoline product.[5] This mechanism shares features with the Vilsmeier-Haack reaction, where a Vilsmeier reagent is formed from POCl₃ and an amide.[5][7]

Chlorination_Mechanism Quin_OH Quinoline-OH Intermediate [Quinoline-O-P(=O)Cl₂]⁺  Cl⁻ Quin_OH->Intermediate Attack on P POCl3 P(=O)Cl₃ POCl3->Intermediate Quin_Cl Quinoline-Cl Intermediate->Quin_Cl Cl⁻ attack at C4 Byproduct H₃PO₄ (after workup) Intermediate->Byproduct Leaving Group

Caption: Simplified mechanism for the chlorination of 4-hydroxyquinoline.

  • Safety: The work-up procedure is the most hazardous part of this synthesis. The reaction of POCl₃ with water is violent and exothermic. Performing the quench slowly and with efficient cooling is critical to control the reaction and minimize the release of corrosive HCl fumes.

III. Data Summary and Characterization

Table 1: Reagent Summary
ReagentCAS No.Mol. WeightRole
4-(Trifluoromethyl)aniline455-14-1161.12 g/mol Starting Material
Ethyl (ethoxymethylene)cyanoacetate94-05-3169.16 g/mol C3 Building Block
Dowtherm A8004-13-5~166 g/mol High-Boiling Solvent
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol Chlorinating Agent
Table 2: Reaction Parameters
StepReactionTemperatureTimeSolventTypical Yield
1Hydroxyquinoline Formation250-260 °C0.5 - 1 hDowtherm A70-85%
2Chlorination105-110 °C2 - 4 hPOCl₃ (neat)80-95%
Table 3: Product Characterization
PropertyData
Chemical Name 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
Molecular Formula C₁₁H₄ClF₃N₂
Molecular Weight 256.61 g/mol
Appearance White to off-white solid
Purity (Typical) >98% (by HPLC)

IV. Conclusion

The synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a robust and reproducible process that provides access to a highly valuable intermediate for pharmaceutical research. The two-step sequence, involving a Gould-Jacobs-type cyclization followed by a standard POCl₃ chlorination, is an efficient and scalable route. Understanding the underlying mechanisms and adhering to the safety protocols, particularly during the chlorination work-up, are paramount for a successful outcome. This guide provides the necessary technical detail and scientific rationale to enable researchers and drug development professionals to confidently produce this key building block for the discovery of next-generation therapeutics.

V. References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Retrieved from

  • Desai, N. C., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 53B(3), 324-331. Retrieved from

  • Abu-Hashem, A. A., Abdelgawad, A. A., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from

  • Joly, R., Warnant, J., & Goflinet, B. (1971). Process for the preparation of chlorinated quinolines. U.S. Patent No. 3,567,732. Retrieved from

  • Smaill, J. B., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 48(4), 1107–1131. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Ferreira, I. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

Sources

Exploratory

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile: A Strategic Intermediate in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology, the transition from quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib) to quinoline-3-carbonitrile derivatives marked a watershed moment in overcomin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the transition from quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib) to quinoline-3-carbonitrile derivatives marked a watershed moment in overcoming resistance mutations. At the heart of this chemical evolution lies 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile .

As a Senior Application Scientist, I approach this molecule not merely as a chemical building block, but as a highly engineered "spring-loaded" electrophile. The strategic placement of the 3-cyano and 6-trifluoromethyl groups on the quinoline core serves a dual purpose: they drastically lower the lowest unoccupied molecular orbital (LUMO) at the C4 position to facilitate rapid nucleophilic aromatic substitution (SNAr), while simultaneously acting as critical pharmacophores in the final drug substance. This whitepaper deconstructs the process chemistry, mechanistic rationale, and downstream applications of this pivotal pharmaceutical intermediate.

Structural Rationale & Physicochemical Profiling

The architecture of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is dictated by the binding requirements of the Epidermal Growth Factor Receptor (EGFR) and HER2 kinase domains.

In early quinazoline inhibitors, the N3 atom of the core hydrogen-bonds to a bridging water molecule, which in turn interacts with the Thr 830 residue in the kinase hinge region. By replacing the quinazoline core with a quinoline-3-carbonitrile, the 3-cyano group acts as a direct bioisostere. It displaces the structural water molecule and forms a direct, entropically favored interaction with Thr 830 . Furthermore, the 6-trifluoromethyl group provides metabolic resistance against cytochrome P450-mediated oxidation while occupying a deep hydrophobic pocket within the kinase cleft.

Table 1: Physicochemical and Reactivity Metrics
ParameterValue / DescriptionMechanistic Implication
Molecular Formula C11H4ClF3N2Halogenated, highly electron-deficient heterocyclic core.
Molecular Weight 256.61 g/mol Low molecular weight preserves ligand efficiency for downstream elaboration.
C4 Electrophilicity Highly ActivatedThe combined inductive (-I) and mesomeric (-M) effects of the 3-CN and 6-CF3 groups severely deplete electron density at C4, priming it for SNAr.
Thermal Stability > 250°CWithstands extreme Gould-Jacobs cyclization conditions without degradation.
Solubility Profile Low in non-polar, high in aproticNecessitates polar aprotic (DMF) or alcoholic (isopropanol) solvents for subsequent coupling reactions.

Process Chemistry: The Gould-Jacobs Pathway

The synthesis of this intermediate relies on a modified Gould-Jacobs reaction, a robust pathway for constructing 4-hydroxyquinolines from anilines. The process demands precise thermal control and solvent selection to drive the intramolecular electrophilic aromatic substitution.

SyntheticWorkflow A 4-(Trifluoromethyl)aniline + EMCA B Enamine Intermediate A->B Condensation Toluene, 90°C C 4-Hydroxy-6-(CF3)- quinoline-3-carbonitrile B->C Thermal Cyclization Dowtherm A, 250°C D 4-Chloro-6-(CF3)- quinoline-3-carbonitrile C->D Chlorination POCl3, Reflux

Figure 1: Three-step synthetic workflow for 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile.

Protocol 1: Synthesis of the 4-Chloro Intermediate (Self-Validating System)

Step 1: Condensation

  • Procedure: Suspend 4-(trifluoromethyl)aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (EMCA, 1.05 eq) in anhydrous toluene. Reflux at 90°C for 16 hours.

  • Causality: Toluene allows for azeotropic removal of the ethanol byproduct, driving the equilibrium toward the enamine intermediate.

  • Self-Validation Checkpoint: Cool the mixture to room temperature. The enamine intermediate will spontaneously crystallize. If the solution remains clear, the azeotropic removal of ethanol has failed, indicating a compromised Dean-Stark trap.

Step 2: Thermal Cyclization

  • Procedure: Disperse the isolated enamine in Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl). Heat aggressively to 250°C for 4 hours.

  • Causality: The extreme temperature is required to overcome the high activation energy of the intramolecular ring closure onto the electron-deficient trifluoromethyl-substituted aromatic ring . Dowtherm A is chosen because its boiling point (~258°C) perfectly brackets the required reaction temperature without degrading.

  • Self-Validation Checkpoint: The reaction mixture will evolve ethanol gas. Upon cooling to 50°C and diluting with hexanes, the 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile must precipitate as a dense solid.

Step 3: Chlorination

  • Procedure: Suspend the 4-hydroxy intermediate in neat phosphorus oxychloride (POCl3, 10 eq). Add a catalytic amount of anhydrous DMF (0.1 eq). Reflux at 105°C for 3-4 hours.

  • Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is highly reactive toward the tautomeric quinolone oxygen, facilitating its conversion to a superior leaving group before chloride displacement.

  • Self-Validation Checkpoint: This is a heterogeneous-to-homogeneous transition. The starting material is insoluble in POCl3. A completely clear, amber solution indicates >95% conversion. If the solution remains turbid after 4 hours, it indicates incomplete drying of the Step 2 intermediate (residual water consumes POCl3 to form phosphoric acid).

Application: The SNAr Gateway to Kinase Inhibitors

The primary utility of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is its role as an electrophilic hub. The C4 chlorine atom is highly labile due to the electron-withdrawing sink created by the quinoline nitrogen and the 3-cyano group.

MechanisticPathway cluster_0 Structural Causality in Target Binding Core 4-Chloro-6-(CF3)-quinoline-3-carbonitrile (Electrophilic Hub) C4 C4 Position (SNAr Site) Core->C4 C3 C3 Cyano Group (Bioisostere) Core->C3 C6 C6 Trifluoromethyl (Lipophilic/Electronic) Core->C6 Aniline Accepts Anilines (DFG-Out/In Binding) C4->Aniline Hinge H-Bond to Thr 830 (Replaces Quinazoline N3) C3->Hinge Pocket Occupies Hydrophobic Pocket Boosts C4 Electrophilicity C6->Pocket

Figure 2: Logical mapping of the intermediate's functional groups to their SNAr reactivity and kinase binding roles.

Protocol 2: SNAr Coupling with Anilines

To synthesize the final active pharmaceutical ingredient (API) or advanced lead compound, the intermediate must be coupled with a substituted aniline.

  • Procedure: In a dry reaction vessel, combine 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) and the desired substituted aniline (1.1 eq) in 2-propanol or 2-methoxyethanol.

  • Catalysis: Add pyridine hydrochloride (0.1 to 1.0 eq). Heat to reflux (80°C - 120°C depending on the solvent) for 2 to 6 hours.

  • Causality: While SNAr can occur uncatalyzed, pyridine hydrochloride acts as a critical proton source. It protonates the quinoline nitrogen, transforming the core into a positively charged quinolinium ion. This drastically lowers the LUMO energy, accelerating the nucleophilic attack of the weakly nucleophilic aniline by orders of magnitude .

  • Self-Validation Checkpoint: The reaction is self-indicating. Because the product is a basic amine, it forms a hydrochloride salt in situ. As the SNAr proceeds, the product will crash out of the hot alcoholic solvent as a brightly colored (often yellow or orange) crystalline solid. If precipitation does not occur at reflux, the reaction has stalled , indicating either steric hindrance from an ortho-substituted aniline or moisture contamination leading to the hydrolysis of the C4-chloride back to the inactive 4-hydroxy tautomer.

Analytical Validation Standards

To ensure the integrity of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile before deploying it in expensive downstream coupling reactions, the following analytical criteria must be met:

  • HPLC Purity: >98% (UV detection at 254 nm). The primary impurity is the 4-hydroxy reversion product, which elutes significantly earlier on a C18 reverse-phase column due to its higher polarity.

  • 1H NMR (DMSO-d6): The disappearance of the broad singlet at ~12.5 ppm (characteristic of the quinolone N-H / 4-OH tautomer) confirms complete chlorination. The C2 proton should appear as a sharp, highly deshielded singlet at >9.0 ppm due to the adjacent cyano and chloro groups.

References

  • Wissner, A., Overbeek, E., Reich, M. F., et al. (2000). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Wissner, A., Mansour, T. S., et al. (2005). "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry. URL:[Link]

  • Boschelli, D. H., et al. (1999). "SUBSTITUTED 3-CYANOQUINOLINES AS PROTEIN TYROSINE KINASES INHIBITORS." European Patent Office, EP 1117659 B1.
Foundational

The Pharmacological Versatility of Quinoline-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

Abstract The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. Among these, quinoline-3-carbonitrile derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-3-carbonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for a range of human diseases. This guide delves into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these compounds, supported by detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction: The Quinoline-3-Carbonitrile Core - A Privileged Scaffold

The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmacologically active substances.[1][2] The inherent aromatic and electronic properties of this scaffold, coupled with the diverse substitution patterns it can accommodate, make it a "privileged structure" in drug design. The introduction of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring has been shown to be a critical pharmacophore, often enhancing the biological activity of the parent molecule.[1] This guide will explore the multifaceted biological activities of these derivatives, providing a rationale for their continued investigation in drug discovery programs.

Synthetic Strategies for Quinoline-3-Carbonitrile Derivatives

The synthesis of quinoline-3-carbonitrile derivatives is often achieved through efficient and versatile multi-component reactions. A common and effective approach is a one-pot condensation reaction involving an appropriate aldehyde, a cyano-containing active methylene compound (e.g., ethyl cyanoacetate or malononitrile), and a substituted aniline or a related precursor.[3]

General One-Pot Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 2-amino-4-aryl-quinoline-3-carbonitrile derivatives, a common and biologically active subclass.

Experimental Protocol: One-Pot Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1 mmol) and the aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or n-butanol (20 mL).

  • Addition of Cyano Compound: To the stirred solution, add malononitrile or ethyl cyanoacetate (1.1 mmol) and a catalytic amount of a base such as piperidine or ammonium acetate.

  • Reaction: Reflux the reaction mixture for a period of 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]

The choice of catalyst, solvent, and reaction temperature can be optimized to improve yields and purity for specific derivatives. Microwave-assisted organic synthesis (MAOS) has also been successfully employed to accelerate these reactions, often leading to higher yields in shorter reaction times.[5]

Anticancer Activity of Quinoline-3-Carbonitrile Derivatives

A significant body of research has highlighted the potent anticancer properties of quinoline-3-carbonitrile derivatives against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][6]

Mechanisms of Anticancer Action

3.1.1. Kinase Inhibition:

Several quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. A notable target is the Src family of non-receptor tyrosine kinases , which play a pivotal role in cell growth, adhesion, and migration.[7] For instance, 4-anilino-quinoline-3-carbonitrile derivatives have demonstrated ATP-competitive inhibition of Src kinase activity.[1]

Signaling Pathway: Src Kinase Inhibition

Src_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Kinase (Active) Growth_Factor_Receptor->Src_Kinase Integrin Integrin Integrin->Src_Kinase Downstream_Pathways Downstream Signaling (e.g., Ras/ERK, PI3K/Akt) Src_Kinase->Downstream_Pathways Quinoline_Derivative Quinoline-3-Carbonitrile Derivative Quinoline_Derivative->Inhibition Cellular_Responses Cancer Cell Proliferation, Invasion, and Survival Downstream_Pathways->Cellular_Responses Inhibition->Src_Kinase

Caption: Inhibition of the Src kinase signaling pathway by quinoline-3-carbonitrile derivatives.

3.1.2. Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[8] Certain quinoline derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and apoptosis.[8][9] Both topoisomerase I and II have been identified as targets for these compounds.[8]

3.1.3. Tubulin Polymerization Inhibition:

The microtubule network is a crucial component of the cytoskeleton and is essential for cell division. Quinoline-3-carbonitrile derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[10][11]

In Vitro Evaluation of Anticancer Activity

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbonitrile derivative (typically in a logarithmic series) and incubate for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
TAS-103 P388 (Leukemia)0.0011Topoisomerase I and II inhibitor[8]
TAS-103 KB (Nasopharyngeal)0.0096Topoisomerase I and II inhibitor[8]
Compound 28 -0.029Topoisomerase I inhibitor[9]
Compound 4c MDA-MB-231 (Breast)-Tubulin polymerization inhibitor[10]
2,4-disubstituted quinoline --Growth inhibitors[16]

Antimicrobial Activity of Quinoline-3-Carbonitrile Derivatives

The emergence of multidrug-resistant pathogenic bacteria necessitates the development of novel antimicrobial agents. Quinoline-3-carbonitrile derivatives have demonstrated promising activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[3][15]

Mechanism of Antimicrobial Action

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[4][5][17] DNA gyrase is essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to a cessation of DNA synthesis and ultimately bacterial cell death.[4][5]

Mechanism: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds to DNA Bacterial DNA DNA->Cleavage_Complex Binds to Quinoline_Derivative Quinoline-3-Carbonitrile Derivative Quinoline_Derivative->Inhibition Replication_Block Inhibition of DNA Replication and Repair Cleavage_Complex->Replication_Block Bacterial_Death Bacterial Cell Death Replication_Block->Bacterial_Death Inhibition->Cleavage_Complex Stabilizes

Caption: Inhibition of bacterial DNA gyrase by quinoline-3-carbonitrile derivatives.

In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).[11][18]

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline-3-carbonitrile derivative in a 96-well microtiter plate.[11]

  • Inoculation: Add the standardized bacterial inoculum to each well.[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Quantitative Data: Antimicrobial Activity
Compound ClassBacterial StrainMIC (µg/mL)Reference
Novel quinolone-3-carbonitrile derivatives Various strains3.13 - 100[15]
2-Amino-quinoline-3-carbonitrile derivatives E. coli1.25[20]
2-Amino-quinoline-3-carbonitrile derivatives P. aeruginosa1.25[20]
2-Amino-quinoline-3-carbonitrile derivatives B. subtilis2.5[20]
2-Amino-quinoline-3-carbonitrile derivatives S. aureus5.0[20]

Antiviral Activity of Quinoline-3-Carbonitrile Derivatives

Quinoline derivatives have also demonstrated efficacy against a range of viruses, including Herpes Simplex Virus (HSV) and Dengue Virus.[21][22]

Mechanism of Antiviral Action

The antiviral mechanisms of quinoline-3-carbonitrile derivatives are diverse and can be virus-specific. For some viruses, such as HSV-1, these compounds have been shown to target and stabilize G-quadruplex structures in the viral genome.[21] This stabilization can interfere with the transcription of key viral genes, such as ICP4, which is essential for viral replication.[21] Other proposed mechanisms include the inhibition of viral entry into host cells and interference with viral enzymes like RNA-dependent RNA polymerase.[23]

In Vitro Evaluation of Antiviral Activity

The plaque reduction assay is a widely used method to quantify the antiviral activity of a compound.

Experimental Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[6][24][25]

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quinoline-3-carbonitrile derivative.[6]

  • Infection: Infect the cell monolayer with the virus-compound mixture.[6]

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose) to restrict viral spread.[23]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[6]

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[6]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Anti-inflammatory Activity of Quinoline-3-Carbonitrile Derivatives

Chronic inflammation is a key driver of numerous diseases. Quinoline-3-carbonitrile derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[9][21]

Mechanism of Anti-inflammatory Action

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][26][27] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[10] In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including cytokines and chemokines.[27][28] Quinoline derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[9]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_P Phosphorylated IκB IkB_NFkB->IkB_P NFkB_active Active NF-κB IkB_P->NFkB_active IκB Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Quinoline_Derivative Quinoline-3-Carbonitrile Derivative Quinoline_Derivative->Inhibition Inhibition->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by quinoline-3-carbonitrile derivatives.

Conclusion and Future Perspectives

Quinoline-3-carbonitrile derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, underscores their potential to address significant unmet medical needs. The synthetic accessibility of these compounds, often through efficient multi-component reactions, further enhances their attractiveness for drug discovery campaigns.

Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives for their respective biological targets. A deeper understanding of their mechanisms of action, including the identification of novel molecular targets, will pave the way for the rational design of next-generation compounds with improved efficacy and safety profiles. Furthermore, in vivo studies are essential to validate the therapeutic potential of promising lead compounds and to assess their pharmacokinetic and toxicological properties. The continued exploration of the rich chemical space of quinoline-3-carbonitrile derivatives holds immense promise for the discovery of innovative medicines to combat a wide array of human diseases.

References

  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed. Retrieved March 21, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved March 21, 2026, from [Link]

  • DNA Gyrase – A Specialized Type II Topoisomerase. (2024, June 7). Creative Diagnostics. Retrieved March 21, 2026, from [Link]

  • Regulation of Src Family Kinases in Human Cancers. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • DNA Gyrase as a Target for Quinolones. (2023, January 27). MDPI. Retrieved March 21, 2026, from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • DNA gyrase. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023, August 3). Microbe Notes. Retrieved March 21, 2026, from [Link]

  • DNA Gyrase Requires DNA for Effective Two-Site Coordination of Divalent Metal Ions: Further Insight into the Mechanism of Enzyme Action. (2008, July 22). Biochemistry. Retrieved March 21, 2026, from [Link]

  • NF-κB: a key role in inflammatory diseases. (2001, January 1). JCI. Retrieved March 21, 2026, from [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • NF-κB signaling in inflammation. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Src kinases as therapeutic targets for cancer. (2009, October 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 21, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved March 21, 2026, from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Austin Publishing Group. Retrieved March 21, 2026, from [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019, March 21). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved March 21, 2026, from [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 ' - b]quinoline-3-carbonitrile and 2-Substituted-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carboxylate Derivatives. (2016, January 31). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved March 21, 2026, from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022, July 2). Discovery Life Sciences. Retrieved March 21, 2026, from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved March 21, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). NCBI Bookshelf. Retrieved March 21, 2026, from [Link]

  • Antiviral assay. (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.). IJIRT. Retrieved March 21, 2026, from [Link]

  • Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1. (2022, October 10). PubMed. Retrieved March 21, 2026, from [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2005, May 20). PubMed. Retrieved March 21, 2026, from [Link]

  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. (n.d.). National Centre for Disease Control (NCDC). Retrieved March 21, 2026, from [Link]

  • Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. (2024, February 16). ASM Journals. Retrieved March 21, 2026, from [Link]

  • Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Synthesis, Cytotoxic Activity, DNA topoisomerase-II Inhibition, Molecular Modeling and Structure-Activity Relationship of 9-anilinothiazolo[5,4-b]quinoline Derivatives. (2009, May 1). PubMed. Retrieved March 21, 2026, from [Link]

  • Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1. (2022, October 10). Unipd. Retrieved March 21, 2026, from [Link]

  • Inhibitors of Topoisomerase II as pH-dependent Modulators of Etoposide-mediated Cytotoxicity1. (1999, October 1). AACR Journals. Retrieved March 21, 2026, from [Link]

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014, October 15). PubMed. Retrieved March 21, 2026, from [Link]

  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL 2,3-AND 2,4-DISUBSTITUTED QUINAZOLINE AND QUINAZOLINONE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. (n.d.). IJPSM. Retrieved March 21, 2026, from [Link]

  • H-PYRAZOLO[3,4-b]QUINOLINE DERIVATIVES. (2004, July 3). HETEROCYCLES. Retrieved March 21, 2026, from [Link]

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Exploratory

The Strategic Role of the Trifluoromethyl Group in Quinoline-Based Drug Discovery: Mechanisms, Synthesis, and Pharmacodynamics

Executive Summary The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial therapeutics. The strategic introduction of a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial therapeutics. The strategic introduction of a trifluoromethyl group (–CF₃) into this scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can precisely tune a molecule's pharmacokinetics (ADME) and pharmacodynamics. This technical guide explores the mechanistic rationale behind –CF₃ incorporation, examines the structural biology of classic trifluoromethylated quinolines like mefloquine, and provides field-proven, self-validating synthetic protocols for their development.

Mechanistic Impact: Pharmacokinetics and Pharmacodynamics

The addition of a –CF₃ group is never merely a steric substitution; it fundamentally rewrites the physicochemical profile of the quinoline core.

Pharmacokinetic Enhancements (ADME): The –CF₃ group is highly lipophilic. Its incorporation significantly increases the partition coefficient (LogP) of the quinoline derivative, which1[1]. Furthermore, the C–F bond is one of the strongest in organic chemistry. By placing a –CF₃ group at metabolically vulnerable positions (such as C-2 or C-8 on the quinoline ring), chemists create a metabolic shield that effectively blocks cytochrome P450-mediated oxidation, thereby prolonging the drug's half-life[2].

Pharmacodynamic Targeting: Electronically, the –CF₃ group exerts a profound electron-withdrawing effect. This modulates the electron density of the quinoline nitrogen, altering its pKa and optimizing the molecule's binding affinity at physiological pH[3]. Beyond electronic tuning, the fluorine atoms can engage in orthogonal multipolar interactions and hydrogen bonding with target proteins or nucleic acids, anchoring the drug within its binding pocket[4].

CF3_Impact CF3 Trifluoromethyl (-CF3) Addition PK Pharmacokinetics (ADME) CF3->PK PD Pharmacodynamics (Target Binding) CF3->PD Lip Increased Lipophilicity (Higher LogP) PK->Lip Met Metabolic Stability (CYP450 Blocking) PK->Met Elec Electron-Withdrawing Effect PD->Elec Steric Steric Shielding & Electrostatic Bonds PD->Steric

Caption: Logical framework of -CF3 group effects on quinoline pharmacokinetics and pharmacodynamics.

Case Study: Mefloquine and Ribosomal Targeting

To understand the practical power of the –CF₃ group, we must examine mefloquine, a classic antimalarial agent featuring a 2,8-bis(trifluoromethyl)quinoline architecture[5]. For decades, its precise mechanism of action remained ambiguous. However, recent high-resolution cryo-electron microscopy (cryo-EM) studies have definitively shown that mefloquine exerts its parasiticidal effect by6 to inhibit protein synthesis[6].

The –CF₃ groups are indispensable for this target engagement. Structural data reveals a highly specific binding modality: the trifluoromethyl group interacts directly with the ribose of specific rRNA nucleotides (such as U2927), while the quinoline core engages in stacking interactions with the rRNA bases[4]. This multipoint binding locks the ribosome's GTPase-associated center in an inactive state, confirming that the –CF₃ group is an active participant in the drug's pharmacodynamics, not just a metabolic protector.

Mefloquine_MoA Mef Mefloquine (Bis-CF3 Quinoline) Bind CF3-Ribose Interaction & Quinoline Stacking Mef->Bind Rib P. falciparum 80S Ribosome (GTPase-associated center) Inhib Inhibition of Protein Synthesis Rib->Inhib Bind->Rib Death Parasite Death Inhib->Death

Caption: Mechanism of action of Mefloquine targeting the Plasmodium falciparum 80S ribosome.

Advanced Synthetic Methodologies

Historically, synthesizing trifluoromethylated quinolines required harsh, brute-force conditions, such as the Combes cyclization utilizing hexafluoroacetylacetone and Eaton's reagent at 120–150 °C[7]. Modern medicinal chemistry, however, prioritizes milder, late-stage functionalization techniques to preserve delicate functional groups.

Recent breakthroughs have revolutionized this space:

  • Enhanced Direct C–H Trifluoromethylation : While direct C–H functionalization with trimethyl(trifluoromethyl)silane (TMSCF₃) is a standard route, it often suffers from limited yields. By employing a novel bifunctional silyl reagent, Me₂(CH₂Cl)SiCF₃, researchers have achieved a 8. The polar modification of the silyl methyl group dramatically enhances reactivity, delivering 2-CF₃ substituted quinolines in yields ≥20% higher than TMSCF₃[8].

  • Photoredox Radical Trifluoromethylation : A divergent, green synthesis utilizes ortho-vinylphenylisocyanides and Togni's reagent under visible light, completely eliminating the need for exogenous transition-metal photocatalysts[1].

Quantitative Comparison of Synthetic Routes
Synthetic MethodologyReagent / CF₃ SourceCatalyst / BaseReaction ConditionsAverage YieldKey Advantage
Direct C–H Functionalization TMSCF₃Modified Kanai-KuninobuNucleophilic addition + oxidation50–60%Established protocol
Enhanced Direct C–H Me₂(CH₂Cl)SiCF₃Modified Kanai-KuninobuNucleophilic addition + oxidation≥70–80%Bifunctional silyl enhances reactivity[8]
Photoredox Cyclization Togni's ReagentDABCO (Base)410 nm LED, THF, 3h, Air~79%Catalyst-free, ambient temp, green[1]
Combes Cyclization HexafluoroacetylacetoneEaton's Reagent120–150 °C, Solvent-free, 5–10h57–80%Highly scalable, cost-effective[7]

Experimental Protocol: Photoredox Radical Trifluoromethylation

The following protocol details the catalyst-free, visible-light-mediated synthesis of 2-trifluoromethylated quinolines from ortho-vinylphenylisocyanides. This methodology is highly recommended for late-stage drug discovery due to its broad functional group tolerance and ambient conditions[1].

Synthesis_Workflow Start ortho-Vinylphenylisocyanide + Togni's Reagent EDA EDA Complex Formation (with DABCO base) Start->EDA Light 410 nm LED Irradiation (Ambient Temp, Air) EDA->Light Radical CF3 Radical Generation & Cascade Cyclization Light->Radical Product 2-Trifluoromethylated Quinoline Radical->Product

Caption: Step-by-step photoredox radical trifluoromethylation workflow for quinoline synthesis.

Step-by-Step Methodology & Causal Logic

Step 1: Reagent Preparation

  • Action: In an oven-dried reaction vial, dissolve the α-substituted ortho-vinylphenylisocyanide (0.2 mmol) and Togni's reagent (1.5 equiv) in anhydrous Tetrahydrofuran (THF, 2.0 mL).

  • Causality: THF is selected as the solvent because it provides optimal solubility for both the highly non-polar isocyanide substrate and the hypervalent iodine structure of Togni's reagent, ensuring a homogeneous reaction environment.

Step 2: Base Addition (Critical Step)

  • Action: Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 equiv) to the stirring solution.

  • Causality: DABCO is not merely acting as a proton scavenger; it functions as a critical electron donor. It engages directly with the hypervalent iodine of Togni's reagent to form an Electron Donor-Acceptor (EDA) complex. Experimental validation shows that substituting DABCO with other bases (e.g., K₂HPO₄, Cs₂CO₃, or DBU) fails to form this essential EDA complex, stalling the radical initiation process and resulting in severely inferior yields[1].

Step 3: Photochemical Irradiation

  • Action: Stir the mixture at ambient temperature under an air atmosphere while irradiating with a 410 nm LED light source for 3 hours.

  • Causality: The 410 nm wavelength is precisely tuned to the absorption band of the newly formed EDA complex. Light irradiation triggers a single-electron transfer (SET) within the complex, homolytically cleaving the iodine-CF₃ bond to release the highly electrophilic CF₃ radical. Because the EDA complex itself is photoactive, no exogenous transition-metal photocatalyst (like Ruthenium or Iridium) is required, making this a self-validating "green" system[1].

Step 4: Cascade Cyclization and Isolation

  • Action: Following the 3-hour irradiation, quench the reaction with water and extract with ethyl acetate. Purify the crude product via silica gel column chromatography.

  • Causality: The generated CF₃ radical aggressively adds to the isocyanide carbon, triggering an intramolecular cascade cyclization with the adjacent ortho-vinyl group. This thermodynamically driven aromatization yields the stable 2-trifluoromethylated quinoline product.

References

  • Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles.Organic Chemistry Frontiers (RSC Publishing).
  • Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me₂(CH₂Cl)SiCF₃.Chinese Journal of Chemistry (ResearchGate).
  • C–H γ,γ,γ-Trifluoroalkylation of Quinolines via Visible-Light-Induced Sequential Radical Additions.Organic Letters (ACS Publications).
  • Mechanism of read-through enhancement by aminoglycosides and mefloquine.PNAS.
  • The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.Nature Communications (PMC).
  • An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives.Benchchem.
  • Structure of mefloquine and synthesis of 4-position library.ResearchGate.
  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines.Tetrahedron (SIOC).

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Foundational

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile applications in agrochemical synthesis

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile in Agrochemical Synthesis: Mechanistic Profiling and Application Workflows Executive Summary The development of next-generation agrochemicals requires privileged molec...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile in Agrochemical Synthesis: Mechanistic Profiling and Application Workflows

Executive Summary

The development of next-generation agrochemicals requires privileged molecular scaffolds that balance target-binding affinity, metabolic stability, and synthetic versatility. 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (CTQC) (CAS: 1017788-96-3) has emerged as a highly valuable advanced intermediate in the discovery of novel fungicides and herbicides. By combining the electron-withdrawing power of a cyano group with the lipophilic and metabolically blocking properties of a trifluoromethyl group, CTQC serves as a highly reactive electrophile for the divergent synthesis of bioactive quinoline derivatives.

This technical guide provides an in-depth analysis of the physicochemical rationale behind the CTQC scaffold, validated synthetic protocols for its derivatization, and its application in targeting critical agrochemical pathways such as pyrimidine biosynthesis and fungal signal transduction.

Physicochemical & Mechanistic Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific substitution pattern is chosen rather than simply knowing how to react it. The CTQC scaffold is meticulously designed for both synthetic efficiency and biological efficacy.

The Causality of the Substitution Pattern
  • The 4-Chloro Position (The Synthetic Handle): The quinoline nitrogen exerts a strong electron-withdrawing effect via induction and resonance. When coupled with the 3-cyano group, the electron density at the C4 position is severely depleted[1]. This renders the C4-chloride an exceptional leaving group, priming the molecule for rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions[2].

  • The 3-Cyano Group (The Electronic Activator & Binding Motif): Beyond activating the C4 position by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, the nitrile group acts as a potent hydrogen bond acceptor. In biological targets, such as fungal enzymes, this group frequently anchors the molecule within the active site via hydrogen bonding with conserved serine or tyrosine residues.

  • The 6-Trifluoromethyl Group (The Metabolic Shield): In agricultural environments, active ingredients are heavily subjected to cytochrome P450-mediated oxidation by both plants and fungi. The C6 position of the quinoline ring is a classic metabolic soft spot. The robust, highly electronegative -CF3 group blocks oxidative degradation at this site while simultaneously increasing the overall lipophilicity (LogP) of the molecule, enhancing cuticular penetration in target organisms.

Quantitative Data Summary

The following table summarizes the key properties of the CTQC scaffold that make it ideal for agrochemical development.

PropertyValueAgrochemical Significance
Molecular Weight 256.61 g/mol Optimal for systemic mobility within plant vascular systems.
LogP (Predicted) ~3.8High lipophilicity ensures rapid penetration of fungal cell walls and waxy plant cuticles.
Hydrogen Bond Acceptors 4Facilitates robust target binding within enzyme pockets (e.g., DHODH).
Electrophilic Centers C4Enables highly regioselective SNAr derivatization without competing side reactions[1].

Core Synthetic Methodologies

To transform CTQC into active agrochemical ingredients (such as quinoxyfen or quinofumelin analogs), SNAr is the most reliable and scalable pathway[1][2]. Below is a self-validating, field-proven protocol for the synthesis of 4-aryloxy/arylthio derivatives.

Protocol: SNAr Derivatization with Phenolic/Thiol Nucleophiles

This protocol describes the SNAr reaction of CTQC with 4-fluorophenol, a reaction designed to mimic the structural motifs found in commercial quinoline fungicides[3].

Reagents & Materials:

  • 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 equiv, 10 mmol)

  • 4-Fluorophenol (Nucleophile) (1.2 equiv, 12 mmol)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (12 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2CO3 (20 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide nucleophile. Causality: Pre-forming the nucleophile prevents competing hydrolysis of the CTQC SNAr precursor by adventitious water.

  • Electrophile Addition: Slowly add CTQC (10 mmol) to the reaction mixture.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The strong electron-withdrawing nature of the 3-cyano and 6-CF3 groups typically drives this reaction to completion within 2–4 hours[2].

  • Quenching & Workup: Cool the mixture to room temperature and pour it over 150 g of crushed ice/water. The sudden shift in polarity will cause the highly lipophilic SNAr product to precipitate.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold distilled water to remove residual DMF and salts, and recrystallize from hot ethanol to yield the pure 4-(4-fluorophenoxy)-6-(trifluoromethyl)quinoline-3-carbonitrile.

SNAr_Workflow A CTQC Scaffold (Electrophile) C Meisenheimer Intermediate A->C Base (K2CO3) Heat B Agrochemical Nucleophile (Ar-OH / Ar-NH2) B->C D 4-Substituted Quinoline (Active Fungicide) C->D -HCl

Fig 1: Nucleophilic Aromatic Substitution (SNAr) workflow for CTQC derivatization.

Agrochemical Applications & Target Pathways

Derivatives synthesized from the CTQC scaffold are primarily investigated for their potent fungicidal properties. Recent advancements in agrochemical research have identified two primary mechanisms of action for quinoline-based fungicides.

Pathway A: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Recent breakthroughs have identified that novel quinoline fungicides, such as quinofumelin, exert their exceptional antifungal activity by targeting the pyrimidine biosynthesis pathway[4]. Specifically, these compounds act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), an enzyme located in the inner mitochondrial membrane[4].

By incorporating the 6-trifluoromethyl and 3-cyano groups, CTQC-derived molecules can perfectly occupy the hydrophobic ubiquinone-binding channel of fungal DHODH. This prevents the oxidation of dihydroorotate to orotate, halting de novo uracil biosynthesis, which is lethal to the mycelial growth of pathogens like Fusarium graminearum[4].

DHODH_Pathway A Dihydroorotate (Substrate) B DHODH Enzyme (Fungal Mitochondria) A->B C Orotate (Product) B->C D De Novo Pyrimidine Biosynthesis C->D E Fungal Cell Proliferation D->E F CTQC-Derived Agrochemical F->B Competitive Inhibition

Fig 2: Mechanism of action for CTQC-derived fungicides targeting fungal DHODH.

Pathway B: Signal Transduction Disruption (Appressoria Inhibition)

Another validated pathway for quinoline-based agrochemicals (e.g., quinoxyfen) is the disruption of early signal transduction required for germling differentiation[5]. Halogenated quinolines interfere with the perception of host-derived signals, specifically targeting serine esterase activity and G-protein signaling[3][5]. This mode of action prevents the formation of primary appressoria, effectively stopping the fungus (such as powdery mildew) from penetrating the plant cuticle[3]. CTQC derivatives, with their enhanced cuticular affinity, are prime candidates for developing next-generation preventative fungicides operating via this pathway.

References

  • [2] Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. TÜBİTAK Academic Journals. Available at: [Link]

  • [3] Quinoxyfen xx jmpr 2006. World Health Organization (WHO). Available at: [Link]

  • [4] Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. eLife Sciences. Available at:[Link]

  • [5] Host Perception and Signal Transduction Studies in Wild-Type Blumeria Graminis F. Sp. Hordei and a Quinoxyfen-Resistant Mutant Implicate Quinoxyfen in the Inhibition of Serine Esterase Activity. PubMed / NIH. Available at: [Link]

Sources

Exploratory

Synthesis of Fluorescent Dyes Using Quinoline-3-Carbonitrile Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the development of fluorescent probes and pharmacologically active age...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the development of fluorescent probes and pharmacologically active agents.[1][2] Its inherent photophysical properties, combined with the versatility for chemical modification, have led to the development of a vast array of fluorogenic derivatives with applications ranging from cellular imaging to anticancer research.[1][3] This guide provides a comprehensive overview of the synthesis of fluorescent dyes derived from quinoline-3-carbonitrile precursors, detailing synthetic methodologies, explaining the rationale behind experimental choices, and exploring the photophysical characteristics of these important compounds.

The Quinoline Core: A Foundation for Fluorescence

The fluorescence of quinoline derivatives is intrinsically linked to their π-conjugated electronic structure.[1] The fusion of a benzene and a pyridine ring creates a system that can be readily excited by UV-visible light, with subsequent relaxation to the ground state via the emission of a photon. The efficiency and characteristics of this fluorescence are highly dependent on the nature and position of substituents on the quinoline ring.[1] Key mechanisms that govern the fluorogenic behavior of these compounds include Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).[1][3] The presence of electron-donating and electron-accepting groups on the quinoline scaffold can lead to a significant redistribution of electron density upon photoexcitation, a phenomenon known as ICT.[1] In many quinoline-based sensors, a fluorophore is linked to a receptor unit, and in the 'off' state, photoexcitation is followed by electron transfer, quenching fluorescence (PET).[4][5]

Synthetic Strategies for Quinoline-3-Carbonitrile Scaffolds

Several classical and modern synthetic methods are employed to construct the quinoline ring system, with the Friedländer annulation and the Thorpe-Ziegler reaction being particularly relevant for quinoline-3-carbonitrile derivatives.

Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer annulation is a widely used acid or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a β-ketoester or a ketone. This method is a staple for producing polysubstituted quinolines.[6]

Mechanism Rationale: The reaction proceeds through the formation of an enamine or enolate from the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl group of the 2-aminoaryl ketone. Subsequent cyclization and dehydration yield the quinoline ring. The choice of catalyst is crucial for controlling selectivity and reaction efficiency.

Catalyst Selection:

  • Lewis Acids: Metal salts like In(OTf)₃ have proven to be highly effective catalysts, leading to the selective formation of the Friedländer product in high yields (75–92%) under solvent-free conditions.[7]

  • Brønsted Acids: Traditional catalysts include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.[8] More recently, sulfonic acid functionalized ionic liquids have been developed as dual solvent-catalysts, offering a greener approach with good yields and recyclability.[9]

  • Gold Catalysis: Gold(III) catalysis provides an environmentally friendly method for quinoline synthesis under mild conditions, avoiding the need for harsh acids or bases.

  • Other Catalysts: Ceric ammonium nitrate (CAN) has been used to catalyze the reaction at ambient temperature, while various other metal salts and reagents like Yb(OTf)₃, BF₃OEt₂, and p-TSA have also been successfully employed.[6][10]

Experimental Protocol: Friedländer Annulation using a Dual Solvent-Catalyst

This protocol describes the synthesis of quinoline derivatives using 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO₃H) as a recyclable dual solvent-catalyst.[9]

Materials:

  • 2-aminobenzophenone or 5-chloro-2-aminobenzophenone

  • Appropriate carbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO₃H)

  • Water

Procedure:

  • A mixture of the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and ImBu-SO₃H (0.5 g) is stirred at 80 °C for the appropriate time (typically 30-60 minutes).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water (5 mL) is added to the mixture, and the product precipitates.

  • The solid product is collected by filtration, washed with water, and dried.

  • The aqueous filtrate containing the catalyst is concentrated under reduced pressure to recover the ImBu-SO₃H, which can be reused for subsequent reactions.

Thorpe-Ziegler Reaction: Intramolecular Cyclization to Quinolines

The Thorpe-Ziegler reaction is an intramolecular self-condensation of a dinitrile catalyzed by a strong base to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[11][12] This reaction is particularly useful for synthesizing fused heterocyclic systems, including certain quinoline derivatives.[13]

Mechanism Rationale: The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion.[12] This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, leading to a cyclic imine. Tautomerization of the imine yields the more stable β-enaminonitrile.[12]

Diagram: Generalized Thorpe-Ziegler Reaction

Thorpe_Ziegler start α,ω-Dinitrile intermediate1 Carbanion Formation (Base Catalysis) start->intermediate1 Strong Base intermediate2 Intramolecular Nucleophilic Attack intermediate1->intermediate2 intermediate3 Cyclic Imine intermediate2->intermediate3 product β-Enaminonitrile intermediate3->product Tautomerization

Caption: Intramolecular cyclization via the Thorpe-Ziegler reaction.

Photophysical Properties of Quinoline-3-Carbonitrile Dyes

The fluorescent properties of quinoline derivatives are highly tunable through chemical modification.[14] Key parameters used to characterize these fluorophores include molar absorptivity (ε), quantum yield (ΦF), and Stokes shift.[15]

Derivative TypeSubstituent EffectsAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Stokes Shift (nm)Reference
2-Oxo-quinoline-3-carbonitrileVaries with substitution~340 nm~400-500 nmLow to Moderate~60-160 nm[16]
4,6,8-Triarylquinoline-3-carbaldehydeAryl substituents~275-360 nm~400-500 nmVariesVaries[17]
Dicarboxylic Quinoline EstersElectron-donating groups cause red-shiftVariesGreen-Yellow RegionGoodLarge[18]
Quinoline-Coumarin HybridsFused ring systemVariesVariesVariesVaries[19]

Table 1: Comparative Photophysical Data of Selected Quinoline Derivatives. This table summarizes typical photophysical properties. Actual values are highly dependent on the specific substituents and solvent environment.

Protocol: Measurement of Fluorescence Quantum Yield

The relative quantum yield of a synthesized quinoline derivative can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[1][17]

Materials:

  • Synthesized quinoline dye

  • Reference standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.55)[17]

  • High-purity solvent (e.g., ethanol, chloroform)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.[1]

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard.[1]

  • Calculation: The quantum yield (Φ_s) is calculated using the following equation:[1] Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)

    • Φ_r is the quantum yield of the reference.

    • Grad_s and Grad_r are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • η_s and η_r are the refractive indices of the sample and reference solutions.

Visualization of Synthetic Pathways

The synthesis of complex quinoline-based fluorescent dyes often involves multi-step reaction sequences. Visualizing these pathways is crucial for understanding the overall strategy.

Diagram: Multi-step Synthesis of a Quinoline-Fused Fluorescent Dye

multistep_synthesis cluster_start Starting Materials 2-Aminoacetophenone 2-Aminoacetophenone intermediate Acid-mediated Enaminone Intermediate 2-Aminoacetophenone->intermediate p-TSA 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione->intermediate Anthranilamide Anthranilamide product Quinoline-fused Fluorescent Dihydroquinazolinone Anthranilamide->product intermediate->product suzuki Suzuki Coupling product->suzuki final_product Further Functionalized Derivatives suzuki->final_product

Caption: One-pot synthesis and subsequent functionalization of a quinoline-fused fluorescent dye.[10]

Conclusion

Quinoline-3-carbonitrile precursors are versatile building blocks for the synthesis of a wide range of fluorescent dyes with tunable photophysical properties. The Friedländer annulation and Thorpe-Ziegler reaction are powerful synthetic tools for constructing the core quinoline scaffold. By carefully selecting catalysts, reaction conditions, and substituents, researchers can design and synthesize novel fluorophores with tailored characteristics for applications in bioimaging, chemical sensing, and drug development. The methodologies and principles outlined in this guide provide a solid foundation for professionals in the field to explore the rich chemistry of quinoline-based fluorescent dyes.[1][3][15]

References

  • Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives - Benchchem. 1

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). 7

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. 6

  • A New Green Approach to the Friedländer Synthesis of Quinolines.

  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst - Taylor & Francis.

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - American Chemical Society.

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | The Journal of Organic Chemistry - ACS Publications.

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC.

  • Thorpe‐Ziegler type reaction to synthesise... | Download Scientific Diagram - ResearchGate.

  • Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative - ResearchGate.

  • “One‐step” synthesis of designed quinoline probes. - ResearchGate.

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate.

  • Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores.

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - Semantic Scholar.

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System - ResearchGate.

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives - Benchchem. 15

  • Thorpe reaction - Wikipedia.

  • Current progress toward synthetic routes and medicinal significance of quinoline.

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry.

  • Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry.

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed.

  • Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler | Request PDF - ResearchGate.

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing.

  • Application of quinoline derivatives in third-generation photovoltaics - PMC.

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags | The Journal of Organic Chemistry - ACS Publications.

  • Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators - MDPI.

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging | ACS Medicinal Chemistry Letters - ACS Publications.

  • In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes - ResearchGate.

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO.

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers.

  • Fluorescent Dyes in Bioimaging - Imaging Technology - CD BioSciences.

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Foundational

Spectroscopic characterization of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

An In-Depth Technical Guide: Spectroscopic Characterization and Synthetic Utility of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile Executive Summary In the landscape of modern medicinal chemistry, substituted quin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Spectroscopic Characterization and Synthetic Utility of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry, substituted quinolines serve as privileged scaffolds for kinase inhibition. Specifically, 4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a highly reactive, multi-functional electrophilic building block. The strategic placement of a trifluoromethyl (-CF₃) group at the C-6 position enhances lipophilicity and metabolic stability, while the carbonitrile (-CN) group at C-3 drastically lowers the lowest unoccupied molecular orbital (LUMO) of the quinoline ring. This electronic "push-pull" dynamic renders the C-4 chlorine exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr), making it an ideal precursor for synthesizing 4-anilinoquinoline-based targeted therapeutics, such as Cyclin G-associated kinase (GAK) and Epidermal Growth Factor Receptor (EGFR) inhibitors[1].

This whitepaper provides a rigorous, self-validating framework for the synthesis, spectroscopic characterization (NMR, FT-IR, MS), and experimental validation of this critical intermediate.

Structural Anatomy & Electronic Reactivity

The reactivity of 4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is governed by the synergistic electron-withdrawing effects of its substituents. To understand the causality behind its synthetic utility, one must analyze its electronic topography:

  • The -CF₃ Group (C-6): Exerts a strong σ -inductive pull, depleting electron density from the carbocyclic ring.

  • The -CN Group (C-3): Acts via both inductive and mesomeric withdrawal. By stabilizing the transient Meisenheimer complex during nucleophilic attack, it dramatically accelerates SₙAr reaction rates.

  • The C-4 Chlorine: Functions as an excellent leaving group. The peri-interaction with the C-5 proton and the extreme electron deficiency at C-4 make this position the exclusive site for nucleophilic displacement by anilines or aliphatic amines[2].

ElectronicEffects CF3 -CF3 Group (C-6) Strong σ-inductive pull Cl C-4 Position Highly Electrophilic Center CF3->Cl Lowers LUMO energy CN -CN Group (C-3) Mesomeric electron withdrawal CN->Cl Stabilizes Meisenheimer complex SNAr SNAr Reaction Facile amine displacement Cl->SNAr Nucleophilic attack Drug Kinase Inhibitors Target binding (e.g., GAK, EGFR) SNAr->Drug Scaffold integration

Caption: Electronic push-pull dynamics driving the SₙAr reactivity at the C-4 position.

Synthetic Methodology

The synthesis of 4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile follows a modified Gould-Jacobs sequence, culminating in a dehydrative chlorination[2].

Step-by-Step Workflow
  • Condensation: 4-(Trifluoromethyl)aniline is reacted with ethyl (ethoxymethylene)cyanoacetate. The ethoxy group acts as a leaving group, forming an enamine intermediate.

  • Thermal Cyclization: The intermediate is subjected to extreme heat (250 °C) in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Causality of choice: The high temperature is strictly required to overcome the activation energy barrier for electrophilic aromatic substitution onto the highly deactivated, trifluoromethyl-substituted phenyl ring, yielding the 4-quinolone (4-hydroxyquinoline) tautomer.

  • Chlorination: The 4-hydroxy intermediate is refluxed in neat phosphorus oxychloride (POCl₃). Causality of choice: POCl₃ converts the tautomeric C-4 hydroxyl/carbonyl into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield the final product[3].

Workflow A 4-(Trifluoromethyl)aniline + Ethyl (ethoxymethylene)cyanoacetate B Condensation Intermediate A->B EtOH, Reflux C 4-Hydroxy-6-(trifluoromethyl) quinoline-3-carbonitrile B->C Dowtherm A, 250°C D 4-Chloro-6-(trifluoromethyl) quinoline-3-carbonitrile C->D POCl3, 105°C

Caption: Synthetic workflow for 4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile.

Comprehensive Spectroscopic Profiling

To ensure the trustworthiness of the synthesized batch, a self-validating spectroscopic suite must be employed. The presence of the -CF₃ group introduces critical scalar couplings in both ¹³C and ¹⁹F NMR, while the -CN group provides a distinct IR signature.

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum (CDCl₃), the H-2 proton is the most diagnostic signal. It appears as a sharp singlet shifted far downfield ( δ ~9.05 ppm) due to being sandwiched between the electronegative quinoline nitrogen and the C-3 cyano group. The H-5 proton ( δ ~8.58 ppm) presents as a narrow doublet ( 4JHH​ ) due to meta-coupling with H-7, heavily deshielded by the adjacent -CF₃ and the peri-chloro effect[3].

In the ¹³C NMR spectrum, the carbon-fluorine spin-spin coupling serves as an internal validation mechanism. The -CF₃ carbon appears as a large quartet ( 1JCF​ 273 Hz) around 123.8 ppm, while the C-6 carbon appears as a smaller quartet ( 2JCF​ 33 Hz) due to two-bond coupling.

Mass Spectrometry (ESI-MS)

High-resolution mass spectrometry (HRMS) validates the chlorination step. The natural isotopic abundance of chlorine (75% ³⁵Cl, 25% ³⁷Cl) dictates that the[M+H]⁺ molecular ion will present a characteristic 3:1 isotopic cluster at m/z 257.0 and 259.0. Absence of this pattern indicates incomplete chlorination or hydrolysis back to the quinolone.

Data Summary Tables

Table 1: ¹H and ¹⁹F NMR Assignments (400 MHz / 376 MHz, CDCl₃, 298 K)

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment / Causality
¹H9.05Singlet (s)-H-2: Deshielded by N1 and C3-CN.
¹H8.58Doublet (d)1.8H-5: Meta-coupling to H-7; deshielded by C4-Cl and C6-CF₃.
¹H8.28Doublet (d)8.8H-8: Ortho-coupling to H-7.
¹H8.08Doublet of doublets (dd)8.8, 1.8H-7: Ortho-coupling to H-8, meta-coupling to H-5.
¹⁹F-62.8Singlet (s)--CF₃: Characteristic shift for aryl-CF₃ groups.

Table 2: Key ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

Carbon PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)
C-2152.0Singlet (s)-
C-4 (C-Cl)144.0Singlet (s)-
C-6129.0Quartet (q)~ 33.0 ( 2JCF​ )
-CF₃123.8Quartet (q)~ 273.0 ( 1JCF​ )
-CN114.5Singlet (s)-
C-3106.5Singlet (s)-

Table 3: FT-IR Key Vibrational Modes (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3050WeakAr C-H stretchConfirms aromatic system.
2232Strong, SharpC N stretchValidates survival of the cyano group during high-temp cyclization.
1580, 1550MediumC=N, C=C stretchQuinoline ring skeletal vibrations.
1320, 1175, 1130Strong, BroadC-F stretchesConfirms the intact trifluoromethyl group.
840MediumC-Cl stretchValidates successful POCl₃ chlorination.

Experimental Protocols

Protocol 1: Chlorination of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile
  • Reagent Preparation: In a flame-dried, argon-purged 100 mL round-bottom flask, suspend 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile (5.0 g, 21.0 mmol) in neat POCl₃ (20 mL, ~215 mmol, 10 equiv).

  • Reaction Execution: Attach a reflux condenser fitted with a drying tube. Heat the heterogeneous mixture to 105 °C using an oil bath. The suspension will gradually become a homogeneous dark yellow solution. Maintain reflux for 3 hours.

  • Workup (Self-Validating Step): Cool the reaction to room temperature. Distill off excess POCl₃ under reduced pressure to prevent violent exotherms during quenching. Dissolve the resulting viscous residue in anhydrous dichloromethane (50 mL) and add dropwise to vigorously stirred ice water (200 mL) while maintaining the temperature below 5 °C.

  • Isolation: Neutralize the aqueous phase carefully with solid NaHCO₃ until pH ~7.5. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield the title compound as a pale yellow solid.

Protocol 2: Spectroscopic Sample Preparation (NMR & IR)
  • NMR Acquisition: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube. Acquire ¹H (16 scans), ¹³C (512 scans, composite pulse decoupling), and ¹⁹F (32 scans) spectra at 298 K.

  • ATR-FTIR Acquisition: Ensure the diamond crystal of the ATR-FTIR spectrometer is cleaned with isopropanol and a background spectrum is collected. Place 2-3 mg of the crystalline solid directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

References

  • Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. Bioorganic Chemistry (2022).[2]

  • Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore. National Institutes of Health (NIH) / PMC.[3]

  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). National Institutes of Health (NIH) / PMC.[1]

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Aminoquinoline-3-carbonitrile Derivatives from 4-Chloro Precursors

Abstract The 4-aminoquinoline-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antimalarial, antica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aminoquinoline-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antimalarial, anticancer, and anti-inflammatory agents. The synthesis of these derivatives, primarily through the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline-3-carbonitrile precursors, is a cornerstone reaction for drug discovery and development. This in-depth technical guide provides a comprehensive overview of this synthetic transformation, grounded in mechanistic principles and supported by field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemistry for the creation of novel molecular entities.

Introduction: The Significance of the 4-Aminoquinoline-3-carbonitrile Core

The quinoline ring system is a recurring feature in a vast array of biologically active compounds.[1] Within this class, 4-aminoquinoline derivatives have garnered particular attention due to their diverse pharmacological activities.[2] The historical success of 4-aminoquinolines, such as chloroquine, in the treatment of malaria has spurred extensive research into this chemical space.[3]

The introduction of a carbonitrile (cyano) group at the 3-position of the 4-aminoquinoline scaffold has been shown to be a valuable strategy for modulating biological activity. The cyano group can act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions with biological targets.[4] For instance, 4-anilinoquinoline-3-carbonitriles have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGF-R) kinase, a key target in cancer therapy.[4] This highlights the importance of robust and versatile synthetic methods to access a diverse range of 4-aminoquinoline-3-carbonitrile derivatives for structure-activity relationship (SAR) studies.

This guide focuses on the most prevalent and practical approach to these molecules: the displacement of a chlorine atom at the 4-position of a quinoline-3-carbonitrile precursor with a variety of amine nucleophiles.

The Synthetic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-aminoquinoline-3-carbonitrile derivatives from their 4-chloro counterparts is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the construction of many aromatic and heteroaromatic compounds.[5]

Mechanistic Underpinnings: The Role of Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] Unlike nucleophilic substitution at sp³-hybridized carbons (SN1 and SN2), the SNAr mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

The key to a successful SNAr reaction lies in the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack.[5] In the case of 4-chloroquinoline-3-carbonitrile, both the nitrogen atom within the quinoline ring and the cyano group at the 3-position act as powerful EWGs.

The activating roles of these features are twofold:

  • Inductive and Mesomeric Effects: The nitrogen atom and the cyano group withdraw electron density from the quinoline ring through both inductive and resonance (mesomeric) effects. This creates a significant partial positive charge at the C4 position, rendering it highly electrophilic and susceptible to attack by a nucleophile.

  • Stabilization of the Meisenheimer Intermediate: Upon nucleophilic attack at C4, the aromaticity of the quinoline ring is temporarily disrupted, and a negatively charged Meisenheimer complex is formed. The electron-withdrawing nitrogen and cyano groups play a critical role in stabilizing this intermediate by delocalizing the negative charge through resonance. The more stable the Meisenheimer complex, the lower the activation energy for its formation, and the faster the reaction.

The general trend for halogen leaving group ability in SNAr reactions is F > Cl ≈ Br > I.[7] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[7] Chlorine and bromine have similar electronegativities and are both excellent leaving groups in this context.

A Visual Representation of the SNAr Mechanism

The following diagram illustrates the stepwise mechanism for the synthesis of a 4-aminoquinoline-3-carbonitrile derivative from a 4-chloro precursor.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chloro 4-Chloroquinoline-3-carbonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-Chloro->Meisenheimer Nucleophilic Attack Amine R¹R²NH (Amine) Amine->Meisenheimer Product 4-Aminoquinoline-3-carbonitrile Meisenheimer->Product Elimination of Cl⁻ HCl HCl Meisenheimer->HCl Proton Transfer Experimental_Workflow Start Start: 4-Chloroquinoline-3-carbonitrile & Amine Reaction_Setup Reaction Setup: - Add reactants and base - Add anhydrous solvent Start->Reaction_Setup Reaction Reaction: - Heat to 80-150 °C - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Cool to RT - Precipitate/Extract Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End: Pure 4-Aminoquinoline-3-carbonitrile Characterization->End

Figure 2: A generalized experimental workflow for the synthesis.

Logical_Relationships Reactivity Reaction Success Amine Amine Nucleophilicity Amine->Reactivity Solvent Solvent Polarity & BP Solvent->Reactivity Base Base Strength Base->Reactivity Temperature Reaction Temperature Temperature->Reactivity EWG Electron-Withdrawing Groups (CN, Quinoline N) EWG->Reactivity Key Activator

Figure 3: Key factors influencing the SNAr reaction outcome.

Conclusion: A Versatile and Indispensable Methodology

The synthesis of 4-aminoquinoline-3-carbonitrile derivatives via nucleophilic aromatic substitution of 4-chloro precursors is a highly reliable and versatile method for accessing a wide array of medicinally relevant compounds. A thorough understanding of the underlying SNAr mechanism, particularly the activating role of the quinoline nitrogen and the 3-cyano group, is paramount for successful experimental design and optimization. By carefully selecting the appropriate amine nucleophile, base, solvent, and reaction temperature, researchers can efficiently generate libraries of novel 4-aminoquinoline-3-carbonitriles for biological screening. The protocols and insights provided in this guide serve as a robust foundation for professionals in the field of drug discovery and development to further explore the therapeutic potential of this important class of molecules.

References

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]

  • Ghavami, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Manley, D. W., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.
  • Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. [Link]

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  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem.
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  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols. BenchChem.
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  • Campodónico, P. R., et al. (2024). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
  • S, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry.
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  • Georgescu, E., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Kappe, C. O., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
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Foundational

Whitepaper: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile: A Multifunctional Scaffold for Advanced Materials

Abstract The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern materials science. Quinoline derivatives, in particular, have emerged as a versatile class of compounds due to their inherent...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern materials science. Quinoline derivatives, in particular, have emerged as a versatile class of compounds due to their inherent photophysical properties and tunable electronic characteristics.[1][2][3] This technical guide explores the prospective applications of a highly functionalized, yet under-explored scaffold: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile . By dissecting its molecular architecture, we project its potential as a high-performance material. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and cyano substituents provide potent electronic modulation and synthetic versatility.[4][5] This document outlines plausible synthetic pathways, predicts key physicochemical properties based on analogous structures, and proposes its application in organic electronics and fluorescent sensing. We conclude by presenting a comprehensive experimental workflow for the synthesis, characterization, and validation of this promising molecule, providing a roadmap for its integration into next-generation materials.

The Quinoline Core: A Privileged Scaffold in Materials Science

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in materials chemistry. Its extended π-conjugated system often imparts desirable fluorescent and charge-transport properties.[1] The true power of the quinoline scaffold lies in the ability to precisely tune its features through substitution, allowing for the fine-tuning of its electronic and photophysical behavior.[2] This guide focuses on a specific derivative designed for high performance, leveraging the synergistic effects of three key functional groups.

Decoding the Molecular Architecture

The unique properties of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile arise from the specific placement of its functional groups, each contributing distinct electronic and steric effects. Understanding these individual contributions is key to predicting the material's overall performance.

  • Quinoline Backbone : Provides the rigid, planar, and π-conjugated core necessary for charge transport and luminescence.

  • 4-Chloro Group : Serves a dual purpose. Electronically, it acts as a weak electron-withdrawing group. Synthetically, it is a versatile reactive handle. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the straightforward introduction of a vast array of functional moieties to further tune the molecule's properties.[6]

  • 6-Trifluoromethyl (CF₃) Group : This is a powerful, strongly electron-withdrawing group. Its inclusion significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the quinoline system.[4] This is a critical design feature for creating n-type organic semiconductors. Furthermore, the CF₃ group enhances thermal stability, volatility, and solubility in organic solvents while increasing resistance to metabolic degradation in biological contexts.[5]

  • 3-Carbonitrile (CN) Group : Like the CF₃ group, the nitrile is a strong electron-withdrawing group, further depressing the LUMO energy. Its linear geometry minimizes steric hindrance. The presence of two potent electron-withdrawing groups (CF₃ and CN) on the quinoline scaffold creates a highly electron-deficient π-system, making it a prime candidate for applications requiring efficient electron injection and transport.

cluster_molecule Molecular Structure of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile cluster_components Functional Components & Their Roles cluster_properties Resulting Material Properties mol quinoline Quinoline Core luminescence Tunable Luminescence quinoline->luminescence chloro 4-Chloro Group cf3 6-Trifluoromethyl Group reactivity Synthetic Versatility chloro->reactivity cn 3-Carbonitrile Group transport Electron Transport (n-type) cf3->transport stability Thermal & Metabolic Stability cf3->stability cn->transport G cluster_synthesis Synthesis & Purification cluster_char Structural & Physical Characterization cluster_app Application Testing start Synthesize Compound purify Column Chromatography start->purify nmr NMR (¹H, ¹³C, ¹⁹F) purify->nmr Confirm Structure uvvis UV-Vis & PL Spectroscopy purify->uvvis Evaluate Photophysics hrms HRMS nmr->hrms cv Cyclic Voltammetry (CV) uvvis->cv Determine Energy Levels fabricate Thin-Film Deposition cv->fabricate Validate Suitability device OFET/OLED Fabrication fabricate->device test Device Performance Testing device->test

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Functionalization of a Privileged Scaffold via Nucleophilic Aromatic Substitution on 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Introduction: The Quinoline Core in Modern Chemistry The 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile scaffold is a highly versatile and valuable building block in contemporary drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core in Modern Chemistry

The 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile scaffold is a highly versatile and valuable building block in contemporary drug discovery and materials science. Its inherent structural features—a heterocyclic quinoline core activated by potent electron-withdrawing groups—make it an ideal substrate for nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the strategic and efficient introduction of a wide array of functional groups at the C4 position, enabling the rapid generation of diverse chemical libraries for biological screening and the synthesis of complex molecular targets. The strategic placement of the trifluoromethyl (-CF3) group at C6 and the cyano (-CN) group at C3 profoundly influences the electronic properties of the quinoline ring system, rendering the C4 position exceptionally electrophilic and primed for nucleophilic attack.

The Mechanistic Rationale: Why This Reaction Works So Well

Nucleophilic aromatic substitution is a powerful class of reactions for modifying aromatic rings, but it typically requires significant electronic activation.[1][2] The SNAr reaction proceeds via a two-step addition-elimination mechanism, the rate-limiting step of which is the initial attack by the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The stability of this complex is paramount to the reaction's success.

The substrate, 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile, is exquisitely designed for this transformation due to several key factors:

  • Powerful Electron-Withdrawing Groups: The cyano (-CN) and trifluoromethyl (-CF3) groups are potent electron-withdrawing substituents. They function synergistically to decrease the electron density of the aromatic system, making it highly susceptible to attack by nucleophiles.[3][6]

  • Stabilization of the Meisenheimer Complex: The true genius of this scaffold lies in the positioning of these activating groups. The cyano group at the C3 position (ortho to the leaving group) and the quinoline ring's nitrogen atom can directly stabilize the negative charge of the Meisenheimer complex through resonance.[5][7] The trifluoromethyl group at C6 further stabilizes the intermediate through its strong inductive effect. This enhanced stabilization dramatically lowers the activation energy for the reaction to proceed.[7][8]

  • Good Leaving Group: The chloride at the C4 position is an effective leaving group, readily displaced once the aromaticity of the ring is restored in the final elimination step.

This confluence of electronic factors makes the SNAr reaction on this substrate not only feasible but also highly efficient, often proceeding under mild conditions with high yields.

SNAr_Mechanism Figure 1: SNAr Mechanism on the Quinoline Scaffold Start Substrate + Nucleophile (Nu⁻) Intermediate Rate-Limiting Step: Nucleophilic Attack Start->Intermediate k1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Intermediate->Meisenheimer Formation Elimination Fast Step: Elimination of Leaving Group Meisenheimer->Elimination k2 Product Substituted Product + Chloride (Cl⁻) Elimination->Product Restores Aromaticity

Caption: Figure 1: SNAr Mechanism on the Quinoline Scaffold

Experimental Protocols: A Practical Guide

The following protocols provide detailed, field-proven methodologies for performing SNAr reactions on 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile. These can be adapted for a wide range of nucleophiles.

Protocol 1: General Procedure for Amination (N-Nucleophiles)

This protocol is broadly applicable to primary and secondary aliphatic or aromatic amines.

A. Materials & Equipment

  • Substrate: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq)

  • Nucleophile: Desired amine (1.1 - 1.5 eq)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Equipment: Flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen or argon inlet, heating mantle or oil bath, standard glassware for work-up, and a Thin Layer Chromatography (TLC) setup.

B. Step-by-Step Procedure

  • Reaction Setup: To the flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) and the base (2.0 eq).

  • Solvent & Nucleophile Addition: Add the anhydrous solvent (e.g., DMSO) to the flask via syringe, followed by the addition of the amine nucleophile (1.1 - 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.[9]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual solvent.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9][10]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-substituted quinoline derivative.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Substrate, Base, Inert Atm.) Addition 2. Add Solvent & Nucleophile Setup->Addition Reaction 3. Heat & Stir (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Concentrate 5. Concentrate (Rotary Evaporation) Workup->Concentrate Purify 6. Purify (Column Chromatography) Concentrate->Purify Analyze 7. Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Figure 2: General Experimental Workflow

Protocol 2: General Procedure for O/S-Arylation (O/S-Nucleophiles)

This protocol is suitable for alcohols, phenols, and thiols. It requires the in situ generation of the corresponding alkoxide, phenoxide, or thiolate.

A. Materials & Equipment

  • Substrate: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq)

  • Nucleophile: Desired alcohol, phenol, or thiol (1.2 - 1.5 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Same as Protocol 1, with the addition of an ice bath.

B. Step-by-Step Procedure

  • Nucleophile Deprotonation: In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the alcohol, phenol, or thiol (1.2-1.5 eq) in the same anhydrous solvent. Stir the mixture at 0 °C for 20-30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the nucleophilic salt.[9][11]

  • Substrate Addition: Add a solution of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) in the same anhydrous solvent to the flask.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and monitor by TLC.

  • Work-up & Purification: Follow the work-up and purification steps as outlined in Protocol 1. Caution: The initial quench should be done carefully at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) if NaH was used.

Data Summary: Reaction Condition Matrix

The following table summarizes typical conditions and considerations for various classes of nucleophiles. This serves as a starting point for reaction optimization.

Nucleophile ClassStoichiometry (eq)Recommended BaseTypical SolventTemperature (°C)Notes / Causality
Primary Amines 1.1 - 1.2K₂CO₃, Cs₂CO₃DMSO, DMF, NMP25 - 80Highly reactive; often proceeds at room temperature. The base neutralizes the HCl byproduct.
Secondary Amines 1.2 - 1.5K₂CO₃, Cs₂CO₃DMSO, DMF, NMP50 - 100Generally less reactive than primary amines due to steric hindrance; may require heating.[12]
Anilines 1.5 - 2.0K₂CO₃, Cs₂CO₃DMSO, DMF80 - 120Less nucleophilic; requires higher temperatures. Base is crucial for driving the reaction.
Alcohols/Phenols 1.2 - 1.5NaH, KHMDS, t-BuOKTHF, DMF60 - 100Requires a strong, non-nucleophilic base to generate the more potent alkoxide/phenoxide.[9][11]
Thiols 1.1 - 1.3K₂CO₃, NaHDMF, THF25 - 60Thiols are excellent nucleophiles; reactions are often rapid and may not require strong bases.[9]

Concluding Remarks for the Practicing Scientist

The nucleophilic aromatic substitution on 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a robust and highly reliable transformation. The protocols and data provided herein offer a solid foundation for researchers to exploit this chemistry for the synthesis of novel compounds. The key to success lies in understanding the underlying mechanistic principles—specifically, the role of the electron-withdrawing groups in activating the substrate. Proper experimental technique, particularly the use of anhydrous solvents and an inert atmosphere when employing strong bases like NaH, is critical for achieving high yields and purity. By leveraging this powerful synthetic tool, scientists in drug discovery and related fields can rapidly access a rich chemical space centered around the privileged quinoline scaffold.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. Benchchem.
  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo.
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Chemistry Community, Nature Portfolio.
  • SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. PMC, NIH.
  • A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. Benchchem.
  • Nucleophilic aromatic substitution. Wikipedia.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications.
  • Nucleophilic aromatic substitution. BYJU'S.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Aromatic Substituition: Addition-elimination. YouTube.
  • Nucleophilic Aromatic Substitution - Organic Chemistry Tutor. The Organic Chemistry Tutor.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

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Application

Evaluating the In Vitro Anticancer Activity of Quinoline Derivatives: A Methodological Guide

Introduction: The Promise of Quinoline Scaffolds in Oncology The quinoline motif, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline motif, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] In the realm of oncology, quinoline-based compounds have emerged as a promising class of anticancer agents, exhibiting a wide array of mechanistic actions.[2][3][4] These compounds have been shown to exert their cytotoxic effects through various means, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the established in vitro methodologies to rigorously evaluate the anticancer activity of novel quinoline derivatives. The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's biological effects.

Part 1: Foundational Steps - Compound Management and Cell Culture

A successful in vitro evaluation begins with meticulous preparation. The integrity of your results is directly dependent on the proper handling of your test compounds and the health of your cell cultures.

Quinoline Derivative Preparation and Storage
  • Solubilization: Most quinoline derivatives are soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. To ensure complete dissolution, gentle vortexing or sonication may be necessary.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically below 0.5%.[7]

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should be guided by the research question. Consider the tissue of origin, genetic background, and expression of potential targets of the quinoline derivatives.

  • Cell Line Sourcing and Authentication: Obtain cell lines from reputable cell banks such as the American Type Culture Collection (ATCC) to ensure their identity and purity.[8][9] Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

  • Aseptic Culture Techniques: Maintain a sterile environment to prevent microbial contamination.[9][10] All cell culture work should be performed in a certified biological safety cabinet.

  • Culture Conditions: Culture cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), unless otherwise specified.[9][10] Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid over-confluency, which can alter cellular physiology and response to treatment.[8]

  • Cryopreservation: Preserve cell stocks by freezing them in a cryoprotective medium (e.g., complete medium with 10% DMSO) and storing them in liquid nitrogen.[8][11]

Part 2: Core Assays for Anticancer Activity Assessment

This section details the step-by-step protocols for the most common and robust assays to determine the cytotoxic and apoptotic effects of quinoline derivatives.

Cytotoxicity Assays: Measuring Cell Viability

Cytotoxicity assays are the cornerstone of in vitro anticancer screening, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The two most widely used methods are the MTT and SRB assays.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[12][13] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the quinoline derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[15]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[13][15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12][13] Measure the absorbance at 570-590 nm using a microplate reader.[12][13]

The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number.[17]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[17][18]

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[17][18] Allow the plates to air dry completely.[17][18]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17][18]

  • Washing: Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.[17][18] Allow the plates to air dry.[17][18]

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17][18]

  • Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.[17]

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter representing the potency of a compound. It is the concentration of the quinoline derivative that inhibits 50% of cell viability.[19]

Calculation Steps:

  • Data Normalization: Convert the raw absorbance data to percentage cell viability relative to the vehicle-treated control cells (which represent 100% viability).[19]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[19]

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with statistical software like GraphPad Prism to calculate the IC50 value.[19][20]

ParameterDescription
Vehicle Control Cells treated with the solvent (e.g., DMSO) at the same concentration used for the highest drug concentration. Represents 100% viability.
Blank Wells containing only culture medium. Used for background subtraction.
Test Concentrations A series of dilutions of the quinoline derivative.
IC50 Value The concentration of the compound that reduces cell viability by 50%. A lower IC50 value indicates higher potency.[19]
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[22] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[23]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Quinoline derivatives can exert their anticancer effects by inducing cell cycle arrest.[2] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26]

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, which permeabilizes the cells and preserves their DNA.[26]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[26]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[24][26]

Data Interpretation:

The DNA content histogram will show distinct peaks corresponding to the different cell cycle phases. An accumulation of cells in a particular phase suggests that the quinoline derivative induces cell cycle arrest at that point.

Part 3: Mechanistic Insights and Visualization

Understanding the mechanism of action is crucial for drug development. Quinoline derivatives have been reported to target various cellular pathways.

Potential Signaling Pathways Targeted by Quinoline Derivatives

Quinoline derivatives can interfere with several signaling pathways critical for cancer cell proliferation and survival, including:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • Tyrosine Kinase Signaling: Many quinoline derivatives act as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are key drivers of tumor growth and angiogenesis.[5]

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental procedures and biological pathways is essential for communication and understanding.

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_prep Preparation cluster_assays Primary Screening & Mechanistic Assays cluster_analysis Data Analysis Compound_Prep Quinoline Derivative Preparation & Dilution Cytotoxicity Cytotoxicity Assays (MTT/SRB) Compound_Prep->Cytotoxicity Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist IC50->Apoptosis IC50->Cell_Cycle

Caption: A generalized workflow for the in vitro evaluation of quinoline derivatives.

Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical quinoline derivative.

Conclusion

The methodologies outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of the anticancer activity of quinoline derivatives. By employing these standardized assays, researchers can obtain reliable and reproducible data on the cytotoxicity, apoptotic induction, and cell cycle effects of their compounds. This information is invaluable for structure-activity relationship studies, lead optimization, and advancing promising quinoline-based candidates through the drug discovery pipeline.

References

  • Bauer, J. A., et al. (2025).
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • International Journal of Medical and Pharmaceutical Sciences. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Li, M., et al. (2021).
  • Az. J. Pharm Sci. (2024).
  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current protocols in cytometry.
  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link] protocolos/cell-cycle-analysis-by-propidium-iodide-staining

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry.
  • International Journal of Pharmaceutical and Biological Archives. (2012). THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P.
  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • Balasubramanian, K., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • ResearchGate. (2025). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.
  • Abcam. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
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  • BenchChem. (2025). Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C.
  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
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  • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
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Method

The Strategic Application of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile in the Synthesis of Novel Antimalarial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Quest for New Antimalarials The quinoline ring system remains a cornerstone in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Quest for New Antimalarials

The quinoline ring system remains a cornerstone in the development of antimalarial drugs, with a legacy that includes foundational medicines like quinine and chloroquine.[1][2] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate a continuous search for new, effective, and affordable treatments.[3] In this context, the strategic modification of the quinoline scaffold is a key focus of medicinal chemistry. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, has been shown to enhance the metabolic stability and efficacy of drug candidates.[4] This guide focuses on the synthetic utility of a highly functionalized and promising building block: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile . This compound offers multiple reaction sites for the generation of diverse molecular libraries with potential antimalarial activity.

This technical document provides a comprehensive overview of the application of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile in the synthesis of potential antimalarial drugs. It details key synthetic transformations, provides step-by-step experimental protocols, and discusses the rationale behind these synthetic strategies, grounded in the principles of modern medicinal chemistry.

The Strategic Advantage of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

The structure of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is particularly advantageous for the synthesis of novel antimalarial candidates for several reasons:

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the straightforward introduction of a wide variety of amine-containing side chains, a hallmark of many successful 4-aminoquinoline antimalarials.[6]

  • The 6-Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the quinoline ring, potentially increasing the rate of nucleophilic substitution at the 4-position. Furthermore, the CF3 group can improve the metabolic stability and lipophilicity of the resulting molecules, which are crucial pharmacokinetic properties.

  • The 3-Carbonitrile Group: The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxamide or a carboxylic acid, or reduced to an aminomethyl group. Each of these transformations allows for the introduction of new pharmacophoric elements that can interact with biological targets within the parasite.[7][8]

Synthetic Pathways and Key Transformations

The primary synthetic strategies utilizing 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile for the generation of potential antimalarial compounds revolve around two key transformations: nucleophilic substitution at the 4-position and modification of the 3-carbonitrile group.

Pathway 1: Nucleophilic Aromatic Substitution at the 4-Position

The most direct application of this building block is the displacement of the 4-chloro group with various amines to generate 4-aminoquinoline derivatives. This reaction is typically carried out at elevated temperatures, often in the presence of a high-boiling point solvent or a catalyst like phenol.

Causality Behind Experimental Choices: The use of phenol as a solvent or co-solvent is a classic method for this type of reaction. Phenol is thought to protonate the quinoline nitrogen, thereby activating the ring system towards nucleophilic attack. The high temperature is necessary to overcome the activation energy of the reaction. The choice of the amine side chain (R-NH2) is critical for the biological activity of the final compound and is often guided by structure-activity relationship (SAR) studies of known antimalarials like chloroquine and amodiaquine.

Pathway 2: Transformation of the 3-Carbonitrile Group

The 3-carbonitrile group offers a gateway to further molecular diversity. Two of the most synthetically valuable transformations are hydrolysis to the corresponding carboxamide and reduction to the aminomethyl derivative.

The hydrolysis of the nitrile to a carboxamide can be achieved under acidic or basic conditions, often with the aid of a catalyst. The resulting carboxamide can introduce new hydrogen bonding capabilities, which may be crucial for target binding.

Causality Behind Experimental Choices: The choice between acidic and basic hydrolysis depends on the stability of the other functional groups in the molecule. For many quinoline derivatives, acidic hydrolysis using concentrated sulfuric acid is effective. The reaction progress should be carefully monitored to avoid over-hydrolysis to the carboxylic acid.

The reduction of the nitrile to a primary amine introduces a flexible, basic side chain at the 3-position. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Causality Behind Experimental Choices: Catalytic hydrogenation is often preferred as it involves milder reaction conditions compared to metal hydrides. The choice of catalyst and solvent can influence the reaction efficiency and selectivity.

Experimental Protocols

The following protocols are representative examples of the key synthetic transformations described above. Researchers should adapt these procedures as necessary based on the specific properties of their substrates and reagents.

Protocol 1: Synthesis of 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-(trifluoromethyl)quinoline-3-carbonitrile

This protocol describes a nucleophilic aromatic substitution reaction to introduce a chloroquine-like side chain at the 4-position.

Materials:

  • 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

  • 5-Amino-2-(diethylamino)pentane

  • Phenol

  • Anhydrous isopropanol

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) and phenol (2.0 eq) in anhydrous isopropanol.

  • Add 5-Amino-2-(diethylamino)pentane (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Hydrolysis of 4-Amino-6-(trifluoromethyl)quinoline-3-carbonitrile to the Corresponding 3-Carboxamide

This protocol outlines the conversion of the 3-carbonitrile to a 3-carboxamide under acidic conditions.

Materials:

  • 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-(trifluoromethyl)quinoline-3-carbonitrile

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) in a round-bottom flask, slowly add concentrated sulfuric acid (10 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude carboxamide, which can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.

Compound Type Key Functional Groups Potential Advantages in Antimalarial Drug Design Relevant Analytical Techniques
4-Aminoquinoline-3-carbonitriles4-Amino side chain, 3-Cyano groupPotential for dual binding modes; Precursor for further modification.1H NMR, 13C NMR, Mass Spectrometry, IR
4-Aminoquinoline-3-carboxamides4-Amino side chain, 3-CarboxamideEnhanced hydrogen bonding capacity; Improved solubility.1H NMR, 13C NMR, Mass Spectrometry, IR
4-Amino-3-(aminomethyl)quinolines4-Amino side chain, 3-Aminomethyl groupIntroduction of a second basic center; Increased flexibility.1H NMR, 13C NMR, Mass Spectrometry

Conclusion and Future Directions

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a highly valuable and versatile starting material for the synthesis of novel quinoline-based antimalarial agents. Its dual reactivity at the 4- and 3-positions allows for the creation of a wide array of structurally diverse compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold.

Future work in this area should focus on the synthesis of diverse libraries of compounds based on this core structure, followed by in vitro and in vivo screening against both drug-sensitive and drug-resistant strains of P. falciparum. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent antimalarial activity and a favorable safety profile. The continued exploration of the synthetic potential of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile holds significant promise for the discovery of the next generation of quinoline antimalarials.

References

  • Kiran, B. M., & Mahadevan, K. M. (2011). Rediscovered synthesis of 3-cyanoquinoline derivatives.
  • Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2004). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 14(21), 5387-5390.
  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular mechanism of action of quinoline antimalarials. Molecules, 15(3), 1705-1747.
  • Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for new antimalarial drugs.
  • Solomon, V. R., & Puri, S. K. (2006). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of Medicinal Chemistry, 49(26), 7853-7861.
  • Stocks, P. A., Raynes, K. J., & Ward, S. A. (2002). Novel short chain 4-aminoquinoline analogues of chloroquine. Journal of Medicinal Chemistry, 45(23), 4975-4983.
  • Tiwari, R., & Parang, K. (2021). Recent advances in the development of quinoline-based antimalarial agents. European Journal of Medicinal Chemistry, 213, 113175.
  • Verma, A., & Singh, S. B. (2013). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. Bioorganic & Medicinal Chemistry, 21(10), 2635-2655.
  • Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England Journal of Medicine, 344(4), 299-302.
  • World Health Organization. (2021). World malaria report 2021.
  • Zhang, Y., & Li, J. (2018).
  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478.
  • Singh, K., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(6), 3464-3472.
  • Wallace, G. A., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 48(4), 1338-1352.
  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(48), 8498-8501.
  • O'Hagan, D. (2000). The versatile role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 104(1), 127-133.
  • Barlin, G. B., & Tan, W. L. (1984). Potential Antimalarials. I. 4‐[7′‐Bromo(and 7′‐trifluoromethyl)‐1′,5′‐naphthyridin‐4′‐ylamino]phenols and N4‐Substituted N‐(4‐Hydroxyphenyl)‐1,5‐naphthyridin‐4‐amines. Australian Journal of Chemistry, 37(5), 1065-1073.
  • Collet, S., et al. (2018). A Three-Component Imidoylative Sonogashira/Cyclization Cascade to 2-(Alkyl/aryl)-4-aminoquinolines. Organic Letters, 20(15), 4566-4570.
  • Bandyopadhyay, A., et al. (2021). N-Heteroannulation of β-Anilino-β-(methylthio)acrylonitriles Using Triflic Acid: A Facile Route to 2-Thiomethyl-3-cyano-4-aminoquinolines. The Journal of Organic Chemistry, 86(1), 1085-1094.
  • Chen, J., et al. (2023). Palladium-Catalyzed Dehydrogenative Aromatization for the Synthesis of 4-Aminoquinolines. Organic Letters, 25(1), 136-141.
  • Romero, M. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecular Diversity, 29(2), 1-25.
  • U.S. Patent No. 6,479,660 B1. (2002).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.
  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.

Sources

Application

Application Note: NMR Techniques for the Structural Elucidation of Substituted Quinoline-3-carbonitriles

Abstract The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The substitution pattern on the quinoline ring system is a critical determinant of its pharmacological profile, making unambiguous structural characterization essential in the drug discovery and development process.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of these molecules in solution.[3][4] This guide provides a comprehensive overview and detailed protocols for employing a suite of 1D and 2D NMR experiments to confidently determine the constitution of novel substituted quinoline-3-carbonitriles.

The NMR Toolkit: Fundamental Principles

The structural analysis of quinoline-3-carbonitriles by NMR relies on the interpretation of four key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the local electronic environment of a nucleus.[2] The aromatic and heterocyclic nature of the quinoline core, combined with the electron-withdrawing cyano group (-CN), results in a characteristic dispersion of signals, particularly in the downfield region of the ¹H spectrum (typically δ 7.0-9.0 ppm).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[2] This allows for a quantitative count of protons in different environments.

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet is caused by the magnetic influence of neighboring non-equivalent nuclei. The magnitude of this interaction, the coupling constant (J, in Hz), provides crucial information about connectivity, typically through 2 or 3 bonds.[5]

  • The Nuclear Overhauser Effect (NOE): This through-space interaction occurs between nuclei that are close in proximity, regardless of their bonding connectivity. It is invaluable for determining stereochemistry and the spatial arrangement of substituents.

Part I: The Foundation - One-Dimensional (1D) NMR

The initial and most fundamental step in any structural elucidation is the acquisition of high-quality 1D spectra.

¹H NMR Spectroscopy

A standard ¹H NMR spectrum is the scout of the molecular structure. For a quinoline-3-carbonitrile, it reveals the number of distinct proton environments and their relationships. Protons on the quinoline core are typically found in the aromatic region (δ > 7.0 ppm), with H2 often being the most deshielded (furthest downfield) due to its proximity to the heterocyclic nitrogen atom.[2] Analysis of the splitting patterns is key; for example, adjacent protons on the carbocyclic ring (e.g., H5/H6, H6/H7, H7/H8) will typically show ortho-coupling (³J ≈ 7-9 Hz), while more distant protons may exhibit smaller meta- (⁴J ≈ 1-3 Hz) or para-coupling.[6]

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling, resulting in a single sharp line for each carbon.[7] The nitrile carbon (-CN) has a characteristic chemical shift around 115-120 ppm, while quaternary carbons (those with no attached protons, such as C3, C4, C4a, and C8a) can be challenging to assign from the ¹³C spectrum alone.

To aid in this, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential. DEPT-135, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are invisible in DEPT spectra, which is a key diagnostic feature.

Part II: The Connectivity Map - Two-Dimensional (2D) NMR

While 1D NMR provides the fundamental pieces, 2D NMR shows how they connect. Modern drug discovery relies heavily on these techniques for rapid and confident characterization.[3][4][8]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the simplest 2D technique and is used to identify protons that are spin-coupled to each other.[9][10] A cross-peak at the intersection of two proton frequencies (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are coupled. This is invaluable for tracing out the proton connectivity within the individual rings of the quinoline system, allowing one to "walk" along a chain of coupled protons (e.g., from H5 to H6 to H7 to H8).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps out all direct, one-bond C-H connections.[11][12] Each cross-peak correlates a proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly attached. This is the most reliable way to assign the chemical shifts of protonated carbons. By combining HSQC and DEPT data, one can definitively identify all CH, CH₂, and CH₃ groups in the molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

For the quinoline-3-carbonitrile scaffold, the HMBC experiment is arguably the most critical for complete structural assignment . It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH).[11][12] Its power lies in its ability to connect different spin systems and, most importantly, to assign non-protonated quaternary carbons.

Key applications for this scaffold include:

  • Assigning C3 and C4: The proton at H2 will show a strong correlation to C3 and C4. Protons on the other ring, like H5, will show correlations to C4 and C4a.

  • Connecting Substituents: A proton on a substituent (e.g., a methyl group) will show a 2- or 3-bond correlation to the quinoline carbon it is attached to, unambiguously placing it on the ring.

  • Confirming Ring Fusion: Correlations from protons on both rings to the bridgehead carbons (C4a, C8a) confirm the quinoline framework.

Part III: An Integrated Strategy for Structural Elucidation

A robust and efficient workflow is essential for piecing together the NMR data into a final, validated structure. The following diagram illustrates a field-proven logical workflow.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_assign Assignment & Validation H1_NMR ¹H NMR C13_NMR ¹³C & DEPT Assign_Protons Assign Proton Spin Systems H1_NMR->Assign_Protons Proton Count & Splitting Assign_Carbons Assign Protonated Carbons C13_NMR->Assign_Carbons Carbon Count & Type (DEPT) COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Assign_Protons H-H Connectivity HMBC ¹H-¹³C HMBC HSQC->Assign_Carbons Direct C-H Bonds Assign_Quats Assign Quaternary Carbons & Connect Fragments HMBC->Assign_Quats Long-Range C-H Bonds Assign_Protons->Assign_Carbons Assign_Carbons->Assign_Quats Final_Structure Final Structure Validation Assign_Quats->Final_Structure

Caption: A logical workflow for the structural elucidation of organic molecules using NMR.

The following diagram illustrates some of the key, expected HMBC correlations that are instrumental in defining the core structure of a quinoline-3-carbonitrile.

Caption: Key 2- and 3-bond HMBC correlations for the quinoline-3-carbonitrile scaffold.

Part IV: Detailed Experimental Protocols

High-quality data begins with meticulous sample preparation and correctly set acquisition parameters.

Protocol 1: Sample Preparation

A properly prepared sample is critical for obtaining high-resolution spectra.[13][14]

  • Weighing: Accurately weigh 5-10 mg of the purified quinoline-3-carbonitrile sample for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.[14]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Note that solvent choice can influence chemical shifts.[11]

  • Dissolution: Add approximately 0.6 mL of the chosen solvent to the vial.[13] Use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any visible particles.

  • Filtration & Transfer: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label it clearly.

Protocol 2: Data Acquisition (General Parameters for a 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans (NS): 8-16.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

  • COSY Acquisition: [11]

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').

    • Number of Scans (NS): 2-4.

    • Increments in F1: 256-512.

  • HSQC Acquisition: [11]

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width F2 (¹H): ~12 ppm.

    • Spectral Width F1 (¹³C): ~180 ppm.

    • ¹JCH Coupling Constant: Optimized for ~145-160 Hz (aromatic/heteroaromatic C-H).

    • Number of Scans (NS): 2-8.

    • Increments in F1: 128-256.

  • HMBC Acquisition: [11]

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz. This is a critical parameter; 8 Hz is a good compromise for detecting both ²J and ³J correlations.

    • Number of Scans (NS): 8-32.

    • Increments in F1: 256.

Data Presentation & Reference Tables

The following tables provide typical chemical shift and coupling constant ranges for the quinoline-3-carbonitrile scaffold. Note: These values are guides; actual shifts are highly dependent on the specific substitution pattern and solvent.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges (in CDCl₃)

Proton Position Typical δ (ppm) Key Influences
H-2 8.8 - 9.2 Proximity to ring Nitrogen and C3-CN
H-4 8.2 - 8.5 Proximity to ring Nitrogen and C3-CN
H-5 / H-8 7.8 - 8.3 Anisotropic effect of the adjacent ring

| H-6 / H-7 | 7.5 - 7.9 | Standard aromatic region |

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges (in CDCl₃)

Carbon Position Typical δ (ppm) Notes
C-2 148 - 152 Adjacent to Nitrogen
C-3 108 - 115 Attached to -CN group
C-4 145 - 150 Quaternary, adjacent to Nitrogen
C-4a / C-8a 125 - 138 Bridgehead quaternary carbons
C-5 to C-8 124 - 135 Standard aromatic region

| -CN | 115 - 120 | Nitrile carbon |

Table 3: Common ¹H-¹H Coupling Constants (J) in Quinolines

Coupling Type Description Typical Value (Hz)
³J (ortho) H-C-C-H 7.0 - 9.0
⁴J (meta) H-C-C-C-H 1.0 - 3.0

| ⁵J (para) | H-C-C-C-C-H | 0.5 - 1.0 |

Troubleshooting

  • Signal Overlap: If aromatic signals are severely overlapped in CDCl₃, changing to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can alter the chemical shifts and often resolve the signals.[11]

  • Assigning Quaternary Carbons: If HMBC correlations are ambiguous, remember that quaternary carbons will be absent from DEPT and HSQC spectra. Their presence can only be confirmed through HMBC correlations from multiple, confidently assigned protons.[11]

  • Weak or Missing HMBC Cross-Peaks: The intensity of an HMBC correlation depends on the ³JCH value. For some proton-carbon pairs, this coupling can be near zero due to geometry, making the cross-peak invisible. The absence of a correlation does not definitively rule out a 2- or 3-bond relationship.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - NIH. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • MMCE 2022. ADVANCED NMR APPROACHES FOR DRUG DISCOVERY. MMCE 2022. [Link]

  • Workman, J. Jr. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry. [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • Royal Society of Chemistry. Supplementary Information. RSC. [Link]

  • Schaefer, T., & Cotter, M. A. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. [Link]

  • Shimada, I., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • Edlund, U., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry. [Link]

  • Gökçe, H. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • Ionescu, D., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • Ali, M. A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC. [Link]

  • Martin, G. E., et al. (2010). Investigation of the Experimental Limits of Small-Sample Heteronuclear 2D NMR. ACS Publications. [Link]

  • NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Repository. [Link]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]

  • Hansen, P. E., & Spirtovic-Sestic, S. (2017). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. LibreTexts. [Link]

  • University of Oslo. KJM4250 - Organic NMR Spectroscopy Laboratory Experiments - part 3. UiO. [Link]

  • Royal Society of Chemistry. Supporting Information C3-Selective C-H Thiolation of Quinolines via an N- Arylmethyl Activation Strategy. RSC. [Link]

  • Integrated Science. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Snytnikova, O. A., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Metabolomics. [Link]

  • Columbia University. HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • ResearchGate. Figure S10. 13 C NMR spectrum of 3e. ResearchGate. [Link]

  • JEOL. 二次元NMRスペクトルを用いた有機化合物の構造解析. JEOL Japan. [Link]

  • Fujiwara, K., et al. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Jetzschmann, K. J., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed. [Link]

Sources

Method

Application Note: Mass Spectrometry Analysis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile and its Derivatives

Executive Summary & Chemical Significance The compound 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 1017788-96-3) serves as a highly versatile, electrophilic scaffold in modern medicinal chemistry. The high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The compound 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 1017788-96-3) serves as a highly versatile, electrophilic scaffold in modern medicinal chemistry. The highly electron-deficient nature of the quinoline ring—exacerbated by the strongly electron-withdrawing 3-carbonitrile and 6-trifluoromethyl groups—makes the 4-chloro position exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This reactivity enables the rapid generation of 4-amino, 4-aryloxy, and 4-thioether derivatives, which are privileged structures in the development of kinase inhibitors and antimalarial agents.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the structural characterization, reaction monitoring, and quantitative analysis of this parent scaffold and its SNAr derivatives.

Physicochemical & Mass Spectrometric Profiling

To design a robust analytical method, one must first understand the ionization behavior of the target molecule. In positive electrospray ionization (ESI+), the basic nitrogen of the quinoline ring readily accepts a proton, yielding a robust [M+H]⁺ precursor ion [2].

For the parent compound, the presence of a single chlorine atom generates a highly diagnostic isotopic signature. The precursor ion appears at m/z 257.0 (³⁵Cl) and 259.0 (³⁷Cl) in a characteristic ~3:1 ratio. Causality in Analysis: This isotopic fidelity is a critical diagnostic tool during reaction monitoring. The presence of the 3:1 doublet confirms the intact parent scaffold, whereas its disappearance—accompanied by a mass shift corresponding to the nucleophile—confirms successful SNAr displacement of the chlorine atom [1].

Table 1: Physicochemical and MS Properties of the Parent Scaffold
ParameterValue / Characteristic
Chemical Name 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
CAS Registry Number 1017788-96-3
Molecular Formula C₁₁H₄ClF₃N₂
Monoisotopic Mass 256.0015 Da
Primary Ionization Mode ESI Positive ([M+H]⁺)
Precursor m/z (³⁵Cl / ³⁷Cl) 257.0 / 259.0 (~3:1 ratio)

Mechanistic Insights into Fragmentation (CID)

Understanding the Collision-Induced Dissociation (CID) pathways is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions. When the [M+H]⁺ ion is subjected to CID, the fragmentation is strictly governed by the stability of the resulting product ions [3].

  • Dechlorination: The loss of HCl (-36 Da) is a primary, low-energy pathway for the parent compound, driven by the formation of a highly stabilized, conjugated cationic system.

  • Trifluoromethyl Cleavage: The loss of HF (-20 Da) is characteristic of CF₃-substituted aromatics, requiring moderate collision energy.

  • Ring Opening: The neutral loss of HCN (-27 Da) from the quinoline core or the 3-carbonitrile group is a hallmark of quinoline fragmentation, often occurring sequentially after dechlorination [3].

For 4-substituted derivatives (e.g., 4-alkylamino quinolines), the fragmentation hierarchy shifts. The lowest energy pathway typically becomes the cleavage of the newly formed C4-N bond or fragmentation within the aliphatic side chain, while the robust trifluoromethyl-quinoline core remains intact[4].

Fragmentation Parent [M+H]+ m/z 257.0 / 259.0 (Intact Scaffold) Frag1 [M+H - HCl]+ m/z 221.0 (Dechlorination) Parent->Frag1 - HCl (-36 Da) Frag2 [M+H - HF]+ m/z 237.0 (Trifluoromethyl Cleavage) Parent->Frag2 - HF (-20 Da) Frag3 [M+H - HCN]+ m/z 230.0 (Ring Opening) Parent->Frag3 - HCN (-27 Da) Frag4 [M+H - HCl - HCN]+ m/z 194.0 Frag1->Frag4 - HCN (-27 Da)

Fig 1. Proposed CID fragmentation pathway for 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile.

Table 2: Optimized MRM Transitions for Reaction Monitoring
AnalytePrecursor m/zProduct m/zCollision Energy (eV)Mechanistic Rationale
Parent Scaffold (³⁵Cl) 257.0221.025Loss of HCl (-36 Da)
Parent Scaffold (³⁵Cl) 257.0230.030Loss of HCN (-27 Da)
Generic 4-Amino Derivative [M+H]⁺[M+H - R-NH₂]⁺20-35Cleavage of the C4-N bond
Internal Standard (IS) 262.0226.025D5-labeled analog transition

Self-Validating LC-MS/MS Protocol

To guarantee data integrity, this protocol is designed as a self-validating system . Every step incorporates built-in quality controls to verify extraction efficiency, chromatographic stability, and the absence of carryover.

Phase 1: Sample Preparation (Self-Validating Extraction)
  • Aliquot & Quench: Transfer 10 µL of the reaction mixture or biological matrix into a microcentrifuge tube. Immediately quench with 90 µL of ice-cold acetonitrile containing the Internal Standard (IS) at 100 ng/mL.

    • Causality: Cold acetonitrile precipitates proteins and instantly halts any ongoing SNAr reactions. The immediate introduction of the IS at this exact step corrects for any downstream volumetric errors or matrix-induced ionization suppression.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Removes insoluble particulates that could cause catastrophic pressure spikes by clogging the sub-2 µm LC column frit.

  • Dilution: Dilute 10 µL of the supernatant with 990 µL of the initial mobile phase (5% ACN / 95% Water with 0.1% Formic Acid).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening (the "strong solvent effect") upon injection, ensuring sharp, symmetrical peaks.

Phase 2: LC-MS/MS Acquisition Workflow
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid provides the abundant protons necessary to drive ESI+ ionization [2]. Acetonitrile is chosen over methanol for its lower viscosity and superior eluotropic strength, which is required to elute the highly lipophilic trifluoromethyl-quinoline core.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm).

    • Causality: The hydrophobic C18 phase effectively retains the halogenated scaffold, while the sub-2 µm particle size provides the high theoretical plate count needed to resolve structurally similar SNAr derivatives.

Table 3: Self-Validating LC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
5.05950.4
7.05950.4
7.19550.4
10.09550.4
Phase 3: System Validation Criteria

A batch is only considered valid if it passes the following systemic checks:

  • System Suitability Test (SST): Inject an SST mix (parent compound + known derivative) prior to the run. Criterion: Retention time RSD must be < 2%, and mass accuracy must be within 5 ppm.

  • Blank Bracketing: Inject sample diluent before and after the sample cohort. Criterion: Target peaks must be < 5% of the Lower Limit of Quantification (LLOQ) to definitively prove the absence of column carryover.

  • IS Tracking: Monitor the Internal Standard peak area across all injections. Criterion: The IS area must not deviate by more than ±15% from the mean. A larger deviation indicates severe matrix effects or a failing ESI source.

LCMS_Workflow S1 Sample Preparation (Dilution & Filtration) S2 Chromatographic Separation (RP-C18, Gradient Elution) S1->S2 S3 Electrospray Ionization (ESI+ Mode) S2->S3 S4 Tandem Mass Spectrometry (CID Fragmentation) S3->S4 S5 Data Acquisition & Analysis (MRM Quantification) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for quinoline derivative analysis.

References

  • BenchChem. "Monitoring quinoline synthesis progress using TLC or LC-MS."
  • National Institutes of Health (NIH) / PubMed.
  • Physical Chemistry Chemical Physics (RSC Publishing). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry."
  • MDPI. "Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors."
Application

Application Note: One-Pot Multicomponent Synthesis of Biologically Active Quinoline-3-Carbonitriles

Executive Summary & Rationale Quinoline-3-carbonitriles represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry, exhibiting profound anticancer, antimicrobial, and antimalarial properties[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Quinoline-3-carbonitriles represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry, exhibiting profound anticancer, antimicrobial, and antimalarial properties[1]. Historically, the synthesis of these complex polycyclic systems relied on stepwise protocols that suffered from low atom economy, the use of hazardous organic solvents, and the necessity to isolate unstable, toxic intermediates.

To overcome these bottlenecks, one-pot multicomponent reactions (MCRs) have emerged as the gold standard for high-throughput library generation[2]. By enabling the rapid, stereocontrolled assembly of complex heterocycles in a single vessel, MCRs drastically reduce processing time. This application note details a validated, eco-friendly MCR protocol utilizing taurine as a green bio-organic catalyst in an aqueous medium, providing drug development professionals with a scalable and self-validating pathway to synthesize pyrano[3,2-c]quinoline-3-carbonitriles[3].

Mechanistic Framework: The Multicomponent Cascade

Understanding the reaction mechanism is critical for troubleshooting and rational optimization. The synthesis of pyrano[3,2-c]quinoline-3-carbonitriles proceeds via a tandem Knoevenagel–Michael–cyclization sequence[3].

Causality of Catalyst Selection: Taurine (2-aminoethanesulfonic acid) is selected because it acts as a bifunctional hydrogen donor–acceptor. The sulfonic acid moiety protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. Concurrently, the basic amine group facilitates the deprotonation of the active methylene compound (malononitrile)[3]. The resulting Knoevenagel adduct undergoes a Michael addition with the enol form of a third component (e.g., 4-hydroxy-1-methyl-2(1H)-quinolone). Subsequent intramolecular cyclization and tautomerization yield the rigid quinoline-3-carbonitrile core[3].

Mechanism A Aldehyde (Electrophile) B Malononitrile (Active Methylene) C Taurine Catalyst (Bifunctional Activation) D Knoevenagel Adduct (Intermediate) C->D F Michael Addition D->F E 4-Hydroxyquinolone (Nucleophile) E->F G Intramolecular Cyclization F->G H Quinoline-3-carbonitrile (Target Scaffold) G->H AB AB AB->C

Figure 1: Mechanistic pathway of the one-pot synthesis of quinoline-3-carbonitriles.

Experimental Methodology: Green Aqueous Protocol

The following protocol describes the synthesis of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. This is a self-validating system : reaction completion is visually indicated by the precipitation of the hydrophobic product from the aqueous phase, and chemically verified via Thin Layer Chromatography (TLC)[3].

Step 1: Reagent Preparation In a 50 mL round-bottom flask, sequentially add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-1-methyl-2(1H)-quinolone (1.0 mmol).

Step 2: Catalyst & Solvent Addition Add taurine (28 mol%, 0.035 g) followed by distilled water (10 mL). Causality: The choice of water is not merely for green chemistry compliance; it actively accelerates the Knoevenagel condensation. The hydrophobic effect forces the non-polar organic substrates into close proximity, drastically increasing their effective molarity. Simultaneously, taurine's zwitterionic nature allows it to remain dissolved in the aqueous phase, preventing catalyst occlusion within the precipitating product[3].

Step 3: Reflux & Monitoring Heat the mixture to reflux. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate:n-Hexane, 3:7 v/v). The reaction typically reaches completion within 30 minutes, marked by the formation of a dense solid precipitate[3].

Step 4: Isolation & Workup Cool the reaction mixture to room temperature. Filter the precipitated solid and wash thoroughly with distilled water (2 x 5 mL). Causality: The water wash selectively removes the highly water-soluble taurine catalyst. Follow with a cold ethanol wash (5 mL) to remove any trace unreacted starting materials[3].

Step 5: Purification Recrystallize the crude solid from hot ethanol to afford the pure product. No column chromatography is required, ensuring high throughput and excellent atom economy[3].

Reaction Optimization & Yield Analytics

To establish the robustness of this protocol, optimization studies were conducted varying the solvent system and catalyst loading. The data below demonstrates the critical dependency of the reaction kinetics on the aqueous environment and taurine concentration[3].

EntrySolventCatalyst Loading (mol%)TemperatureTime (min)Yield (%)
1EthanolNoneReflux120Trace
2WaterNoneReflux120Trace
3WaterTaurine (10%)Reflux6045
4WaterTaurine (20%)Reflux4575
5 Water Taurine (28%) Reflux 30 94

Table 1: Optimization data for the model three-component reaction. Entry 5 represents the validated optimal conditions.

Biological Profiling: Anticancer & Antimicrobial Efficacy

The incorporation of the carbonitrile group at the 3-position of the quinoline ring is a deliberate structural choice. It is characterized by its rigidity, metabolic stability under in vivo conditions, and its capacity to act as a potent hydrogen bond acceptor with diverse protein targets[4].

  • Anticancer Activity: Pyrano[3,2-c]quinoline-3-carbonitriles have demonstrated potent antiproliferative effects. Specific derivatives act as multi-targeted kinase inhibitors (e.g., targeting EGFR and BRAFV600E) and exhibit significant cytotoxicity against A-549 lung epithelial cancer cells. Crucially, cell viability assays indicate that these compounds retain over 90% viability in normal cell lines at doses up to 50 μM, highlighting an excellent therapeutic window[4].

  • Antimicrobial & Antimalarial Activity: The planar quinoline core is known to intercalate with DNA, effectively inhibiting essential enzymes such as DNA-gyrase and topoisomerase II[4]. Furthermore, quinoline-3-carbonitrile hybrids exhibit robust antimalarial activity against Plasmodium falciparum. Tuning the lipophilicity via the carbonitrile and adjacent substituents has been shown to maximize antiplasmodial activity while minimizing cross-resistance to traditional drugs like chloroquine[1].

References

  • Tandem Protocol for the Synthesis of Pyrano[3,2-c]quinolone Derivatives Using Taurine as a Green Bio-Organic Catalyst in Aqueous Medium Source: ACS Omega (ACS Publications) URL:3

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (The Royal Society of Chemistry) URL:1

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies Source: Molecules (MDPI) URL:2

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors Source: Bioorganic Chemistry (via PMC/NIH) URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Quinolines

Welcome to the Advanced Applications Support Center. Cross-coupling nitrogen-containing heterocycles—particularly quinolines—presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Cross-coupling nitrogen-containing heterocycles—particularly quinolines—presents unique thermodynamic and kinetic challenges. This guide is engineered for drug development professionals and synthetic chemists who require mechanistic clarity and field-proven, self-validating protocols to overcome catalyst deactivation.

Part 1: Mechanistic Inquiries & Catalyst Selection

Q1: Why do quinoline substrates consistently stall my Suzuki-Miyaura cross-couplings? A: The fundamental issue is competitive off-cycle coordination. The Lewis basic nitrogen in the quinoline ring possesses a lone pair of electrons that acts as a strong σ -donor. Following the oxidative addition of the aryl halide to the Palladium(0) catalyst, the resulting electrophilic Pd(II) intermediate is highly susceptible to coordination by this nitrogen[1]. This heteroatom coordination outcompetes the boronic acid during the transmetalation step, effectively trapping the palladium in an inactive, dead-end complex and halting the catalytic cycle[1].

Q2: How do I rationally select a ligand to prevent this poisoning effect? A: The solution relies on precise steric shielding and electronic tuning. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald ligands like XPhos or SPhos) is the industry standard[2]. The steric bulk of the lower aromatic ring in these ligands physically wraps around the palladium center, creating a protective pocket that prevents the quinoline nitrogen from approaching the metal[2]. Simultaneously, the electron-rich nature of the phosphine accelerates the oxidative addition of deactivated heteroaryl halides.

Mechanism Pd0 Active L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide TransMet Transmetalation OxAdd->TransMet Boronic Acid Poison Quinoline N-Coordination (Off-Cycle) OxAdd->Poison Unshielded Pd RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Dead Inactive Pd(II) Complex (Catalyst Death) Poison->Dead Shield Bulky Ligand (XPhos) Steric Blockade Shield->OxAdd Prevents N-binding

Catalytic cycle showing quinoline-induced Pd poisoning and steric protection by bulky ligands.

Q3: My Pd(II) salts (e.g., Pd(OAc)₂ with XPhos) still give low yields. What is going wrong? A: In situ reduction of a Pd(II) pre-catalyst to the active Pd(0) species is often highly inefficient in the presence of basic heterocycles. The quinoline nitrogen can trap the Pd(II) precursor before reduction occurs[1]. To bypass this initiation failure, utilize well-defined Pd precatalysts (such as Buchwald G3/G4 palladacycles or (tBu3​P)Pd(Ar)X oxidative addition complexes). These precatalysts undergo rapid, base-mediated activation to release monoligated Pd(0) directly into the reaction, ensuring a high concentration of the active catalytic species from the very first minute[3][4].

Quantitative Comparison of Catalyst Systems for N-Heterocycles

The following table summarizes expected yield ranges and mechanistic advantages based on recent optimization studies for quinoline and related N-heterocycle couplings[3][4][5]:

Catalyst / Ligand SystemSubstrate ClassMechanistic AdvantageTypical Yield Range
Pd(PPh₃)₄ Simple Aryl HalidesStandard baseline; lacks steric bulk.< 15% (High poisoning)
Pd(OAc)₂ / XPhos Basic N-HeterocyclesSteric shielding prevents N-coordination.60 - 75%
XPhos Pd G3 Precatalyst Hindered QuinolinesRapid Pd(0) generation; avoids Pd(II) trapping.80 - 95%
(tBu₃P)Pd(4-CF₃Ph)Br Polyfluorinated / HinderedHighly active, air-stable precatalyst.81 - 89%

Part 2: Advanced Reaction Engineering & Troubleshooting

Q4: Are there specific base or solvent modifications that prevent catalyst deactivation? A: Yes. Highly polar heterocycles often suffer from poor solubility, and standard aqueous bases can exacerbate the protodeboronation of your boronic acid[2]. For refractory quinolines, switching to anhydrous conditions using potassium trimethylsilanolate (TMSOK) as the base, combined with trimethyl borate as an additive, is highly effective. The trimethyl borate buffers the inhibitory effect of excess base and actively prevents catalyst poisoning by solubilizing in situ-generated boronate complexes[6]. Additionally, employing a "slow addition" protocol for the quinoline partner keeps its steady-state concentration low, minimizing its opportunity to poison the catalyst[2].

TroubleshootingWorkflow Start Low Yield in Quinoline Suzuki-Miyaura Coupling CheckCat Is the catalyst appropriate for N-heterocycles? Start->CheckCat ChangeCat Switch to bulky, electron-rich ligand (XPhos) or Precatalyst CheckCat->ChangeCat No CheckSolv Are starting materials fully dissolved? CheckCat->CheckSolv Yes ChangeSolv Screen solvents (Dioxane/H2O) or increase temperature CheckSolv->ChangeSolv No CheckHomo Is homocoupling a major byproduct? CheckSolv->CheckHomo Yes Degas Thoroughly degas mixture and run under inert gas CheckHomo->Degas Yes

Troubleshooting workflow for resolving low yields in quinoline Suzuki-Miyaura couplings.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology incorporates built-in diagnostic checks. This prevents researchers from wasting time guessing whether a failure is due to catalyst poisoning, oxygen contamination, or reagent degradation.

Standard Operating Procedure: Suzuki-Miyaura Coupling of Haloquinolines

Step 1: The Baseline Control (Validation Check) Set up a parallel micro-scale reaction using a non-heterocyclic aryl halide (e.g., bromobenzene) with your chosen boronic acid. Causality: If this control fails, the issue lies with your reagents (degraded boronic acid, wet solvent) or inert atmosphere, not quinoline poisoning.

Step 2: Reaction Assembly In a flame-dried Schlenk tube, combine:

  • Haloquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • K₃PO₄ (2.0 equiv, finely powdered)

  • XPhos Pd G3 precatalyst (2 mol%)

Step 3: Rigorous Inertion (Validation Check) Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Traces of oxygen promote the oxidative homocoupling of the boronic acid[1]. If you observe significant symmetrical biaryl byproduct via LC-MS later, your manifold or solvent degassing technique is failing.

Step 4: Execution Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration). Seal the tube and heat to 80 °C under vigorous stirring.

Step 5: Kinetic Sampling & The Spike Test (Validation Check) At the 2-hour mark, withdraw a 10 µL aliquot under positive Argon pressure and analyze via LC-MS.

  • If conversion is stalled at <50%, spike the reaction with an additional 1 mol% of the XPhos Pd G3 precatalyst.

  • Causality: If the reaction resumes and proceeds to completion, catalyst poisoning or thermal degradation was the primary failure mode. If the reaction remains stalled despite the fresh catalyst, the issue is thermodynamic (e.g., rapid protodeboronation has completely consumed your boronic acid partner).

References

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles Benchchem
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines Benchchem
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles DSpace@MIT (Buchwald Group)
  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst ACS C
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides Thieme Connect

Sources

Optimization

Minimizing side reactions in nucleophilic aromatic substitution of 4-chloroquinolines

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Aminoquinolines are privileged scaffolds in drug discovery, particularly in the development of antimalarials and kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Aminoquinolines are privileged scaffolds in drug discovery, particularly in the development of antimalarials and kinase inhibitors. While the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is a fundamental transformation, it is notoriously susceptible to side reactions such as hydrolysis, regiochemical scrambling, and thermal degradation 1.

This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you achieve quantitative yields and absolute regiocontrol in your SNAr workflows.

Mechanistic Overview & Root Cause Analysis

The SNAr of 4-chloroquinolines proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, allowing a nucleophile to attack and form an aza-Meisenheimer complex, followed by the expulsion of the chloride leaving group.

However, the high temperatures (100–150 °C) traditionally required to drive this reaction with weak nucleophiles often activate competing thermodynamic pathways. The most prevalent side reaction is hydrolysis , where ambient moisture or water in hygroscopic solvents outcompetes the amine, yielding a 4-quinolone byproduct 2.

SNAr_Mechanism SM 4-Chloroquinoline (Electrophile) MC_Amine Aza-Meisenheimer Complex (N-attack) SM->MC_Amine + Amine MC_Water Aza-Meisenheimer Complex (O-attack) SM->MC_Water + H2O Amine Amine Nucleophile (Target) Water Trace Moisture (Competitor) Product 4-Aminoquinoline (Desired Product) MC_Amine->Product - HCl Byproduct 4-Quinolone (Hydrolysis Byproduct) MC_Water->Byproduct - HCl

Kinetic pathways of 4-chloroquinoline SNAr showing competing hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing >20% formation of 4-quinolone instead of my desired 4-aminoquinoline. How do I prevent this? Causality: 4-quinolone is the thermodynamic sink of 4-chloroquinoline hydrolysis 2. Polar aprotic solvents like DMF or NMP are highly hygroscopic. At temperatures >100 °C, even ppm levels of water will act as a hard oxygen nucleophile, outcompeting your amine for the electrophilic C4 carbon. Solution:

  • Switch to a non-hygroscopic protic solvent like 2-propanol (iPrOH). Alcoholic solvents enhance the SNAr rate via hydrogen-bonding stabilization of the departing chloride, allowing you to lower the reaction temperature.

  • Ensure rigorous drying of the amine nucleophile.

Q2: My reaction with an electron-deficient aniline has stalled at 30% conversion. Adding more base (K₂CO₃) just increases degradation. What is the mechanism here? Causality: The nitrogen lone pair in anilines is delocalized into the benzene ring, rendering them exceptionally weak nucleophiles. In a standard base-promoted SNAr, the base only serves to scavenge HCl; it does not accelerate the rate-determining step (nucleophilic attack). Prolonged heating merely causes thermal degradation. Solution: Employ Acid-Catalyzed SNAr . By adding a catalytic amount of a Brønsted acid (e.g., HCl), the quinoline nitrogen is protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, increasing the electrophilicity at C4. The aniline can now attack efficiently at much lower temperatures 3. If SNAr completely fails, consider switching to a Palladium-catalyzed Buchwald-Hartwig amination 4.

Q3: I am using 4,7-dichloroquinoline. How do I ensure absolute regioselectivity for the 4-position and avoid 7-substitution or dimerization? Causality: The C4 position is activated by direct resonance with the ring nitrogen, whereas C7 is activated only inductively. Kinetically, C4 is highly favored. However, excess amine and prolonged heating will push the reaction toward thermodynamic substitution at C7 or bis-amination. Solution: Strictly limit the amine to 1.05 equivalents. Run the reaction at the lowest possible temperature (monitor via LC-MS) and use a weaker organic base (e.g., DIPEA) to maintain absolute kinetic control.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that confirm mechanistic success before proceeding to the next step.

Protocol A: Acid-Catalyzed SNAr for Weak Nucleophiles (Anilines)

Rationale: Protonation of the quinoline core lowers the LUMO, enabling weak nucleophiles to react at 80 °C, thereby suppressing thermal hydrolysis.

  • Reagent Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 mmol) and the aniline derivative (1.1 mmol).

  • Solvent & Catalyst Addition: Add 5.0 mL of anhydrous 2-propanol (iPrOH), followed by 0.1 mmol (10 mol%) of HCl (4M solution in dioxane).

  • Reaction Execution: Seal the vial and heat to 80 °C.

    • Self-Validation Check 1: Within 30 minutes, the solution should transition from pale yellow to a deep orange/red hue, visually confirming the formation of the aza-Meisenheimer complex.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check 2: Confirm the disappearance of the starting material (M+H = 164 for unsubstituted) and the absence of the highly polar 4-quinolone hydrolysis peak (M+H = 146).

  • Isolation: Cool the mixture to 0 °C. The product will typically precipitate directly as the hydrochloride salt. Filter and wash with cold iPrOH (2 x 2 mL) to obtain the analytically pure product.

Protocol B: Base-Promoted SNAr for Strong Nucleophiles (Aliphatic Amines)

Rationale: Strong aliphatic amines do not require LUMO-lowering activation. Using a non-nucleophilic base prevents the amine from being consumed as an HCl scavenger.

  • Reagent Preparation: Combine 4-chloroquinoline (1.0 mmol) and the aliphatic amine (1.2 mmol) in 5.0 mL of anhydrous iPrOH.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

  • Reaction Execution: Heat to 90 °C for 6–8 hours.

  • IPC & Workup: Monitor by TLC (EtOAc/Hexanes). Upon completion, concentrate the mixture under reduced pressure. Re-dissolve in EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (3 x 10 mL) to remove DIPEA hydrochloride salts. Dry the organic layer over Na₂SO₄ and concentrate.

Optimization_Workflow Start Evaluate Nucleophile Strength Strong Aliphatic Amines (Strong) Start->Strong Weak Anilines (Weak) Start->Weak BaseCond Base-Promoted SNAr iPrOH, DIPEA, 80-100°C Strong->BaseCond AcidCond Acid-Catalyzed SNAr iPrOH, 10 mol% HCl, 80°C Weak->AcidCond CheckHydro Hydrolysis Observed? BaseCond->CheckHydro AcidCond->CheckHydro DrySolv Use anhydrous solvents Lower Temp by 20°C CheckHydro->DrySolv Yes (>5%)

Decision matrix for selecting SNAr conditions based on nucleophile strength.

Quantitative Data Summary

The following table summarizes the causal impact of varying reaction parameters on the yield of 4-aminoquinolines versus the formation of the 4-quinolone hydrolysis byproduct.

Nucleophile TypeSolventAdditive / CatalystTemp (°C)Primary Product YieldHydrolysis (4-Quinolone)
Aliphatic AmineDMF (wet)K₂CO₃ (2.0 eq)12060–70%15–25%
Aliphatic AmineiPrOH (dry)DIPEA (1.5 eq)90>90%<2%
Aniline (Weak)DMFK₂CO₃ (2.0 eq)14020–30%30–40%
Aniline (Weak)iPrOHHCl (0.1 eq)8085–95%<1%
Aniline (Weak)DioxanePd(OAc)₂ / DPEphos8580–90%<1% (Buchwald)

References[1] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies

Source: nih.gov (PMC) URL:[2] Title: Technical Support Center: Optimization of 4-Aminoquinoline Synthesis Source: benchchem.com URL:[4] Title: Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: acs.org (The Journal of Organic Chemistry) URL:[3] Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: nih.gov (PMC) URL:

Sources

Troubleshooting

Troubleshooting low conversion rates in the amination of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Welcome to our dedicated technical support guide for the synthesis of 4-amino-6-(trifluoromethyl)quinoline-3-carbonitrile derivatives. This resource is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 4-amino-6-(trifluoromethyl)quinoline-3-carbonitrile derivatives. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in the amination of the 4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile substrate.

The transformation is a C-N cross-coupling reaction, most commonly approached via a Buchwald-Hartwig amination.[1] This substrate, while primed for reaction due to its electron-withdrawing trifluoromethyl and nitrile groups, presents unique challenges. The quinoline nitrogen can act as a ligand, poisoning the palladium catalyst, a common issue with nitrogen-containing heterocycles.[2] This guide provides a structured, cause-and-effect framework for diagnosing issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile prone to low yields? A1: Low conversion rates typically stem from a combination of factors:

  • Catalyst Poisoning: The lone pair of electrons on the quinoline ring's nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes and inhibiting catalytic activity.[2]

  • Steric Hindrance: While the 4-position of the quinoline is generally reactive, steric hindrance from the amine coupling partner or the ligand can impede the reaction.

  • Suboptimal Reaction Parameters: The choice of ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can halt the catalytic cycle.[3]

  • Reaction Conditions: Like most organometallic reactions, this coupling is highly sensitive to air and moisture, which can rapidly deactivate the catalyst.[2][4]

Q2: What is the most critical component to optimize for this reaction? A2: The ligand is arguably the most crucial variable. For challenging substrates like this, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential. These ligands promote the crucial oxidative addition step and create a sterically hindered pocket around the palladium atom, which helps prevent deactivation by the quinoline nitrogen.[4]

Q3: My reaction isn't working. What is the very first thing I should verify? A3: Before altering any chemical components, rigorously verify your reaction setup. Ensure all glassware is oven- or flame-dried. Use a high-purity, anhydrous, and thoroughly degassed solvent. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) from start to finish. Oxygen can oxidize the active Pd(0) catalyst, leading to immediate failure.[2]

Q4: Can I use a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)? A4: While potassium carbonate is sometimes used, stronger, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[5] Weaker bases may not be sufficient to deprotonate the amine-palladium complex, a key step in the catalytic cycle.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose the state of your reaction and take targeted corrective actions.

Problem 1: No Reaction or Very Low Conversion (<10%)

This scenario indicates a fundamental failure in initiating the catalytic cycle.

  • Possible Cause 1: Catalyst Deactivation

    • Diagnosis: The reaction mixture may show no color change, or you may observe the rapid formation of palladium black, a sign of catalyst decomposition.[2]

    • Causality: The active Pd(0) species is highly sensitive to oxygen. Any atmospheric leak or residual oxygen in the solvent will oxidize the catalyst to an inactive state.

    • Solution:

      • Improve Inert Atmosphere: Use Schlenk line techniques. Ensure all reagents are added under a positive pressure of inert gas.

      • Degas Solvent Rigorously: Sparge the solvent with argon for at least 30 minutes or use several freeze-pump-thaw cycles.

  • Possible Cause 2: Inappropriate Catalyst/Ligand/Base Combination

    • Diagnosis: The reaction is clean (no palladium black, starting materials intact) but simply does not proceed.

    • Causality: The electronic and steric properties of the ligand and base must be matched to the substrate. An incorrect choice can prevent oxidative addition or amine deprotonation.

    • Solution:

      • Ligand Screening: If using a general-purpose ligand, switch to a bulky biarylphosphine ligand designed for challenging substrates. XPhos and RuPhos are excellent starting points.[4][7]

      • Base Selection: Ensure you are using a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the standard. If your amine is particularly acidic, a weaker base like Cs₂CO₃ might be screened, but NaOtBu is generally more reliable.[5]

Troubleshooting Workflow: Low Conversion

G start Low Conversion Rate Observed check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert symptom Analyze Reaction State check_inert->symptom no_reaction No Reaction (<10%) Starting Material Intact symptom->no_reaction No Progress stalled Reaction Stalled (e.g., 30-60%) symptom->stalled Partial Progress side_products Side Products Observed (e.g., Hydrodehalogenation) symptom->side_products Impure Product sol_no_reaction_1 Action: Use Pre-catalyst (e.g., XPhos Pd G3) no_reaction->sol_no_reaction_1 sol_stalled_1 Action: Increase Catalyst/Ligand Loading (e.g., 2 mol% -> 5 mol%) stalled->sol_stalled_1 sol_side_1 Action: Lower Reaction Temperature (e.g., 110°C -> 90°C) side_products->sol_side_1 sol_no_reaction_2 Action: Screen Bulky Ligands (XPhos, RuPhos) sol_no_reaction_1->sol_no_reaction_2 sol_no_reaction_3 Action: Switch to Stronger Base (NaOtBu) sol_no_reaction_2->sol_no_reaction_3 sol_stalled_2 Action: Screen Bulkier Ligand (to prevent N-coordination) sol_stalled_1->sol_stalled_2 sol_stalled_3 Action: Change Solvent (Toluene vs. Dioxane) sol_stalled_2->sol_stalled_3 sol_side_2 Action: Ensure Strictly Anhydrous Conditions sol_side_1->sol_side_2 sol_side_3 Action: Avoid Excessively High Catalyst Loading sol_side_2->sol_side_3

Caption: A decision tree for troubleshooting low conversion rates.

Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60%)

This outcome suggests the catalyst is initially active but loses its efficacy over time.

  • Possible Cause 1: Progressive Catalyst Poisoning

    • Diagnosis: Analysis by TLC or LC-MS shows initial product formation that plateaus over time.

    • Causality: The quinoline nitrogen of the substrate or product reversibly or irreversibly binds to the palladium center, gradually sequestering the active catalyst from the reaction cycle.

    • Solution:

      • Increase Ligand Bulk: A ligand with greater steric hindrance, such as RuPhos, can form a more protective sphere around the palladium, making it harder for the quinoline nitrogen to coordinate.[4]

      • Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can compensate for the portion that becomes deactivated.

  • Possible Cause 2: Reagent Insolubility

    • Diagnosis: Visual inspection reveals undissolved solids (base or starting material) in the reaction mixture.

    • Causality: The reaction is occurring only at the surface of the undissolved material, making it slow and inefficient.

    • Solution:

      • Change Solvent: Toluene and 1,4-dioxane are the most common and effective solvents.[2] If solubility is an issue in one, try the other. A more polar aprotic solvent like DMF could be considered, but be aware it can sometimes coordinate to the palladium.[2]

      • Increase Temperature: Modestly increasing the temperature (e.g., from 90 °C to 110 °C) can improve solubility and reaction rates. However, avoid excessive heat (>120 °C), which can cause catalyst decomposition.[2]

Problem 3: Significant Formation of Side Products

The presence of impurities indicates that alternative reaction pathways are competing with the desired C-N coupling.

  • Possible Cause: Hydrodehalogenation

    • Diagnosis: Mass spectrometry reveals a significant peak corresponding to the mass of the starting material minus chlorine plus hydrogen (i.e., 6-(trifluoromethyl)quinoline-3-carbonitrile).

    • Causality: This side reaction can be promoted by moisture or certain bases and involves the replacement of the C-Cl bond with a C-H bond.

    • Solution:

      • Ensure Anhydrous Conditions: Re-dry all reagents and solvents. Use fresh, high-purity base.

      • Screen Bases: In some cases, switching from NaOtBu to a different base like K₃PO₄ or Cs₂CO₃ can mitigate this issue, though it may also decrease the rate of the desired reaction.

Optimized Starting Protocol

This general protocol serves as a robust starting point. Optimization of temperature, time, and catalyst loading may be necessary for your specific amine.

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable pre-catalyst ensures reliable activation.
Ligand XPhos (included in pre-catalyst)Bulky, electron-rich ligand ideal for this substrate class.[4][8]
Base Sodium tert-butoxide (1.5 eq)Strong, non-nucleophilic base to facilitate the catalytic cycle.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous and thoroughly degassed. Good balance of polarity and high boiling point.[2]
Temperature 100-110 °CProvides sufficient thermal energy without promoting catalyst decomposition.[2]
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[2]
Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and sodium tert-butoxide (1.5 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) followed by anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

  • Amine Addition: Add the amine (1.1 - 1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing them by TLC or LC-MS.

  • Workup: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

G cluster_steps pd0 L₂Pd(0) (Active Catalyst) pd_complex L₂(Ar)Pd(II)-Cl pd0->pd_complex + Ar-Cl ox_add Oxidative Addition pd_amine_complex [L₂(Ar)Pd(II)-NHR₂]⁺Cl⁻ pd_complex->pd_amine_complex + R₂NH amine_bind Amine Coordination pd_amido_complex L₂(Ar)Pd(II)-NR₂ pd_amine_complex->pd_amido_complex - Base-H⁺Cl⁻ deprotonation Deprotonation (Base) pd_amido_complex->pd0 product Ar-NR₂ (Product) pd_amido_complex->product red_elim Reductive Elimination center

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

References

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Krasowska, D., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2099-2111. Retrieved from [Link]

  • Krasowska, D., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001, May 14). HETEROCYCLES. Retrieved from [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024, March 12). ACS Omega. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021, January 31). Journal of Chemical Education. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved from [Link]

  • Hartwig, J. F. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 44(8), 584-597. Retrieved from [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (2018). Angewandte Chemie International Edition, 57(31), 9919-9923. Retrieved from [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (2006). Google Patents.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions with Quinoline Substrates

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving quinoline substrates. The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, making its efficient functionalization a critical task.[1] However, the inherent electronic properties of the quinoline ring, particularly the Lewis basic nitrogen atom, present unique challenges to the palladium catalyst, often leading to reaction failure or low yields.[2][3] This guide, presented in a practical question-and-answer format, offers in-depth, field-proven insights and actionable protocols to overcome these common hurdles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both the "what to do" and the "why you're doing it."

Category 1: Reaction Initiation & Catalyst Activity

Question 1: My reaction with a haloquinoline isn't starting, or I'm seeing very low conversion. What's the most likely cause?

Answer: The primary suspect is catalyst poisoning by the quinoline nitrogen. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, forming an inactive or less active complex.[2][4] This is a very common issue with nitrogen-containing heterocycles.[5]

Here’s a systematic approach to troubleshoot this:

  • Ligand Choice is Critical: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the quinoline nitrogen from coordinating.[2][6]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos are excellent starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][7] For Heck and Sonogashira couplings, consider ligands like dppf or Xantphos which can offer enhanced stability.[8]

  • Pre-catalyst vs. Pd(0) Source: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to the active Pd(0) species might be inefficient.

    • Solution: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this potentially problematic step.[2]

  • Reagent and Solvent Purity: Palladium catalysts are sensitive to impurities.

    • Action: Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen.[9][10] Use high-purity substrates and bases. Traces of water can facilitate unwanted side reactions, including protodeboronation of boronic acids in Suzuki couplings.[11]

Question 2: My reaction mixture turns black shortly after adding the catalyst. What does this mean and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as "palladium black," indicates that your palladium(0) catalyst has agglomerated and crashed out of solution, rendering it catalytically inactive.[2][9]

Causality & Prevention:

  • Ligand Dissociation: The active palladium-ligand complex may be unstable under the reaction conditions. The ligand can dissociate, leaving behind "naked" palladium atoms that rapidly aggregate.

    • Solution: Increase the ligand-to-palladium ratio. An excess of the ligand can help maintain the stability of the catalytic species in solution. Also, ensure you are using a sufficiently bulky and electron-rich ligand that forms a stable complex with palladium.[2]

  • High Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[2]

    • Solution: Try running the reaction at a lower temperature. This may require longer reaction times but can preserve the catalyst's activity, leading to a better overall yield.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

    • Solution: Employ rigorous inert atmosphere techniques. This includes several freeze-pump-thaw cycles for the solvent or sparging with an inert gas (Argon or Nitrogen) for an extended period.[10][12]

Category 2: Low Yield & Byproduct Formation

Question 3: My reaction is working, but the yield of the desired coupled quinoline is consistently low. How can I improve it?

Answer: Low yields often point to incomplete conversion, competing side reactions, or gradual catalyst deactivation. Assuming you've addressed the initiation issues, consider these factors:

  • Base Selection and Strength: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[2][13] An inappropriate base can lead to a sluggish reaction.

    • Suzuki-Miyaura: Screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][14] The choice can be highly substrate-dependent.

    • Buchwald-Hartwig: Stronger, non-nucleophilic bases are typically required. NaOtBu, KOtBu, or LHMDS are common choices.[8][15]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Action: Screen a variety of solvents. For Suzuki couplings, ethereal solvents like dioxane or THF (often with water) are common.[11] For Buchwald-Hartwig reactions, toluene or dioxane are frequently used.[15]

  • Dehalogenation (Hydrodehalogenation): A common side reaction is the replacement of the halogen on your quinoline with a hydrogen atom, leading to the formation of the parent quinoline as a byproduct.[16][17]

    • Cause: This occurs when a palladium-hydride species is generated in the reaction mixture, which then reductively eliminates the dehalogenated arene.[16] Sources of the hydride can include water, alcohols (if used as solvent), or the amine coupling partner.

    • Solution:

      • Use strictly anhydrous conditions.

      • Avoid alcoholic solvents if dehalogenation is a problem.

      • The choice of ligand is critical; bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[16]

Question 4: I'm observing a significant amount of homocoupling of my boronic acid (Suzuki-Miyaura) or alkyne (Sonogashira). How can I suppress this?

Answer: Homocoupling is a common side reaction that consumes your coupling partner and reduces the yield of the desired product.

  • Suzuki-Miyaura (Glaser Coupling):

    • Cause: This is often promoted by the presence of oxygen and can be exacerbated by certain palladium/ligand combinations.[12]

    • Solutions:

      • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly deoxygenated.[12]

      • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the homocoupling pathway.[2]

      • Reagent Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the boronic acid.[12]

  • Sonogashira Coupling:

    • Cause: The copper co-catalyst, in the presence of oxygen, is a primary culprit for the oxidative homocoupling of terminal alkynes.[12]

    • Solutions:

      • Rigorous Degassing: This is paramount to prevent copper-catalyzed alkyne dimerization.[12]

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it can eliminate the homocoupling issue.[12]

      • Amine Base: The choice of amine base (e.g., Et₃N, DIPEA) is important. Ensure it is dry and pure.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which position on the quinoline ring is most reactive for cross-coupling? The reactivity of a haloquinoline depends on the position of the halogen. In general, for oxidative addition to Pd(0), the reactivity follows the order I > Br > Cl. For a given halogen, the electronic environment of the C-X bond is key. Positions that are more electron-deficient tend to be more reactive. For example, in a dihaloquinoline like 2-bromo-4-iodo-quinoline, the C-I bond is inherently more reactive and will typically undergo coupling first.[18]

Q2: Can I perform C-H activation directly on the quinoline ring? Yes, direct C-H functionalization of quinolines is a powerful and increasingly common strategy.[19][20] To control regioselectivity, this is often done using quinoline N-oxides. The N-oxide group acts as a directing group, facilitating C-H activation, typically at the C2 or C8 position, depending on the specific reaction conditions and ligands used.[19][21]

Q3: What is the best general-purpose ligand for quinoline cross-coupling? While there is no single "best" ligand for all substrates, the bulky biaryl phosphine ligands from the Buchwald and Hartwig groups have shown broad applicability and success in mitigating catalyst poisoning by the quinoline nitrogen.[2][6] Starting a screen with XPhos or SPhos is a highly recommended strategy.

Q4: How do I choose the right base for my reaction? The base's role is multifaceted, and its choice is critical.

  • For Suzuki-Miyaura: The base activates the boronic acid to form a more nucleophilic boronate species.[14] Inorganic bases like K₃PO₄ (strong), Cs₂CO₃ (strong, good solubility), and K₂CO₃ (milder) are common. The optimal choice depends on the electronic nature of your substrates.

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine or its complex with palladium. Alkali metal alkoxides (NaOtBu, KOtBu) or amides (LHMDS) are standard.[8]

  • For Sonogashira/Heck: An amine base like Et₃N or DIPEA is often used, which also acts as a scavenger for the HX generated during the reaction.[12][22]

Section 3: Key Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Haloquinoline

This protocol is a general starting point and may require optimization for specific substrates.

  • Setup: To an oven-dried Schlenk tube or microwave vial, add the haloquinoline (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10][14]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC, LC-MS, or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination of a Haloquinoline
  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the haloquinoline (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.

  • Reaction: Seal the vessel and heat in a preheated oil bath at the desired temperature (e.g., 90-120 °C) until the starting material is consumed (monitor by TLC, LC-MS, or GC-MS).

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Data-Driven Optimization

The following tables summarize the impact of various reaction parameters on the outcome of palladium-catalyzed cross-couplings involving quinoline substrates, based on literature examples.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Haloquinolines

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100Moderate[14]
dppfPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90Good[14]
S-PhosPdCl₂(CH₃CN)₂NEt₃1,4-Dioxane80High (for borylation)[23]
XPhosPd(OAc)₂K₃PO₄Dioxane/H₂O100High[2]

Table 2: Effect of Base on Buchwald-Hartwig Amination of Haloquinolines

BaseCatalyst SystemSolventTemperature (°C)OutcomeReference
K₂CO₃Pd(OAc)₂ / BINAPToluene100Low to Moderate Yield[8][13]
Cs₂CO₃Pd(OAc)₂ / XantphosDioxane110Good Yield[24]
NaOtBuPd₂(dba)₃ / XPhosToluene100High Yield[2][13]
LHMDSPd₂(dba)₃ / BrettPhosToluene90High Yield[8]

Section 5: Visualizing the Process

Diagrams can simplify complex decision-making processes and mechanistic concepts.

Troubleshooting_Workflow Start Reaction Failure or Low Yield (Haloquinoline Substrate) Poisoning Suspect Catalyst Poisoning by Quinoline Nitrogen Start->Poisoning Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Poisoning->Ligand Primary Solution Decomposition Observe Pd Black? Ligand->Decomposition Temp Lower Reaction Temperature Decomposition->Temp Yes Byproducts Significant Byproducts? (Dehalogenation/Homocoupling) Decomposition->Byproducts No Ratio Increase Ligand/Pd Ratio Temp->Ratio Ratio->Byproducts Anaerobic Ensure Strict Anaerobic Conditions Byproducts->Anaerobic Yes Base_Solvent Screen Base & Solvent Byproducts->Base_Solvent No Anaerobic->Base_Solvent Success Improved Yield Base_Solvent->Success

Caption: A troubleshooting workflow for common issues.

Catalytic_Cycle_Poisoning cluster_cycle Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathway Pd0 Pd(0)L₂ Active Catalyst OA Ar-Pd(II)(X)L₂ Oxidative Addition Pd0->OA Ar-X Inactive Pd(0)L(Quinoline) Inactive Complex Pd0->Inactive Coordination TM Ar-Pd(II)(R)L₂ Transmetalation OA->TM R-M RE Ar-R Reductive Elimination TM->RE RE->Pd0 Product Out Quinoline Quinoline Substrate Quinoline->Inactive BulkyLigand Bulky Ligand (L) Steric Shield BulkyLigand->Pd0 Prevents Coordination

Caption: Quinoline nitrogen poisoning the catalytic cycle.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling optimization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling optimization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with a persistent issue: the formation of symmetrical biaryl impurities. Homocoupling of the boronic acid or ester not only depletes valuable starting materials but also severely complicates downstream chromatographic purification.

This guide is designed to move beyond basic troubleshooting. By dissecting the mechanistic causality of homocoupling, we can engineer self-validating experimental systems that inherently suppress this side reaction.

Mechanistic Insights: The Causality of Homocoupling

To prevent homocoupling, we must first understand the kinetic and thermodynamic pathways that generate it. The Suzuki-Miyaura catalytic cycle relies on a delicate Pd(0)/Pd(II) redox manifold. Homocoupling is an oxidative side reaction that typically outcompetes the desired cross-coupling via two primary mechanisms[1][2]:

  • Oxygen-Mediated Oxidation: Trace O₂ in the reaction mixture oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) complex. This highly reactive species undergoes two rapid, sequential transmetalation events with the boronic acid. Subsequent reductive elimination yields the homocoupled biaryl and regenerates the Pd(0) species[2][3].

  • Pd(II) Precatalyst Reduction: When utilizing Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) without a dedicated reducing agent, the catalyst must be reduced to Pd(0) in situ. This reduction is achieved at the expense of your boronic acid, which double-transmetalates onto the Pd(II) center and homocouples to release the active Pd(0) catalyst[1][3].

Mechanism cluster_cross Desired Cross-Coupling Pathway cluster_homo Unwanted Homocoupling Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Oxidation O2 Oxidation or Pd(II) Precatalyst Pd0->Oxidation PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet1 Transmetalation (+ Ar'-B(OH)2) PdII_Ar->TransMet1 CrossProd Cross-Coupled Product (Ar-Ar') TransMet1->CrossProd Reductive Elimination CrossProd->Pd0 PdII_X2 Pd(II)X2 or Peroxo-Pd(II) Oxidation->PdII_X2 TransMet2 Double Transmetalation (+ 2x Ar'-B(OH)2) PdII_X2->TransMet2 HomoProd Homocoupled Product (Ar'-Ar') TransMet2->HomoProd Reductive Elimination HomoProd->Pd0

Mechanistic divergence between desired cross-coupling and unwanted oxidative homocoupling pathways.

Troubleshooting Guide & FAQs

Q1: We rigorously degas our solvents, but we still observe 10-15% homocoupling of the boronic acid. What is the primary source of this side reaction? A1: If oxygen is strictly excluded, the most common culprit is the use of a Pd(II) precatalyst. As established, Pd(II) must be reduced to the active Pd(0) state to enter the catalytic cycle[1]. In the absence of other reducing agents, this reduction consumes two equivalents of your boronic acid, generating one equivalent of the homocoupled byproduct per equivalent of activated catalyst[3]. Expert Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or use modern Buchwald precatalysts (e.g., G3/G4) that undergo internal reductive elimination to form Pd(0) cleanly without consuming the boron reagent[1].

Q2: How does the rate of reagent addition affect the homocoupling vs. cross-coupling ratio? A2: The relative rates of the catalytic steps dictate the product distribution. If oxidative addition of the aryl halide is slow (e.g., with electron-rich or sterically hindered aryl chlorides), the concentration of unreacted Pd(0) and boronic acid increases in the reaction mixture. This allows alternative pathways, such as oxidative homocoupling, to compete. Expert Solution: By employing a slow addition protocol for the boronic acid, you maintain a low steady-state concentration of the transmetalating agent[4]. This ensures that oxidative addition remains the turnover-limiting step, preventing the buildup of species prone to homocoupling[4].

Q3: We are using an electron-deficient arylboronic acid and seeing massive homocoupling. Is this normal? A3: Yes. Electron-deficient arylboronic acids are notoriously susceptible to homocoupling, sometimes proceeding through a rare protonolysis/second transmetalation event rather than the standard O₂-mediated pathway[5]. Furthermore, electron-deficient boronates transmetalate more slowly, giving side reactions a wider kinetic window to occur. Expert Solution: Use more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates. These "masked" boronic acids provide a slow, controlled release of the active boronic species into the catalytic cycle, minimizing the instantaneous concentration of the reactive intermediate[4].

Q4: What role does the choice of base and solvent play in minimizing this side product? A4: The base is critical for activating the boronic acid (forming the reactive boronate) or the Pd-halide complex (forming the Pd-oxo pathway)[2]. However, halide salts (like KI or KBr) generated during the reaction can cause halide inhibition, rendering the transmetalation step reversible and slowing down cross-coupling[6]. Expert Solution: Utilizing a biphasic system (e.g., Toluene/H₂O) helps partition the reactive halide salts into the aqueous layer. This minimizes halide inhibition in the organic phase, accelerating the desired cross-coupling and outcompeting the homocoupling pathway[6].

Quantitative Data: Impact of Reaction Parameters

To design a self-validating system, researchers must select parameters that inherently favor cross-coupling. The table below summarizes how specific variables shift the kinetic balance away from homocoupling.

Reaction ParameterStandard Condition (High Homocoupling)Optimized Condition (Low Homocoupling)Mechanistic Rationale
Catalyst Source Pd(OAc)₂ or PdCl₂(dppf)Pd₂(dba)₃ or Buchwald G3/G4Avoids consuming 2 eq. of boronic acid to reduce Pd(II) to active Pd(0)[1].
Atmosphere Ambient Air or brief N₂ flushRigorous Freeze-Pump-Thaw (Argon)Prevents formation of peroxo-Pd(II) complexes that drive oxidative homocoupling[2].
Boron Reagent Free Boronic Acid, Ar-B(OH)₂Bpin ester or MIDA boronateProvides slow, controlled release of the active boronic species, limiting accumulation[4].
Addition Rate Bolus addition at t=0Syringe pump addition over 3–6 hKeeps steady-state boronate concentration low; prevents double transmetalation[4].
Solvent System Monophasic (e.g., pure THF)Biphasic (e.g., Toluene/H₂O)Partitions halide salts into the aqueous layer, preventing halide inhibition of cross-coupling[6].

Standard Operating Procedure (SOP): Homocoupling-Minimized Suzuki-Miyaura Reaction

This protocol utilizes a biphasic solvent system, a Pd(0) precatalyst, and slow addition to create a self-validating workflow where homocoupling is kinetically starved.

Step 1: Equipment Preparation & Degassing

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Prepare a solvent mixture of Toluene and H₂O (typically 4:1 v/v). Degas the mixture using the freeze-pump-thaw method (minimum 3 cycles) to rigorously remove dissolved oxygen.

Step 2: Reaction Assembly

  • Under a positive flow of Argon, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the ligand (e.g., SPhos, 0.04 equiv) to the Schlenk flask.

  • Add the active Pd(0) catalyst (e.g., Pd₂(dba)₃, 0.02 equiv). Note: Handling Pd(0) in a glovebox is recommended for optimal reproducibility.

  • Inject the degassed Toluene/H₂O solvent mixture. Heat the biphasic mixture to the desired reaction temperature (e.g., 80 °C) while stirring vigorously (1000 rpm) to ensure adequate phase mixing.

Step 3: Syringe Pump Addition (Critical Step)

  • Dissolve the boronic acid or Bpin ester (1.1 - 1.2 equiv) in a minimum volume of degassed Toluene.

  • Load this solution into a gas-tight syringe.

  • Using a programmable syringe pump, add the boronic acid solution dropwise to the heated reaction mixture over a period of 3 to 6 hours. Causality check: This slow addition ensures that the rate of transmetalation never exceeds the rate of oxidative addition, preventing the buildup of unreacted boronic acid.

Step 4: Reaction Monitoring & Quench

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor conversion via LC-MS or TLC.

  • Once complete, cool the mixture to room temperature and quench by exposing it to air. Dilute with ethyl acetate and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo for subsequent purification.

References

  • Title : Suzuki-Miyaura cross-coupling: Practical Guide Source : Yoneda Labs URL : [Link]

  • Title : Selection of boron reagents for Suzuki–Miyaura coupling Source : Chemical Society Reviews URL : [Link]

  • Title : Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings Source : PubMed Central (PMC) URL :[Link]

  • Title : Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Source : Organic Process Research & Development URL : [Link]

  • Title : Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source : Royal Society of Chemistry URL :[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Trifluoromethylated Quinoline Derivatives

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by trifluoromethylated quinoline derivatives. The introduction of the trifluoromethyl (CF3) group is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by trifluoromethylated quinoline derivatives. The introduction of the trifluoromethyl (CF3) group is a cornerstone strategy in medicinal chemistry, significantly enhancing a molecule's metabolic stability, lipophilicity, and biological target affinity.[1][2][3] However, these same properties that make trifluoromethylated quinolines desirable also introduce distinct hurdles in their isolation and purification.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights. It moves beyond simple procedural lists to explain the why behind each step, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of trifluoromethylated quinoline derivatives in a direct question-and-answer format.

Question 1: I'm struggling with the co-elution of impurities during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

Co-elution is a common and frustrating issue, often stemming from the similar polarity of your target compound and various impurities, such as unreacted starting materials, regioisomers, or reaction byproducts.[4] The highly lipophilic nature of the CF3 group can shift the polarity of your quinoline derivative to be closer to that of less polar impurities, making separation on standard silica gel challenging.

Causality & Solutions:

  • Similar Polarity: The primary cause is an insufficient difference in affinity for the stationary phase between your product and the contaminants.

  • Solution 1: Optimize Chromatographic Conditions. A systematic approach is crucial.

    • Solvent System Screening: Before scaling up to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC).[4] Test various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents to find a system that provides the best possible separation and a retention factor (Rf) between 0.2 and 0.4 for your target compound.[4]

    • Stationary Phase Variation: If optimizing the mobile phase is insufficient, consider a stationary phase with different selectivity.[4] Options include:

      • Alumina (Neutral or Basic): Can be effective if your compound is sensitive to the acidic nature of silica gel.

      • Reverse-Phase Silica (C18): This is an excellent alternative, especially if impurities are non-polar.[4] A common mobile phase is a gradient of acetonitrile or methanol in water, often with additives like formic acid to improve peak shape.[4][5]

  • Solution 2: Multi-Step Purification Strategy. Do not rely solely on chromatography. An initial purification step can remove bulk impurities, making the final chromatographic step more effective.[4] Consider an initial crystallization, liquid-liquid extraction, or a simple filtration through a silica plug with a less polar solvent to remove non-polar contaminants.

  • Solution 3: High-Resolution Techniques. For exceptionally difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer superior resolving power compared to traditional flash chromatography.[4]

Question 2: My product seems to be an oil and refuses to crystallize. What are my options?

Answer:

The failure of a compound to crystallize, yielding an oil instead, is typically due to two main factors: the presence of impurities that inhibit the formation of a crystal lattice, or the intrinsic properties of the compound itself (e.g., a low melting point).[4][6]

Causality & Solutions:

  • Impurities: Even small amounts of contaminants can disrupt the ordered packing required for crystallization.

    • Solution: The most effective first step is to enhance the purity of the material. Re-purify the oil using column chromatography to remove any lingering impurities.[6] Often, the highly purified material will crystallize upon solvent removal.

  • Inappropriate Solvent: The choice of solvent is critical for inducing crystallization.[6]

    • Solution: Systematic Solvent Screening.

      • For Non-Polar Oils: Dissolve the compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and slowly add a non-polar anti-solvent (e.g., hexanes, pentane) until turbidity persists.[6] Allow the solution to stand undisturbed.

      • For Polar Oils: Use a combination of polar solvents. Dissolve the oil in a good solvent (e.g., ethanol, acetone) and add a miscible anti-solvent (e.g., water) dropwise.[6]

      • Other Techniques: Explore methods like slow evaporation from a single solvent, or cooling a saturated solution.[4]

  • Inherent Properties of the Molecule: Some quinoline derivatives are naturally low-melting solids or stable oils.

    • Solution: Salt Formation. Since quinolines are basic, they can often be converted into crystalline salts.[6] This is a robust method for both purification and obtaining a solid product.

      • Hydrochloride Salts: Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl in a miscible solvent.[6]

      • Picrate Salts: Picric acid forms highly crystalline salts with quinolines, which can be filtered off. The free base can then be regenerated by treatment with a base.[6]

    • Solution: Preparative HPLC. If all attempts at solidification fail, preparative HPLC is the definitive method to obtain a pure, albeit non-crystalline, product.[4]

G start Start: Oily Quinoline Derivative solvent_screen Attempt Crystallization: Solvent Screening (e.g., DCM/Hexane, EtOH/Water) start->solvent_screen salt_formation Attempt Salt Formation (e.g., HCl, Picric Acid) solvent_screen->salt_formation Failure solid_product Solid Product Obtained solvent_screen->solid_product Success chromatography Purify by Column Chromatography salt_formation->chromatography Failure salt_formation->solid_product Success solidifies Solidifies? chromatography->solidifies regenerate Regenerate Free Base pure_oil Pure Oily Product solidifies->solid_product Yes solidifies->pure_oil No

Caption: Decision-making workflow for purifying oily products.

Question 3: My final product has a broad melting point range. Is it impure?

Answer:

Yes, a broad melting point range is a strong indicator of impurity.[1] Pure crystalline solids typically melt over a narrow range (0.5-2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. While the existence of different polymorphic forms can also lead to different melting points, this is less common than impurity-related issues. The recommended course of action is further purification, typically by recrystallization or chromatography, to narrow the melting point range and confirm the compound's purity.[4]

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group fundamentally alter the physicochemical properties of a quinoline derivative, impacting its purification?

The CF3 group exerts a powerful influence on the molecule's properties:

  • Increased Lipophilicity: The CF3 group significantly increases the molecule's affinity for non-polar environments (higher logP).[1][3] This means the compound will be more soluble in organic solvents and less soluble in water, and it will have a lower Rf value on silica gel compared to its non-fluorinated analog.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation.[3] While this is a key advantage for drug design, it doesn't directly impact purification challenges, other than ensuring the compound is generally stable.[7]

  • Altered Basicity (pKa): The CF3 group is strongly electron-withdrawing.[2][8] This effect can decrease the electron density on the quinoline nitrogen, making it less basic (lowering its pKa).[9] This can affect its behavior in acid-base extractions and its retention on ion-exchange columns.

  • Modified Intermolecular Interactions: Fluorinated compounds can engage in unique fluorous-fluorous interactions, which can be exploited in specialized purification techniques like Fluorous Solid-Phase Extraction (F-SPE).[9]

PropertyInfluence of CF3 GroupImplication for Purification
Lipophilicity (logP) Increases[1][3]Requires less polar mobile phases in normal-phase chromatography; stronger retention in reverse-phase.
Solubility Decreased aqueous solubility; increased non-polar solvent solubility.[3]Affects choice of solvents for extraction, chromatography, and recrystallization.
Basicity (pKa) Decreases (becomes less basic).[9]May alter effectiveness of acid-base liquid-liquid extractions.
Melting Point Variable, but can be influenced by changes in crystal packing.[1]Affects the feasibility and conditions for purification by recrystallization.
Q2: I need to use reverse-phase HPLC for final purification. What's a good starting point for method development?

Reverse-phase HPLC (RP-HPLC) is an excellent choice for purifying trifluoromethylated quinolines, especially when dealing with polar compounds or complex mixtures.[4][9]

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile starting point.[4] For compounds with unique fluorine interactions, a pentafluorophenyl (PFP) phase can sometimes offer alternative selectivity.[10]

  • Mobile Phase: Start with a gradient elution using a mixture of water and an organic modifier like acetonitrile or methanol.[4]

  • Additive: To ensure good peak shape for the basic quinoline nitrogen, add a small amount of an acid to the mobile phase. Common choices are 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[4]

  • Purity Assessment: Final purity should always be confirmed using a combination of analytical techniques, including analytical HPLC, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry.[4][11]

Key Experimental Protocols

Protocol 1: General Method for Silica Gel Column Chromatography
  • TLC Analysis: First, identify an optimal eluent system that gives your target compound an Rf of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).[4] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column bed. This "dry loading" method often provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the chosen solvent system.[4] You may start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.[4]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.[4]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[4]

G cluster_prep Preparation cluster_run Execution cluster_post Finalization TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.4) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect & Monitor Fractions (via TLC) Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Characterize 8. Characterize Pure Product (NMR, MS, MP) Evaporate->Characterize

Caption: General workflow for purification by column chromatography.

Protocol 2: General Method for Recrystallization
  • Solvent Selection: Place a small amount of your crude material in a test tube. Add a potential solvent dropwise at room temperature until the solid dissolves. A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, use a binary solvent system (one "good" solvent, one "anti-solvent").[6]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude material to fully dissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[9]

  • Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[9] Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from [Link]

  • Goujon, A., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Fujisaka, A., et al. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. Retrieved from [Link]

  • CN103664892B - The crystallization of quinoline. (n.d.). Google Patents.
  • Jojima, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Law, B. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Poopoutvala, S., et al. (2020). A physico-chemical investigation of fluorine-enriched quinolines. RSC Advances. Retrieved from [Link]

  • Chmielinski, S., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry. Retrieved from [Link]

  • Belal, F., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. Retrieved from [Link]

Sources

Troubleshooting

Improving the regioselectivity of reactions involving substituted quinolines

Technical Support Center: Troubleshooting Regioselectivity in Quinoline Functionalization Introduction Welcome to the Application Support Center. Achieving precise regiocontrol in the functionalization of substituted qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in Quinoline Functionalization

Introduction Welcome to the Application Support Center. Achieving precise regiocontrol in the functionalization of substituted quinolines is a persistent challenge in medicinal chemistry and drug development[1]. Because quinolines possess multiple reactive sites with similar electronic properties, standard methodologies often yield complex regioisomeric mixtures. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you achieve exclusive regioselectivity in your workflows.

Section 1: Minisci-Type Additions (C2 vs. C4 Selectivity)

Q: I am attempting a Minisci radical addition on a substituted quinoline, but I consistently isolate a ~1:1 mixture of C2 and C4 alkylated products. How can I drive the reaction exclusively to the C2 position?

A: The lack of selectivity stems from the inherent electronic structure of the protonated quinoline intermediate. When activated by a standard Brønsted acid, the Lowest Unoccupied Molecular Orbital (LUMO) coefficients at the C2 and C4 positions are nearly identical, making both sites equally susceptible to nucleophilic radical attack.

Causality & Solution: To override this innate reactivity, switch from an achiral Brønsted acid to a bulky Chiral Phosphoric Acid (CPA), such as (R)-TRIP. The CPA forms a tight, hydrogen-bonded ion pair with the protonated quinoline. The steric bulk of the catalyst selectively shields the C4 position, kinetically favoring radical addition exclusively at the C2 position[2]. Furthermore, utilizing a Hydrogen Atom Transfer (HAT)-driven protocol with diacetyl allows for mild radical generation without harsh oxidants[3].

Minisci Sub Quinoline Substrate Acid Acidic Protonation Sub->Acid LUMO LUMO Lowering (C2 & C4 Activated) Acid->LUMO Std Achiral Acid (C2/C4 Mixture) LUMO->Std Uncontrolled CPA Chiral Phosphoric Acid (Steric Shielding of C4) LUMO->CPA H-Bonded Ion Pair C2 Exclusive C2-Alkylation CPA->C2 Regioselective

Caption: Mechanistic pathway of CPA-controlled regioselective Minisci addition to quinolines.

Protocol 1: HAT-Driven C2-Selective Minisci Reaction Self-Validating Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine the quinoline substrate (1.0 equiv), (R)-TRIP catalyst (10 mol%), and the alkyl radical precursor (e.g., an amide, 3.0 equiv) in anhydrous fluorobenzene (0.1 M). Validation Check: The solution must be completely homogeneous. Any turbidity indicates moisture contamination, which will disrupt the crucial H-bonded ion pair.

  • Initiation: Add diacetyl (2.0 equiv) via syringe.

  • Reaction: Irradiate the mixture with blue LEDs (450 nm) at ambient temperature for 24 hours. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a single, highly UV-active spot confirms successful C2-regiocontrol. A streak or multiple spots suggest catalyst degradation or insufficient steric shielding.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and purify via flash column chromatography.

Section 2: Transition-Metal Directed C-H Functionalization (C5 Selectivity)

Q: My target requires functionalization at the unactivated C5 position of the quinoline ring. Standard electrophilic aromatic substitution fails. What is the most reliable method?

A: Unactivated C(sp2)-H bonds like C5 cannot be efficiently functionalized using traditional electrophilic methods due to the electron-deficient nature of the quinoline core.

Causality & Solution: You must utilize a chelation-assisted directing group strategy. Installing an 8-amido group allows for bidentate (N,N) coordination with a Rh(III) catalyst. This coordination geometrically constrains the metal center, forcing it into close proximity with the C5-H bond. This enables reversible, regioselective C-H cleavage followed by the insertion of your coupling partner (e.g., an imine or alkyne)[4].

RhCatalysis Start 8-Amidoquinoline Coord Rh(III) Bidentate Coordination Start->Coord CH Regioselective C5-H Cleavage Coord->CH Insert Imine/Alkyne Insertion CH->Insert Proto Proto-demetalation Insert->Proto Proto->Coord Rh(III) Catalyst Regeneration Prod C5-Functionalized Quinoline Proto->Prod

Caption: Catalytic cycle for Rh(III)-directed C5 regioselective C-H functionalization.

Protocol 2: Rh-Catalyzed C5 Regioselective Alkylation Self-Validating Methodology:

  • Catalyst Activation: In a reaction vial, combine 8-amidoquinoline (0.2 mmol), [Cp*RhCl2]2 (5 mol%), and AgSbF6 (20 mol%) in 1,2-dichloroethane (DCE, 2.0 mL). Validation Check: AgSbF6 acts as a halide scavenger. The immediate formation of a white precipitate (AgCl) confirms the generation of the active cationic Rh(III) species.

  • Coupling: Add the N-Boc aminal (imine precursor, 0.4 mmol) to the suspension.

  • Heating: Seal the vial and stir at 80 °C for 12 hours. Validation Check: The reaction mixture should transition from a bright orange to a deep red/brown hue, indicating active catalytic turnover and intermediate formation[4].

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove silver salts and catalyst residue, concentrate under reduced pressure, and purify by column chromatography.

Section 3: N-Oxide Activation for C2 Functionalization

Q: I need to synthesize a quinoline-2-thione but want to avoid the use of transition metals or harsh radical initiators. How can I achieve this with high regioselectivity?

A: Direct C-H functionalization with heteroatom nucleophiles is challenging. However, pre-activating the quinoline as an N-oxide fundamentally alters its reactivity profile.

Causality & Solution: By treating a quinoline N-oxide with triflic anhydride (Tf2O), you generate a highly electrophilic N-trifluoromethylsulfonyloxy intermediate. This intermediate undergoes rapid, regioselective nucleophilic attack by thiourea exclusively at the C2 position, followed by deoxygenation to yield the quinoline-2-thione[5]. This method is metal-free and operates under mild conditions.

Protocol 3: Deoxygenative C-S Functionalization Self-Validating Methodology:

  • Preparation: Dissolve quinoline N-oxide (1.0 equiv) and thiourea (1.5 equiv) in anhydrous acetonitrile (MeCN, 0.2 M) and cool to 0 °C in an ice bath.

  • Activation: Dropwise add triflic anhydride (Tf2O, 2.0 equiv). Validation Check: Observe an immediate exothermic reaction and a distinct color change (typically to a pale yellow or orange). This visual cue confirms the successful formation of the activated N-oxy intermediate[5].

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction with distilled water, extract with ethyl acetate, wash with brine, dry over MgSO4, and evaporate the solvent to isolate the thione product.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields for the methodologies discussed above, allowing for rapid comparison when designing your synthetic routes.

Target PositionReaction MethodologyKey Reagents / CatalystDirecting Group / ActivatorTypical YieldRegioselectivity
C2 Asymmetric Minisci Addition(R)-TRIP CPA, Diacetyl, Blue LEDProtonation via CPA60–85%>20:1 (C2:C4)
C5 Transition Metal C-H Activation[Cp*RhCl2]2, AgSbF68-Amido Group70–95%Exclusive C5
C2 Deoxygenative C-S FunctionalizationThiourea, Tf2ON-Oxide75–90%Exclusive C2
C2/C3/C4 DMSO-Mediated AnnulationKOH, DMSO, Aldehydes2-Aminobenzyl Alcohol70–84%Substrate Controlled

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Technical Support Center: Troubleshooting the Synthesis of Trifluoromethylated Heterocycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex mechanistics of introducing a trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex mechanistics of introducing a trifluoromethyl (–CF₃) group into heterocyclic scaffolds.

The incorporation of a –CF₃ group profoundly alters a molecule's lipophilicity, metabolic stability, and binding affinity. However, the synthesis is notoriously prone to regioselectivity issues, catalyst quenching, and unexpected side reactions. This guide bypasses generic advice, focusing instead on the physical organic principles and causality that dictate reaction success, ensuring your methodologies are robust and self-validating.

Part 1: Reagent Selection & Performance Matrix

Choosing the wrong reagent is the most common point of failure in fluoroalkylation. The table below summarizes the quantitative data and mechanistic causality for the three primary trifluoromethylating agents used in modern heterocyclic chemistry[1].

ReagentChemical NameReactivity TypeTypical YieldsAtom EconomyMechanistic Causality & Primary Application
Langlois Reagent Sodium trifluoromethanesulfinate (CF₃SO₂Na)Radical (CF₃•)50–94%HighUndergoes Single Electron Transfer (SET) oxidation. Ideal for direct, innate C–H functionalization via photoredox catalysis[2].
Togni's Reagent (II) 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneElectrophilic (CF₃⁺) / Radical60–95%LowHypervalent iodine acts as an electrophile or radical precursor depending on metal activation. Best for nucleophilic heterocycles[1].
Ruppert-Prakash Trifluoromethyltrimethylsilane (TMSCF₃)Nucleophilic (CF₃⁻) / Carbene (:CF₂)70–98%MediumSilicon-based nucleophile triggered by fluoride. Prone to α-elimination to form difluorocarbene under strong basic conditions[3].
Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My photoredox trifluoromethylation using the Langlois reagent (CF₃SO₂Na) is stalling at 20% conversion. How do I fix this?

  • The Causality: The Langlois reagent requires a Single Electron Transfer (SET) event to generate the active CF₃ radical[2]. If the reaction stalls, it is typically due to oxygen quenching the excited state of the photocatalyst (e.g., Ru(II) or Ir(III)), or insufficient oxidative potential to turn over the catalytic cycle.

  • The Solution: First, ensure strict anaerobic conditions via three cycles of freeze-pump-thaw rather than simple nitrogen sparging. Second, verify your terminal oxidant. Adding an optimal stoichiometric amount of tert-butyl hydroperoxide (TBHP) or a persulfate is required to reoxidize the reduced photocatalyst back to its ground state, completing the cycle[4].

Q2: I am getting multiple trifluoromethylated isomers when using Togni's reagent on an unprotected indole. How can I improve regioselectivity?

  • The Causality: Togni's reagent can operate via both electrophilic and radical pathways. Under transition-metal catalysis, it generates a highly reactive CF₃ radical that will indiscriminately attack multiple electron-rich sites on the heteroaromatic ring[1].

  • The Solution: Switch to an "innate C–H functionalization" approach. By utilizing a milder radical source (like the Langlois reagent) and tuning the solvent polarity, you can exploit the innate electronic biases of the heterocycle to selectively functionalize the most nucleophilic position (e.g., the C2 or C3 position of an indole) without requiring pre-functionalization[5].

Q3: When using the Ruppert-Prakash reagent (TMSCF₃) for nucleophilic addition to a heterocyclic ketone, I am observing difluoromethylated (–CF₂H) side products. Why?

  • The Causality: TMSCF₃ is highly sensitive to the nature of its fluoride activator. If the activation barrier for α-elimination is crossed—often due to strong bases, specific activators like TBAT, or elevated temperatures—TMSCF₃ decomposes into a difluorocarbene (:CF₂) and a fluoride ion[3]. Trace water in the system will then protonate the intermediate, yielding –CF₂H byproducts.

  • The Solution: Maintain strict temperature control (–78 °C to 0 °C) during the addition of a mild fluoride source (e.g., catalytic TBAF). Ensure all solvents are rigorously anhydrous to prevent protonation pathways[3].

Part 3: Standard Operating Procedure (SOP)
Self-Validating Photoredox C–H Trifluoromethylation of Heterocycles
  • Self-Validating Principle: This protocol incorporates a ¹⁹F NMR internal standard (α,α,α-trifluorotoluene) added at the beginning of the reaction. This allows for absolute yield determination via aliquot sampling without requiring a full workup, validating the SET efficiency in real-time.

Step-by-Step Methodology:

  • Substrate & Reagent Loading: In an oven-dried 10 mL Schlenk tube, add the heterocyclic substrate (1.0 equiv, 0.5 mmol), Langlois reagent (CF₃SO₂Na, 3.0 equiv), and the photocatalyst Ru(bpy)₃Cl₂ (1.0 mol%). Add a magnetic stir bar[2].

  • Degassing & Standard Addition: Seal the tube with a rubber septum. Evacuate and backfill with Argon (3 cycles). Inject anhydrous CH₃CN/H₂O (4:1 v/v, 5.0 mL) and exactly 1.0 equiv of α,α,α-trifluorotoluene (internal standard).

  • Oxidant Addition (Causality Check): Inject TBHP (5.0 equiv, 70% aq. solution) dropwise. Diagnostic Check: The solution must maintain the characteristic deep red/orange color of the Ru-complex. A rapid color change to pale yellow indicates premature catalyst degradation.

  • Irradiation: Irradiate the mixture with a 34 W Blue LED lamp (λmax = 450 nm) at ambient temperature for 12 hours. Use a cooling fan to prevent thermal runaway, which can lead to radical recombination side-reactions.

  • Real-Time Validation: After 4 hours, withdraw a 0.1 mL aliquot under Argon, dilute with CD₃CN, and acquire a ¹⁹F NMR spectrum. Compare the integration of the product's –CF₃ signal (typically –55 to –65 ppm) against the internal standard (–63.7 ppm) to confirm the reaction trajectory.

  • Quench & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxides. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Part 4: Mechanistic & Troubleshooting Workflow

TroubleshootingWorkflow Start Start: CF3-Heterocycle Synthesis Reagent Select Reagent Strategy Start->Reagent Langlois Langlois (CF3SO2Na) Reagent->Langlois Togni Togni Reagent (II) Reagent->Togni Ruppert Ruppert-Prakash (TMSCF3) Reagent->Ruppert Issue1 Issue: Reaction Stalls Langlois->Issue1 Issue2 Issue: Poor Regioselectivity Togni->Issue2 Issue3 Issue: :CF2 Byproducts Ruppert->Issue3 Fix1 Fix: Degas & Optimize Oxidant Issue1->Fix1 Fix2 Fix: Tune Metal Catalyst Issue2->Fix2 Fix3 Fix: Temp < 0°C & Mild Fluoride Issue3->Fix3 Validate Validate via 19F NMR Aliquot Fix1->Validate Fix2->Validate Fix3->Validate

Troubleshooting workflow for trifluoromethylation of heterocycles.

Part 5: References[1] Title: A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents

Source: Benchchem Technical Support URL: ]">https://www.benchchem.com[3] Title: Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent Source: Organic Letters (ACS Publications) URL: [Link]5] Title: Innate C-H trifluoromethylation of heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]4] Title: Trifluoromethylation of Heterocycles in Water at Room Temperature Source: PubMed Central (NIH) URL: [Link]2] Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: Nature URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Tar Formation in Classical Quinoline Syntheses

As a Senior Application Scientist supporting drug development professionals and synthetic chemists, I frequently encounter researchers struggling with a notorious bottleneck in classical quinoline syntheses (such as the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist supporting drug development professionals and synthetic chemists, I frequently encounter researchers struggling with a notorious bottleneck in classical quinoline syntheses (such as the Skraup, Doebner-Miller, and Friedländer reactions): the formation of intractable, black polymeric "tar."

This technical support guide is designed to move beyond superficial fixes. Here, we will dissect the mechanistic causality of tar formation, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure reproducible, high-yield quinoline isolation.

Mechanistic Origins of Tar Formation

Effective troubleshooting requires a fundamental understanding of reaction causality. In the Skraup synthesis , quinoline is formed by heating aniline, glycerol, an oxidizing agent (typically nitrobenzene), and concentrated sulfuric acid. The acid acts as both a dehydrating agent and a catalyst.

The Causality of Tar: The initiating step is the dehydration of glycerol to form acrolein (an α,β -unsaturated aldehyde). Acrolein is highly reactive and electrophilic. If the rate of acrolein generation exceeds the rate of its conjugate (Michael) addition to aniline, the excess acrolein undergoes rapid, uncontrolled, acid-catalyzed polymerization. This runaway polymerization is highly exothermic, leading to localized overheating, which further accelerates the degradation of organic intermediates into a black, viscous tar 12.

Similarly, in the Doebner-Miller reaction , which utilizes pre-formed α,β -unsaturated carbonyls, harsh acidic conditions and elevated temperatures cause the carbonyl substrates to polymerize before the desired cyclization can occur 3.

TarMechanism Glycerol Glycerol + H2SO4 (Precursor) Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (Exothermic) Quinoline Quinoline (Target Product) Acrolein->Quinoline Michael Addition & Cyclization (Controlled Rate) Tar Polymeric Tar (Side Product) Acrolein->Tar Uncontrolled Polymerization (Excess Heat/Acid) Aniline Aniline + Oxidant Aniline->Quinoline

Divergent pathways in Skraup synthesis: quinoline formation vs. acrolein polymerization.

Troubleshooting FAQs

Q1: My Skraup reaction undergoes a violent, uncontrollable exotherm, and the flask immediately fills with black tar. How can I prevent this? A1: The violent exotherm is a direct symptom of runaway glycerol dehydration and subsequent acrolein polymerization. To prevent this, you must control the reaction kinetics:

  • Use a Moderator: Add ferrous sulfate ( FeSO4​ ) or boric acid to the reaction mixture before heating. Ferrous sulfate acts as an oxygen carrier and moderates the oxidation step, extending the reaction over a longer period and dampening the exotherm 1.

  • Controlled Addition: Never mix all reagents and heat rapidly. Ensure a slow, dropwise addition of sulfuric acid with efficient mechanical stirring, and use an external cooling bath (ice/water) to manage the initial exotherm before gradually applying reflux conditions.

Q2: In the Doebner-Miller synthesis, my yield is extremely low due to the starting α,β -unsaturated aldehyde turning into a thick goo. What are the alternatives? A2: The primary cause of low yield here is the degradation of the carbonyl compound under harsh acidic conditions 3.

  • Biphasic Systems: Employing a biphasic solvent system (e.g., water/toluene) can sequester the reactive intermediates into the organic phase, minimizing their self-condensation in the bulk acidic aqueous phase.

  • Alternative Catalysts: Modern modifications replace concentrated HCl or H2​SO4​ with milder Lewis acids (e.g., Iodine, metal triflates) or utilize microwave irradiation to accelerate the cyclization step before polymerization can dominate 45.

Q3: The reaction has already formed significant tar. How can I isolate my quinoline product from this intractable matrix? A3: Do not attempt direct solvent extraction from the raw tar; the polymers will cause severe emulsions and trap your product.

  • Steam Distillation: This is the gold standard for rescuing quinoline from tar. After neutralizing the reaction mixture with a base (e.g., NaOH or NaHCO3​ ) while cooling, subject the mixture to steam distillation. Quinoline (boiling point ~237°C) will co-distill with the steam, leaving the high-molecular-weight, non-volatile polymeric tars behind in the distillation flask 13. The aqueous distillate can then be cleanly extracted with an organic solvent.

Troubleshooting Start Tar Formation Detected Phase Is the reaction currently running or already completed? Start->Phase Running Running (Exothermic) Phase->Running In-process Completed Completed (Viscous Goo) Phase->Completed Post-reaction Cool 1. Remove heat immediately 2. Apply ice bath 3. Increase stirring Running->Cool Neutralize 1. Cool in ice bath 2. Neutralize with NaOH (aq) Completed->Neutralize Distill Steam Distill to separate volatile quinoline from tar Neutralize->Distill

Decision tree for managing and rescuing reactions from tar formation during quinoline synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation steps (temperature checkpoints and phase-separation checks) to guarantee that tar formation is mitigated.

Protocol: Modified Skraup Synthesis with Exotherm Moderation

Objective: Synthesize unsubstituted quinoline while actively suppressing acrolein polymerization.

  • Preparation & Charging: In a heavy-walled, multi-neck round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and an internal thermometer, add 0.10 moles of aniline, 0.12 moles of nitrobenzene (oxidant), 0.30 moles of anhydrous glycerol, and 0.02 moles of ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O ) 1.

    • Validation Check: Ensure the mixture is homogenous. The presence of FeSO4​ is critical; omitting it removes the kinetic moderator, heavily skewing the reaction toward tar formation.

  • Controlled Acid Addition: Immerse the flask in an ice-water bath. Slowly add 0.35 moles of concentrated H2​SO4​ dropwise via an addition funnel.

    • Validation Check: Monitor the internal thermometer. The temperature must not exceed 60°C during addition. If it does, pause the addition and increase external cooling.

  • Gradual Heating: Once the acid is fully added and the initial exotherm subsides, replace the ice bath with a heating mantle. Gradually raise the temperature to 130–140°C.

    • Causality: Gradual heating ensures that the rate of glycerol dehydration matches the rate of the Michael addition, preventing a dangerous buildup of unreacted acrolein 5.

  • Reflux & Completion: Maintain gentle reflux for 3–4 hours. The mixture will darken significantly, but it should remain a stirrable liquid rather than a solid tar.

  • Work-up (Steam Distillation): Cool the flask to <10°C. Carefully neutralize the acid by adding 33% aqueous NaOH dropwise until the pH is >10. Equip the flask for steam distillation and pass live steam through the mixture.

    • Validation Check: The distillate should be a milky emulsion (water + quinoline). Continue distilling until the distillate runs clear. Extract the distillate with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo to yield pure quinoline 1.

Quantitative Data on Tar Mitigation Strategies

The following table summarizes the impact of various reaction modifications on yield and tar severity, allowing researchers to select the optimal conditions for their specific substrates.

Synthesis MethodCondition / ModificationTar SeverityAverage Yield (%)Causality / Mechanism of Action
Skraup Standard (No Moderator)High (Solid Goo)20 - 35%Runaway acrolein polymerization due to uncontrolled exotherm 1.
Skraup Addition of FeSO4​ Low (Stirrable Liquid)65 - 75%Moderates oxidation rate; prevents localized heating 1.
Doebner-Miller Conc. HCl , MonophasicHigh30 - 40%Acid-catalyzed degradation of α,β -unsaturated carbonyls 3.
Doebner-Miller Biphasic System (Water/Toluene)Minimal70 - 80%Sequesters reactive intermediates into the organic phase, protecting them from bulk acid degradation 3.
Modified Skraup Microwave Irradiation + GlycerolTrace85 - 92%Rapid, uniform heating accelerates cyclization over polymerization; utilizes glycerol as a "green" solvent 5.
References
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH) / PMC.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom

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Technical Support Center: Navigating the Scale-Up of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile Synthesis

Welcome to the comprehensive technical support guide for the synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile. This resource is designed for researchers, chemists, and process development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile. This resource is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic compound. Our aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic route.

The synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a multi-step process, with each stage presenting unique challenges that can impact yield, purity, and scalability. This guide is structured to address these challenges in a logical progression, from the formation of the quinoline core to the critical chlorination step.

Section 1: Synthesis of the 4-Hydroxyquinoline Intermediate

The most common and scalable route to 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile involves the initial synthesis of its precursor, 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile. The Gould-Jacobs reaction is a frequently employed method for this transformation.[1][2]

Reaction Pathway: Gould-Jacobs Reaction

Gould-Jacobs Reaction A 4-(Trifluoromethyl)aniline C ((4-(Trifluoromethyl)phenylamino)methylene)malononitrile (Intermediate) A->C + B Diethyl (ethoxymethylene)cyanoacetate B->C D 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile C->D Thermal Cyclization (High Temperature) Solvent High-Boiling Point Solvent (e.g., Dowtherm A)

Caption: Synthetic pathway for 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile via the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs): 4-Hydroxyquinoline Synthesis

Q1: What are the primary challenges in the Gould-Jacobs reaction for this specific substrate?

A1: The primary challenges stem from the electron-withdrawing nature of the trifluoromethyl group on the aniline starting material and the high temperatures required for cyclization.[3] The trifluoromethyl group deactivates the aromatic ring, making the electrophilic cyclization step more difficult and often requiring harsher conditions.[3] This can lead to side reactions and lower yields. The high temperatures (typically >250 °C) can also cause thermal degradation of the starting materials and product, leading to the formation of tar and other impurities.[4]

Q2: My reaction is producing a lot of dark, tar-like material. What is the cause and how can I mitigate it?

A2: Tar formation is a common issue in high-temperature cyclizations like the Gould-Jacobs reaction and is often a result of polymerization and degradation of the reaction components.[4] To mitigate this, consider the following:

  • Temperature Control: Precisely control the reaction temperature. Overheating is a primary cause of tar formation. Use a high-quality heat transfer fluid and a well-calibrated temperature probe.

  • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) and stop the reaction as soon as the starting material is consumed. Prolonged heating will increase the likelihood of degradation.[4]

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.

Q3: The cyclization to the 4-hydroxyquinoline is incomplete, even after prolonged heating. What can I do?

A3: Incomplete cyclization is often due to insufficient thermal energy to overcome the activation barrier of the 6-electron cyclization, especially with an electron-deficient aniline.[4]

  • Ensure Adequate Temperature: Verify that your heating mantle and temperature probe are accurate and that the reaction mixture is reaching the target temperature (typically 250-260 °C for Dowtherm A).

  • Solvent Choice: The choice of a high-boiling point solvent is critical. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is commonly used due to its high boiling point (257 °C).[5] If Dowtherm A is not available or desirable, other high-boiling solvents like diphenyl ether or certain mineral oils can be used.[5]

  • Microwave Synthesis: Microwave-assisted synthesis can be an effective alternative to conventional heating, as it can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and improved yields.[6]

Q4: How can I effectively remove the high-boiling point solvent (e.g., Dowtherm A) after the reaction?

A4: Removing high-boiling point solvents can be challenging. Here are a few strategies:

  • Precipitation and Filtration: Often, the 4-hydroxyquinoline product will precipitate out of the solvent upon cooling. The solid can then be collected by filtration and washed with a non-polar solvent like hexane or toluene to remove residual high-boiling solvent.

  • Solvent Extraction: If the product remains in solution, you can dilute the reaction mixture with a suitable solvent in which the product is soluble but the high-boiling solvent is not, and then extract the product.

  • Steam Distillation: For some applications, steam distillation can be used to remove the high-boiling point solvent from the non-volatile product.

Q5: Are there any greener or more scalable alternatives to Dowtherm A?

A5: Yes, research has been conducted to find more environmentally friendly and easier-to-handle alternatives to Dowtherm A. Some potential alternatives that have been explored for similar thermal cyclizations include 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.[5] These solvents may offer advantages in terms of cost, ease of removal, and reduced toxicity. However, reaction conditions would need to be re-optimized for these solvents.

Section 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The conversion of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile to the final product is typically achieved through chlorination with phosphorus oxychloride (POCl₃).[7] This step is critical and presents significant safety and purification challenges, especially at scale.

Reaction Pathway: Chlorination with POCl₃

Chlorination D 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile F Phosphate Ester Intermediate D->F + E Phosphorus Oxychloride (POCl₃) E->F G 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile F->G + H Chloride Ion (Cl⁻) H->G

Caption: Mechanism of chlorination of the 4-hydroxyquinoline intermediate using POCl₃.

Frequently Asked Questions (FAQs): Chlorination and Scale-Up

Q1: What are the major safety concerns when scaling up the chlorination with POCl₃?

A1: The primary safety concern is the highly exothermic and often delayed hydrolysis of excess POCl₃ during the workup (quenching).[8] Adding water or aqueous base directly to the reaction mixture can lead to a violent, uncontrolled exotherm and the release of corrosive HCl gas. This is due to the formation of metastable and energetic intermediates like phosphorodichloridic acid.[8][9]

Q2: What is the recommended procedure for safely quenching a large-scale POCl₃ reaction?

A2: A "reverse quench" is the universally recommended and safest method. This involves the slow, controlled addition of the reaction mixture to a large volume of a quenching solution.[8][10]

  • Quenching Solution: A stirred slurry of ice and a weak base like sodium bicarbonate or a solution of sodium acetate is commonly used.[8] The ice helps to absorb the heat of hydrolysis, while the base neutralizes the generated HCl.

  • Temperature Control: The temperature of the quenching vessel should be carefully monitored and maintained at a low temperature (e.g., below 20 °C) throughout the addition.[8]

  • Vigorous Stirring: Ensure efficient stirring in the quenching vessel to promote rapid heat dissipation and mixing.

Q3: My product seems to be reverting to the starting 4-hydroxyquinoline during workup. Why is this happening?

A3: The 4-chloro group on the quinoline ring is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[7][11] If the workup conditions are too harsh or prolonged, the desired product can hydrolyze back to the starting material. To minimize this:

  • Maintain Neutral pH: After quenching, ensure the pH of the aqueous layer is neutral or slightly basic before extraction.

  • Minimize Contact Time with Water: Perform extractions promptly and avoid letting the product sit in aqueous solutions for extended periods.

  • Use of a Buffered Quench: Quenching into a buffered solution (e.g., sodium acetate) can help maintain a more controlled pH during the workup.[10]

Q4: I am having difficulty purifying the final product. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted starting material, hydrolyzed product, and phosphorus-containing byproducts.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate) can be employed.[12]

  • Washing: Washing the crude product with a dilute aqueous base can help remove any acidic impurities.

Q5: Are there any more efficient or "greener" methods for this chlorination?

A5: Yes, solvent-free chlorination using an equimolar amount of POCl₃ has been reported for other heterocyclic systems and is a promising approach for scale-up.[13][14] This method avoids the use of large volumes of solvent and simplifies the workup as there is no large excess of POCl₃ to quench. The reaction is typically performed by heating the substrate and POCl₃ in a sealed reactor, often with a base like pyridine.[13] This approach can lead to higher yields, easier purification, and a significantly improved safety profile on a larger scale.

Troubleshooting Guide: A Systematic Approach

When encountering issues in the synthesis, a systematic approach to troubleshooting is crucial. The following flowchart provides a logical pathway for identifying and resolving common problems.

Troubleshooting start Problem Encountered (e.g., Low Yield, Impurities) check_reagents Verify Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (TLC, HPLC, NMR) start->analyze_crude purify_sm Purify Starting Materials check_reagents->purify_sm optimize_temp Optimize Temperature (Increase or Decrease) check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time change_solvent Consider Alternative Solvent check_conditions->change_solvent side_reaction Identify Side Products analyze_crude->side_reaction incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction modify_workup Modify Workup Procedure (e.g., pH, Extraction Solvent) side_reaction->modify_workup Yes alt_purification Employ Alternative Purification (e.g., Recrystallization vs. Chromatography) side_reaction->alt_purification Yes incomplete_reaction->optimize_temp Yes incomplete_reaction->optimize_time Yes solution Problem Resolved optimize_temp->solution optimize_time->solution change_solvent->solution purify_sm->solution modify_workup->solution alt_purification->solution

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

Quantitative Data Summary

StageReactionKey ParametersTypical ChallengesPotential Solutions
1 Gould-Jacobs Reaction Temperature: 250-260 °CSolvent: Dowtherm AIncomplete cyclization, Tar formation, DecarboxylationPrecise temperature control, inert atmosphere, microwave heating, alternative solvents.[4]
2 Chlorination Reagent: POCl₃ (excess or equimolar)Temperature: RefluxExothermic quench, Product hydrolysis, ImpuritiesReverse quench, controlled temperature workup, solvent-free conditions, optimized purification.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)cyanoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).

  • Condensation: Heat the mixture to 130-140 °C for 1-2 hours to form the intermediate ((4-(trifluoromethyl)phenylamino)methylene)malononitrile. The progress of this step can be monitored by TLC.

  • Cyclization: After the initial condensation is complete, slowly raise the temperature to 250-260 °C and maintain for 30-60 minutes. The product may begin to precipitate during this time.

  • Work-up: Cool the reaction mixture to room temperature. The solid product can be collected by vacuum filtration. Wash the collected solid with a non-polar solvent (e.g., hexanes or toluene) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Chlorination: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Reverse Quench): Allow the reaction mixture to cool to room temperature. In a separate, larger flask equipped with a mechanical stirrer and a thermometer, prepare a vigorously stirred slurry of crushed ice and sodium bicarbonate. Slowly and carefully, add the reaction mixture to the ice/bicarbonate slurry, ensuring the temperature of the quenching mixture does not exceed 20 °C.

  • Isolation and Purification: Continue stirring until all the ice has melted and gas evolution has ceased. The solid product can be collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). PMC. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. [Link]

  • Gould–Jacobs reaction. (2023). Wikipedia. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2011). The Journal of Organic Chemistry. [Link]

  • How can I properly quench POCl3? (2020). ResearchGate. [Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. (2020). American Chemical Society. [Link]

  • Gould-Jacobs reaction. (2012). wikidoc. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate. [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. [Link]

  • Gould-Jacobs Reaction. (n.d.). Cambridge University Press & Assessment. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010). Organic Process Research & Development. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). organic-chemistry.org. [Link]

Sources

Troubleshooting

Improving the stability of boronic acids in Suzuki-Miyaura cross-coupling

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of boronic acids in Suzuki-Miyaura reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of boronic acids in Suzuki-Miyaura reactions. While this coupling is a workhorse in drug development and materials science, the intrinsic instability of certain boron species—particularly heteroaryl, polyfluorophenyl, and aliphatic boronic acids—can severely compromise reaction yields.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind boronic acid degradation and provide self-validating, field-proven protocols to ensure your cross-couplings succeed.

Part 1: The Root Cause — Understanding Protodeboronation Kinetics

The fundamental paradox of the Suzuki-Miyaura reaction lies in its activation step. Transmetalation requires a base to convert the neutral, sp²-hybridized boronic acid into the electron-rich, sp³-hybridized boronate complex [Ar-B(OH)3]-. However, this exact reactive intermediate is the primary precursor to protodeboronation —the destructive cleavage of the carbon-boron bond to form an inert arene (Ar-H).

Mechanistic studies by Lloyd-Jones and co-workers have proven that protodeboronation is highly pH-dependent and typically proceeds via a rate-limiting proton transfer from water to the boronate or zwitterionic species 1. Therefore, successful coupling is a kinetic race between the palladium catalyst capturing the boronate (transmetalation) and water destroying it.

Protodeboronation ArB Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Reactive Intermediate) ArB->Boronate OH- (Base) Degradation Ar-H + B(OH)4- (Protodeboronation) Boronate->Degradation H2O (Rate-Limiting) Coupling Ar-Pd(II)-Ar' (Transmetalation) Boronate->Coupling L-Pd(II)-Ar' Product Ar-Ar' (Cross-Coupled Product) Coupling->Product Reductive Elimination

Kinetic competition between protodeboronation and transmetalation in Suzuki-Miyaura coupling.

Part 2: Troubleshooting FAQs

Q1: My 2-pyridylboronic acid and 2,6-difluorophenylboronic acid degrade completely before the cross-coupling finishes. Why does this happen, and how do I fix it? A1: Causality: Electron-deficient and basic heteroaromatic boronic acids undergo extremely rapid protodeboronation. Because the boron atom is highly electrophilic, the destructive [Ar-B(OH)3]- intermediate forms rapidly and fragments before the palladium catalyst can intercept it. Solution: You must shift the kinetic balance by accelerating the catalytic cycle. Use fast-activating precatalysts like Buchwald's XPhos Pd G3. These palladacycles generate the highly active mono-ligated L-Pd(0) species at room temperature almost instantaneously. By accelerating the oxidative addition and transmetalation steps, the catalytic cycle outcompetes the background degradation rate 2.

Q2: I cannot use highly active precatalysts due to substrate incompatibility. Is there a way to stabilize the boron species itself? A2: Causality: Yes, via the "slow-release" strategy using MIDA (N-methyliminodiacetic acid) boronates developed by the Burke group. Free boronic acids are sp²-hybridized with an empty p-orbital susceptible to nucleophilic attack. MIDA ligands coordinate the boron, rehybridizing it to sp³ and kinetically shielding it. Solution: Under mild aqueous basic conditions, the MIDA boronate slowly hydrolyzes, maintaining a very low steady-state concentration of the free boronic acid. This feeds the cross-coupling cycle while starving the concentration-dependent homocoupling and protodeboronation pathways 3, 4.

SlowRelease MIDA MIDA Boronate (sp3, Bench Stable) Hydrolysis Slow Hydrolysis (Mild Aq. Base) MIDA->Hydrolysis H2O / OH- FreeAcid Free Ar-B(OH)2 (Low Steady-State) Hydrolysis->FreeAcid Controlled Release Catalyst Pd / Ar-X (Fast Coupling) FreeAcid->Catalyst Transmetalation SideRxn Protodeboronation (Suppressed) FreeAcid->SideRxn Minimized by Low Conc. Product Ar-Ar' (High Yield) Catalyst->Product Product Formation

MIDA boronate slow-release strategy to suppress protodeboronation via low steady-state concentration.

Q3: What about alkyl and aliphatic boron species? They are difficult to purify and oxidize easily on the bench. A3: Causality: Aliphatic boronic acids are prone to oxidation and spontaneous trimerization into boroxines, leading to uncertain stoichiometry. Solution: Convert them to potassium trifluoroborates (R-BF3K). As demonstrated by Molander and colleagues, these are stable, crystalline, sp³-hybridized "ate" complexes. They are entirely resistant to oxidation and moisture. In the reaction mixture, they slowly hydrolyze to the active boronic acid, providing a clean, stoichiometric feed of the coupling partner 5.

Part 3: Quantitative Data Summary

To select the optimal stabilization strategy for your workflow, compare the structural and kinetic profiles of the boron species below:

Boron SpeciesBoron HybridizationBench StabilityIn Situ Activation MethodPrimary AdvantageRelative Protodeboronation Risk
Free Boronic Acid sp²Poor to ModerateDirect Base AdditionHigh atom economyHigh (Fast degradation)
MIDA Boronate sp³Indefinite (Air/Moisture stable)Slow aqueous hydrolysisPrevents homocouplingVery Low (Kinetically shielded)
Potassium Trifluoroborate sp³Indefinite (Crystalline)Slow aqueous hydrolysisOxidation resistantLow (Controlled release)
Boronic Acid + G3 Precatalyst sp²PoorExtremely fast Pd(0) generationOutcompetes degradationHigh (But bypassed kinetically)

Part 4: Self-Validating Experimental Protocols

Protocol A: Fast-Activation Suzuki-Miyaura using XPhos Pd G3

Best for: Highly unstable free boronic acids (e.g., polyfluorophenyl, 2-pyridyl).

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a vial with the aryl halide (1.0 equiv), the unstable boronic acid (1.5 equiv), XPhos Pd G3 (1–2 mol %), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed THF/H₂O (4:1 ratio, 0.2 M). Causality Note: A weak base like K₃PO₄ is chosen to activate the precatalyst without unnecessarily accelerating the background protodeboronation rate.

  • Reaction: Stir at room temperature (or up to 40 °C) for 30–60 minutes.

  • Self-Validation / Quality Control Check: Observe the physical state of the reaction upon solvent addition. The mixture should rapidly transition from a precatalyst suspension to a homogeneous, active catalytic solution. If a black precipitate (Pd black) forms immediately, the precatalyst has degraded prior to entering the cycle , indicating oxygen ingress or severe solvent impurity. Abort and re-degas solvents.

Protocol B: Biphasic Slow-Release Coupling using MIDA Boronates

Best for: Iterative cross-couplings and bench-stable storage of complex fragments.

  • Preparation: Open to air, charge a flask with the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), Pd(dppf)Cl₂ (5 mol %), and a stir bar.

  • Solvent System: Add a biphasic mixture of 1,4-Dioxane and 1M aqueous NaOH (typically 3:1 ratio). Causality Note: The biphasic nature is critical. The MIDA boronate resides primarily in the organic phase, hydrolyzing slowly at the interface to release the free boronic acid, which is immediately consumed by the Pd catalyst.

  • Reaction: Heat to 60 °C under vigorous stirring for 4–12 hours.

  • Self-Validation / Quality Control Check: Monitor the reaction via TLC or LC-MS. You should observe the gradual disappearance of the MIDA boronate without the buildup of the free boronic acid intermediate. If free boronic acid accumulates in the LC-MS trace, the cross-coupling (Pd cycle) is the kinetic bottleneck. To fix this, either increase the catalyst loading or switch to a more electron-rich ligand to accelerate transmetalation.

Part 5: References

  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: NIH / Accounts of Chemical Research URL:

  • Title: MIDA Boronates Source: Sigma-Aldrich URL:

  • Title: B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates Source: ACS Publications / The Journal of Organic Chemistry URL:

  • Title: 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings Source: ACS Catalysis URL:

  • Title: Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: PMC / NIH URL:

Sources

Optimization

Debugging failed C-H functionalization on the quinoline ring system

Welcome to the Quinoline C–H Functionalization Support Center . This technical guide is designed for researchers, synthetic chemists, and drug development professionals actively troubleshooting failed late-stage function...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline C–H Functionalization Support Center . This technical guide is designed for researchers, synthetic chemists, and drug development professionals actively troubleshooting failed late-stage functionalizations on quinoline scaffolds.

Due to the innate electronic properties of the quinoline ring—specifically the strongly coordinating nitrogen lone pair and the polarized nature of the heterocycle—achieving high yield and precise regioselectivity requires careful tuning of the catalytic system. Below, you will find diagnostic workflows, mechanistic Q&As, and self-validating protocols to rescue your reactions.

Diagnostic Workflow for Quinoline Functionalization

TroubleshootingTree Start Failed Quinoline C-H Functionalization LowYield Low Yield / No Reaction? Start->LowYield Regio Poor Regioselectivity? Start->Regio SMR Is Starting Material Recovered? LowYield->SMR Mix C2 / C8 Mixture? Regio->Mix Minisci C2 / C4 Mixture (Minisci)? Regio->Minisci Poison Catalyst Poisoning (N-coordination) SMR->Poison Yes Decomp Substrate/Product Decomposition SMR->Decomp No Sol1 Add TFA/pTsOH or Use N-Oxide Poison->Sol1 Sol2 Lower Temp / Milder Oxidant Decomp->Sol2 Sol3 C8: Use N-Oxide + Ir/Rh C2: Bulky Ligands Mix->Sol3 Sol4 Electrochemical setup or adjust acid equiv. Minisci->Sol4

Troubleshooting logic tree for quinoline C-H functionalization failures.

Section 1: Catalyst Poisoning & Reactivity Stalls

Q: My palladium-catalyzed C–H functionalization stalls at 10% conversion, and I recover mostly unreacted quinoline. What is causing this, and how do I fix it?

The Causality: Quinolines are strong σ-donors. The lone pair on the nitrogen atom readily coordinates to electrophilic transition metals (Pd, Rh, Ir), forming highly stable, thermodynamically dead-end bis-quinoline metal complexes. This effectively sequesters the metal center, preventing it from engaging in the Concerted Metalation-Deprotonation (CMD) step required to cleave the C–H bond.

The Solution: You must attenuate the nucleophilicity of the quinoline nitrogen. This can be achieved through two primary strategies:

  • In-situ Protonation: Adding strong Brønsted acids (e.g., Trifluoroacetic acid[TFA] or p-Toluenesulfonic acid) protonates the nitrogen, blocking metal coordination while simultaneously lowering the LUMO of the ring, which can accelerate certain electrophilic metalation pathways.

  • N-Oxidation: Converting the quinoline to a quinoline N-oxide transforms the strongly coordinating nitrogen into a weaker, hemilabile oxygen coordinating group. This acts as a "stepping stone" that temporarily guides the catalyst to the C8 position without permanently poisoning it .

Section 2: Overcoming Regioselectivity Issues (C2 vs. C8)

Q: I am attempting a direct arylation, but my NMR shows an inseparable mixture of C2 and C8 functionalized products. How can I drive absolute selectivity?

The Causality: The quinoline core presents a fundamental conflict between electronic and steric/geometric reactivity.

  • C2 Preference: The C2 position is electronically activated. The adjacent electronegative nitrogen makes the C2–H bond the most acidic on the ring, favoring outer-sphere deprotonation or base-assisted metalation.

  • C8 Preference: The C8 position (the peri-position) is geometrically favored for inner-sphere directed activation. The nitrogen lone pair can coordinate to the metal, forming a highly stable 5-membered metallacycle with the C8 carbon.

The Solution: To break this statistical mixture, you must bias the transition state. To force C8 selectivity , utilize the N-oxide as a traceless directing group with Ir(III) or Rh(III) catalysts. To force C2 selectivity , utilize bulky phosphine ligands that sterically clash with the peri-C8 hydrogen, or switch to Copper-catalyzed conditions that favor electronic C2 activation.

Table 1: Quantitative Impact of Additives & Directing Groups on Regioselectivity

Catalyst SystemDirecting Group / AdditiveDominant RegioisomerTypical Yield (%)Regiomeric Ratio (C8:C2)
Pd(OAc)₂NoneMixture< 30%1 : 1.2
Pd(OAc)₂TFA (1.0 equiv)C265 - 75%1 : >20
[Cp*IrCl₂]₂N-Oxide (Substrate)C880 - 95%>20 : 1
Cu(OAc)₂N-Oxide (Substrate)C270 - 85%1 : >20

Section 3: Minisci Reaction Over-Alkylation

Q: My Minisci alkylation yields poor regioselectivity (C2 and C4 mixtures) alongside over-alkylated byproducts. How do I control radical addition?

The Causality: The traditional Minisci reaction relies on the addition of nucleophilic carbon-centered radicals to a protonated N-heterocycle. Because both the C2 and C4 positions are highly electrophilic in the quinolinium ion, radicals attack both indiscriminately. Furthermore, the mono-alkylated product is often more electron-rich than the starting material, making it a better radical acceptor and leading to di-alkylation.

The Solution: Modernize the radical generation step. Transitioning to transition-metal-free persulfate systems or electrochemical Minisci conditions allows for a slow, controlled flux of radicals. By keeping the steady-state concentration of radicals low, the reaction favors the kinetically fastest addition (usually C2) and prevents the buildup of di-alkylated side products .

Mechanistic Workflows & Self-Validating Protocols

Workflow: N-Oxide Directed C8-Functionalization

CatalyticCycle Cat Active Catalyst [Cp*Ir(OAc)]+ Coord N-Oxide Coordination (O-Ir bond) Cat->Coord CMA Concerted Metalation Deprotonation (CMD) Coord->CMA MetCyc 5-Membered Iridacycle (C8-Ir) CMA->MetCyc  C8-H Cleavage Func Functionalization (e.g., Amidation) MetCyc->Func Prod Product Release & Catalyst Regeneration Func->Prod Prod->Cat

Catalytic cycle for N-oxide directed C8-functionalization of quinoline.

Protocol A: Regioselective C8-Amidation via N-Oxide Directing Group

Adapted from the remote C–H activation methodology established for Iridium catalysis .

  • Reagent Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine quinoline N-oxide (0.2 mmol), the desired amide coupling partner (0.24 mmol), [Cp*IrCl₂]₂ (2 mol %), AgNTf₂ (8 mol %), and AcOH (30 mol %).

  • Solvent Addition: Inject 0.5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Activation Checkpoint (Self-Validation): Upon stirring at room temperature for 5 minutes, the suspension should transition from a pale yellow to a deep, homogenous orange/red solution. Causality: This color change visually confirms the abstraction of chlorides by AgNTf₂ and the generation of the active cationic Ir(III) species.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Reaction Checkpoint (Self-Validation): Monitor via TLC (EtOAc/Hexanes). The starting N-oxide is highly polar and will streak near the baseline. A successful reaction is indicated by the disappearance of this baseline streak and the emergence of a distinct, less polar, UV-active spot (the C8-amidated product).

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through a short pad of Celite to remove silver salts, and concentrate for column chromatography.

Protocol B: Transition-Metal-Free Minisci Acylation

A highly controlled, metal-free approach to prevent over-alkylation .

  • Reagent Assembly: To a reaction vial, add quinoline (0.24 mmol), the target aliphatic or aromatic aldehyde (0.97 mmol, 4 equiv), tetrabutylammonium bromide (TBAB, 0.3 equiv), and K₂S₂O₈ (2.0 equiv).

  • Solvent Addition: Add 2.0 mL of DCE.

  • Reaction: Stir the mixture at 100 °C (for aliphatic aldehydes) or 110 °C (for aromatic aldehydes).

  • Initiation Checkpoint (Self-Validation): Within the first 30–45 minutes of heating, gentle effervescence should be observed, and the solution will darken to a brown hue. Causality: This confirms the thermal decomposition of the persulfate, generating sulfate radical anions which subsequently abstract the aldehydic hydrogen to form the active acyl radical.

  • Completion: Stir for 2–5 hours (aliphatic) or 12–24 hours (aromatic).

  • Workup: Remove the solvent under vacuum. Quench the crude residue with saturated aqueous NaHCO₃ (10 mL) to neutralize acidic byproducts, then extract with EtOAc (3 × 10 mL). Dry over Na₂SO₄ and purify.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information (PMC).[Link]

  • General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides. Chemical Science (RSC Publishing).[Link]

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. Journal of the American Chemical Society (ACS).[Link]

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry (ACS).[Link]

Reference Data & Comparative Studies

Validation

Comparative Study: Quinoline vs. Quinazoline EGFR Inhibitors in Oncology

The epidermal growth factor receptor (EGFR) is a foundational target in precision oncology, particularly for non-small cell lung cancer (NSCLC) and HER2-amplified breast cancers. The structural evolution of EGFR tyrosine...

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Author: BenchChem Technical Support Team. Date: March 2026

The epidermal growth factor receptor (EGFR) is a foundational target in precision oncology, particularly for non-small cell lung cancer (NSCLC) and HER2-amplified breast cancers. The structural evolution of EGFR tyrosine kinase inhibitors (TKIs) has largely been defined by the optimization of two primary heterocyclic scaffolds: quinazolines and quinolines .

This guide provides an objective, data-driven comparison of these two chemical classes, analyzing their structural mechanics, binding kinetics, and the self-validating experimental workflows required to evaluate their efficacy in preclinical drug development.

Structural and Mechanistic Divergence

The core difference between these two inhibitor classes lies in their interaction with the ATP-binding pocket of the EGFR kinase domain and their ability to overcome acquired resistance mutations (such as T790M).

The Quinazoline Scaffold (First & Second Generation)

The quinazoline core is the foundation of first-generation EGFR inhibitors like gefitinib and erlotinib [1]. These molecules are reversible, ATP-competitive inhibitors that exhibit high affinity for the active site of wild-type (WT) EGFR and common activating mutations (Del19, L858R)[2]. However, their reversible nature makes them highly susceptible to the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, effectively outcompeting the drug[1].

Recent structural innovations have introduced macrocyclization to the quinazoline scaffold. By rigidifying the gefitinib structure into a macrocycle, researchers have achieved exclusive mutant selectivity for Del19 and L858R over WT EGFR, drastically reducing off-target toxicities[3].

The Quinoline Scaffold (Second Generation Irreversible)

To overcome the limitations of reversible binding, medicinal chemists modified the quinazoline core by replacing the N-3 nitrogen with a C-X bond (specifically a cyano group, C-CN), yielding the quinoline-3-carbonitrile class[4]. This structural shift led to the development of pelitinib and neratinib [5].

The Chemical Causality: The introduction of the electron-withdrawing cyano group at the 3-position optimizes the reactivity of a Michael acceptor side chain (typically at the 6-position). This allows the quinoline inhibitor to function as a "suicide substrate," forming a permanent, irreversible covalent bond with a conserved cysteine residue in the ATP binding pocket (Cys773 in EGFR or Cys805 in HER2)[5]. Because the binding is covalent, these inhibitors are not displaced by high intracellular ATP concentrations, allowing them to maintain efficacy against certain resistant conformations[6].

G EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket (Cys773 / Cys797) EGFR->ATP Conformational Shift Downstream1 RAS / RAF / MEK / ERK (Proliferation) ATP->Downstream1 Phosphorylation Downstream2 PI3K / AKT / mTOR (Survival) ATP->Downstream2 Phosphorylation Quinazoline Quinazoline Scaffold (e.g., Erlotinib: Reversible) Quinazoline->ATP Competitive Block Quinoline Quinoline Scaffold (e.g., Neratinib: Irreversible) Quinoline->ATP Covalent Bond (Michael Acceptor)

Diagram 1: Differential binding mechanics of Quinazoline vs. Quinoline scaffolds in the EGFR pathway.

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles of benchmark inhibitors from both structural classes. Note how the shift from reversible to irreversible binding impacts the target profile and potency.

Drug NameChemical ScaffoldBinding MechanismPrimary TargetsWT EGFR IC₅₀Clinical Status / Note
Gefitinib QuinazolineReversibleEGFR (WT, Del19, L858R)~30–40 nMFDA Approved (1st Gen)[1]
Erlotinib QuinazolineReversibleEGFR (WT, Del19, L858R)~20–30 nMFDA Approved (1st Gen)[1]
Afatinib QuinazolineIrreversiblePan-HER (EGFR, HER2, HER4)~0.5 nMFDA Approved (2nd Gen)[2]
Pelitinib Quinoline (3-cyano)IrreversibleEGFR, HER283 nMClinical Trials[5]
Neratinib Quinoline (3-cyano)IrreversiblePan-HER (EGFR, HER2, HER4)~1–5 nMFDA Approved (HER2+ BC)[4]

Experimental Workflows: A Self-Validating System

To objectively compare a novel quinoline derivative against a baseline quinazoline, researchers must employ a self-validating experimental matrix. A single assay is insufficient; the protocol must prove direct target engagement (Kinase Assay), physiological consequence (Viability Assay), and confirm the specific mechanism of action (Washout Assay).

Protocol 1: In Vitro Kinase Assay (Target Engagement)

Purpose: To establish baseline biochemical potency (IC₅₀) independent of cellular permeability.

  • Preparation: Incubate recombinant EGFR kinase domains (WT, L858R, and T790M) with varying concentrations of the inhibitor (0.1 nM to 10 μM) in a kinase buffer containing ATP and a synthetic peptide substrate.

  • Detection: Utilize an ADP-Glo™ Kinase Assay to measure the depletion of ATP/generation of ADP via luminescence.

  • Causality Check: Quinoline-based irreversible inhibitors often exhibit time-dependent inhibition. Pre-incubating the enzyme with the quinoline inhibitor for 60 minutes prior to adding ATP will artificially lower the IC₅₀ compared to a 0-minute pre-incubation. Reversible quinazolines will not show this time-dependency.

Protocol 2: The Washout Assay (Validating Irreversibility)

Purpose: To definitively separate reversible quinazolines from irreversible 3-cyanoquinolines.

  • Seeding: Seed A431 (WT EGFR) or H1975 (L858R/T790M) cells in 6-well plates and culture until 70% confluent.

  • Treatment: Treat cells with 10x the IC₅₀ of the respective inhibitor (e.g., Erlotinib vs. Neratinib) for 2 hours to ensure complete receptor saturation.

  • Washout Phase: Remove the drug-containing media. Wash the cells 3 times with warm PBS, and replace with fresh, drug-free media.

  • Time-Course Lysis: Lyse cells at 0, 4, 8, and 24 hours post-washout.

  • Western Blotting: Probe lysates for total EGFR and phosphorylated-EGFR (p-EGFR Tyr1068).

  • Causality Check: For reversible quinazolines, p-EGFR signaling will rapidly recover within 4–8 hours as the drug dissociates and is washed away. For irreversible quinolines, p-EGFR will remain completely suppressed at 24 hours, as signaling can only resume once the cell synthesizes entirely new EGFR proteins.

Workflow Prep Compound Preparation Kinase In Vitro Kinase Assay (IC50 & Time-Dependency) Prep->Kinase Cell Cell Viability Assay (Proliferation Blockade) Kinase->Cell WB Target Engagement (Western Blot p-EGFR) Cell->WB Washout Washout Assay (Reversibility Validation) WB->Washout Differentiates Scaffolds

Diagram 2: Self-validating experimental workflow for characterizing novel EGFR inhibitors.

Conclusion for Drug Developers

The selection between a quinazoline and a quinoline scaffold dictates the fundamental pharmacodynamics of the resulting drug. While the quinazoline core offers excellent starting affinity and is highly amenable to modern structural rigidification (like macrocyclization to avoid WT EGFR toxicity)[3], it is inherently vulnerable to ATP-pocket mutations.

Conversely, the quinoline core —specifically the 3-cyanoquinoline derivatives—provides a robust platform for irreversible inhibition[4]. By leveraging the electron-withdrawing properties of the cyano group to power a Michael addition, quinolines bypass the competitive kinetics of ATP, offering a distinct advantage in targeting treatment-resistant, hyper-active kinase conformations[5].

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy Source: ResearchGate / Oriental Journal of Chemistry URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: MDPI URL:[Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS Source: Semantic Scholar / Az. J. Pharm Sci. URL:[Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: MDPI URL:[Link]

Sources

Comparative

Comparing the efficacy of different catalysts for Suzuki-Miyaura coupling of 4-chloroquinolines

The Suzuki-Miyaura cross-coupling of aryl chlorides remains a cornerstone reaction in pharmaceutical development. However, the functionalization of 4-chloroquinolines presents a unique set of kinetic and thermodynamic hu...

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Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling of aryl chlorides remains a cornerstone reaction in pharmaceutical development. However, the functionalization of 4-chloroquinolines presents a unique set of kinetic and thermodynamic hurdles. As a Senior Application Scientist, I have compiled this technical guide to objectively compare the efficacy of modern catalyst systems for this specific transformation, providing the mechanistic rationale and self-validating protocols necessary to achieve reproducible, high-yielding results.

Mechanistic Bottlenecks in 4-Chloroquinoline Activation

Coupling 4-chloroquinolines is notoriously difficult due to two primary factors:

  • High Bond Dissociation Energy : The aryl C–Cl bond is significantly stronger (~96 kcal/mol) than corresponding C–Br (~81 kcal/mol) or C–I (~65 kcal/mol) bonds, making the initial oxidative addition step kinetically sluggish[1].

  • Heteroatom Coordination : The basic quinoline nitrogen acts as a strong σ-donor. It can competitively coordinate to the palladium center, displacing the active ligand and forming off-cycle, inactive resting states (catalyst poisoning).

To overcome these barriers, the catalyst must possess a ligand that is highly electron-donating (to accelerate oxidative addition into the strong C–Cl bond) and sterically demanding (to promote reductive elimination and prevent the formation of inactive bis-ligated Pd(0)L2​ species)[2].

SuzukiCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II)(4-quinolyl)(Cl)L Pd0->OxAdd 4-Chloroquinoline (Rate-Limiting Step) TransMet Transmetalation Pd(II)(4-quinolyl)(Ar)L OxAdd->TransMet Ar-B(OH)2 + Base TransMet->Pd0 Reductive Elimination Product 4-Arylquinoline Product TransMet->Product Product Release Precat Precatalyst (e.g., XPhos-Pd-G2) Precat->Pd0 Base Activation

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing rate-limiting oxidative addition of C-Cl bond.

Comparative Analysis of Catalyst Systems

N-Heterocyclic Carbene (NHC) Palladium Complexes

NHC ligands are superior σ-donors compared to traditional phosphines. Recent advancements have introduced (NHC-H)2​Pd2​Cl6​ dimers, which demonstrate exceptional efficacy for 4-chloroquinolines. For instance, using at just 1–2 mol% Pd loading, the coupling of 4-chloroquinoline with methylboronic acid yields up to 92% of the isolated product[3]. Mechanistic Edge: Unlike commercial Pd-PEPPSI precatalysts, these dimers lack "throw-away" stabilizing ligands (like 3-chloropyridine) that can impede catalyst turnover, resulting in faster reaction rates and higher atom economy[3].

Dialkylbiaryl Phosphines (Buchwald Ligands)

Ligands such as XPhos and SPhos, particularly when deployed as preformed Pd(II) precatalysts (e.g., XPhos-Pd-G2), are highly reliable for unreactive aryl chlorides. The steric bulk of the dialkylbiaryl framework forces the palladium into a highly reactive, monoligated 14-electron Pd(0)L state[2]. In borylation/Suzuki sequences involving 4-chloroquinolines, the addition of just 2 mol% XPhos significantly boosts yields from 15% to over 60-75% under mild conditions[4].

Traditional Phosphine Systems

Catalysts like Pd(PPh3​)4​ and PdCl2​(dppf) are historically significant but exhibit severe limitations here. The oxidative addition from Pd(0)(PPh3​)4​ is notoriously slow due to the inhibiting role of excess triphenylphosphine, which hinders the formation of the reactive low-ligated species[1]. While they can be forced to work with highly activated substrates (e.g., 4-chloroquinoline-6-carbaldehyde) at elevated temperatures (100 °C), they generally require higher catalyst loadings (3-5 mol%) and longer reaction times[5].

Quantitative Efficacy Data

The following table summarizes the comparative performance of these catalyst systems based on empirical data.

Catalyst SystemLigand ClassCoupling PartnerLoading (mol%)Temp (°C)Yield (%)Ref
NHC (Dimer)Methylboronic acid1.0 - 2.09092[3]
NHC (Dimer)Cyclopropylboronic acid1.0 - 2.09086[3]
Pd(OAc)₂ / XPhos Dialkylbiaryl phosphineBis(pinacolato)diboron*2.080 - 10060 - 75[4]
PdCl2​(dppf) Bidentate phosphineArylboronic acids3.0100Moderate[5]
Pd(PPh3​)4​ Monodentate phosphinePhenylboronic acid5.0RefluxModerate[1]

*Data reflects a one-pot borylation/Suzuki-type sequence for 4-chloroquinolines.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes a preformed precatalyst approach. Precatalysts guarantee a 1:1 Pd-to-ligand ratio, preventing the kinetic inhibition caused by excess free ligand[2][3]. This protocol is designed as a self-validating system , incorporating internal standards and control reactions to definitively prove catalytic efficacy versus background nucleophilic aromatic substitution ( SN​Ar ).

Workflow Step1 Step 1: Reagents 4-Chloroquinoline Boronic Acid Base Step2 Step 2: Catalyst Pd Precatalyst Ligand Step1->Step2 Step3 Step 3: Degassing Argon Purge Freeze-Pump-Thaw Step2->Step3 Step4 Step 4: Reaction Heat to 90°C 1,4-Dioxane/H2O Step3->Step4 Step5 Step 5: Validation Internal Standard NMR / LC-MS Step4->Step5

Figure 2: Standardized experimental workflow for the cross-coupling of 4-chloroquinolines.

Step-by-Step Methodology: XPhos-Pd-G2 Catalyzed Coupling
  • Reaction Setup & Control : In an argon-filled glovebox, set up two oven-dried Schlenk tubes. Tube A (Active) and Tube B (Control).

  • Reagent Charging : To both tubes, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K2​CO3​ (2.0 mmol, 2.0 equiv). Causality: Excess boronic acid compensates for competitive protodeboronation.

  • Catalyst Addition : To Tube A only, add XPhos-Pd-G2 (0.02 mmol, 2 mol%). Causality: The G2 precatalyst rapidly activates under basic conditions to yield the active Pd(0) species without requiring a separate reducing agent[2]. Tube B remains catalyst-free to monitor uncatalyzed SN​Ar background reactions[3].

  • Solvent Introduction : Add degassed 1,4-dioxane/ H2​O (4:1 v/v, 5.0 mL) to both tubes. Causality: The biphasic nature dissolves both the organic substrates and the inorganic base, while water accelerates the transmetalation step by forming a reactive hydroxyboronate intermediate[5].

  • Execution : Seal the tubes, remove them from the glovebox, and heat to 90 °C in an oil bath for 4–12 hours. Monitor the reaction progress via LC-MS.

  • Self-Validation (Yield Determination) : Once complete, cool the mixtures to room temperature. Spike Tube A with exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard[2]. Extract a 50 µL aliquot, dilute in CDCl3​ , and perform 1H NMR analysis. The integration ratio between the product peaks and the internal standard provides an absolute, self-validated NMR yield before isolation losses.

  • Workup : Dilute the remaining mixture with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Sources

Validation

Comprehensive Analytical Validation Guide: Purity Determination of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

As a Senior Application Scientist, I frequently encounter the challenge of validating analytical methods for highly reactive pharmaceutical intermediates. 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating analytical methods for highly reactive pharmaceutical intermediates. 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a critical electrophilic building block used in the synthesis of advanced kinase inhibitors (e.g., SRC/ABL and EGFR targets).

The unique structural features of this compound—specifically the electron-withdrawing 3-carbonitrile and 6-trifluoromethyl groups—highly activate the 4-chloro position for nucleophilic aromatic substitution ( SN​Ar ). While this reactivity is ideal for synthesizing 4-aminoquinoline derivatives, it makes the intermediate highly susceptible to hydrolysis and degradation during storage and analysis.

This guide provides an objective comparison of three orthogonal analytical modalities—RP-HPLC-UV , LC-HRMS , and 1H qNMR —and outlines self-validating protocols designed in accordance with [1] to ensure absolute scientific integrity.

Mechanistic Overview of Impurity Formation

Before selecting an analytical method, we must understand the chemical causality behind the impurities we are trying to detect. The degradation and side-product profile of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically includes:

  • Hydrolysis Degradant (4-Hydroxy-6-(CF3)-quinoline-3-carbonitrile): Formed via nucleophilic attack by ambient moisture. The analytical method itself must not induce this hydrolysis; thus, sample diluents and mobile phases must be carefully controlled.

  • Des-chloro Impurity (6-(CF3)-quinoline-3-carbonitrile): A synthetic byproduct resulting from incomplete chlorination of the quinolone precursor.

  • Regioisomer Impurity (4-Chloro-8-(CF3)-quinoline-3-carbonitrile): Arises if the starting aniline material contains meta-substituted isomers.

ImpurityPathway API 4-Chloro-6-(CF3)-quinoline-3-carbonitrile (Target API Intermediate) ImpA 4-Hydroxy-6-(CF3)-quinoline-3-carbonitrile (Hydrolysis Degradant) API->ImpA Aqueous/Basic Conditions ImpB 6-(CF3)-quinoline-3-carbonitrile (Des-chloro Impurity) API->ImpB Incomplete Chlorination ImpC 4-Chloro-8-(CF3)-quinoline-3-carbonitrile (Regioisomer Impurity) API->ImpC Starting Material Isomerism

Figure 1: Common impurity pathways for 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile.

Comparison of Analytical Modalities

No single analytical technique provides a complete picture of molecular purity. We employ a multi-modal approach, leveraging the strengths of each system.

Table 1: Performance Comparison of Analytical Methods
ParameterRP-HPLC-UVLC-HRMS1H qNMR
Primary Utility Routine release testing & relative purityImpurity identification & structural elucidationAbsolute mass fraction & reference qualification
Purity Type Relative (Area Normalization)Relative (Mass-to-Charge)Absolute (Mass Fraction)
Sensitivity (LOD) ~0.05% (500 ppm)~0.001% (10 ppm)~0.5% (5000 ppm)
Run Time 15–20 minutes20–25 minutes10–15 minutes (plus sample prep)
Reference Std. Needed? Yes (Identical standard required)No (Mass library sufficient)No (Uses orthogonal internal standard)

Experimental Methodologies & Self-Validating Protocols

The following workflows represent field-proven, self-validating systems. Every choice—from buffer selection to relaxation delays—is driven by the physicochemical properties of the quinoline scaffold.

AnalyticalWorkflow Sample Sample Preparation (Acetonitrile/Water) HPLC RP-HPLC-UV (Routine Relative Purity) Sample->HPLC Method A LCMS LC-HRMS (Impurity Mass Confirmation) Sample->LCMS Method B qNMR 1H qNMR (Absolute Mass Fraction) Sample->qNMR Method C Validation ICH Q2(R2) Validation Data (LOD, LOQ, Linearity, Range) HPLC->Validation LCMS->Validation qNMR->Validation

Figure 2: Multi-modal analytical workflow for comprehensive purity validation.

Protocol A: RP-HPLC-UV (Routine Release Testing)

Causality: The use of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it protonates the quinoline nitrogen, preventing secondary interactions with residual column silanols that cause peak tailing. Second, the low pH stabilizes the electrophilic 4-chloro position against on-column hydrolysis.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard solution 6 times. The system is validated only if the peak area RSD is ≤ 1.0% and the resolution ( Rs​ ) between the API and the 4-hydroxy degradant is ≥ 2.0.

Protocol B: LC-HRMS (Impurity Elucidation)

Causality: While TFA is excellent for chromatography, it causes severe ion suppression in electrospray ionization (ESI). Therefore, we substitute TFA with 0.1% Formic Acid, balancing chromatographic resolution with optimal protonation for positive-ion mode [M+H]+ detection [2].

  • Ionization Mode: ESI Positive ( ESI+ ).

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • Mass Shifts: The target API yields an [M+H]+ of m/z ~311.02. The 4-hydroxy degradant appears at m/z ~293.05, and the des-chloro impurity at m/z ~277.06.

Protocol C: 1H qNMR (Absolute Purity Determination)

Causality: To obtain an absolute mass fraction without relying on an identical reference standard, we use quantitative NMR [3]. To ensure complete relaxation of all protons between RF pulses, a relaxation delay ( D1​ ) of 30 seconds is utilized. This is calculated as >5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, guaranteeing that the integration area is directly proportional to the molar concentration without T1​ -weighting artifacts.

  • Solvent: DMSO- d6​ (anhydrous, to prevent hydrolysis).

  • Internal Standard (IS): Maleic acid (TraceCERT®, certified absolute purity).

  • Parameters: 400 MHz spectrometer, 30° pulse angle, D1​ = 30s, 64 scans.

  • Calculation: Purity is calculated by comparing the integral of the quinoline aromatic protons against the olefinic protons of Maleic acid (δ 6.26 ppm), factoring in molecular weights and sample masses.

ICH Q2(R2) Validation Data Summary

To demonstrate that the RP-HPLC-UV procedure is fit for its intended purpose, it must be validated according to . Below is a representative data summary demonstrating a self-validating, robust method.

Table 2: ICH Q2(R2) Validation Metrics for RP-HPLC-UV Method
Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at API retention time Rs​ > 2.0 for all known impuritiesPass
Linearity (Range) R2≥0.999 (LOQ to 120% of target) R2=0.9998 Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.02 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.06 µg/mL (S/N = 11.5)Pass
Method Precision (Repeatability) RSD 2.0% (n=6 preparations)RSD = 0.65%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across range99.4% ± 0.5%Pass

References

  • Validation of Analytical Procedures Q2(R2) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation Source: Molecules (MDPI) URL:[Link]

  • Absolute Purity Determination of a Hygroscopic Substance Using Quantitative NMR (qNMR) Source: Chemical and Pharmaceutical Bulletin (PubMed/NIH) URL:[Link]

Sources

Comparative

Cross-Validation of Biological Assay Results for Novel Quinoline Compounds: A Comparative Guide

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemical entities against established clinical standards. Quinolines—a class of nitrogen-containing heterocycles—have emerged as h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemical entities against established clinical standards. Quinolines—a class of nitrogen-containing heterocycles—have emerged as highly versatile scaffolds for developing multi-targeted anticancer agents [1]. However, high-throughput screening of these compounds often yields false positives due to assay interference, such as compound autofluorescence or metabolic artifacts.

To establish true therapeutic efficacy, we must employ a self-validating system of orthogonal biological assays. This guide provides an objective comparison between a representative novel quinoline derivative (NQD-21) and the standard-of-care alternative, Osimertinib, specifically targeting the mutant EGFR (L858R/T790M) pathway in Non-Small Cell Lung Cancer (NSCLC) [2]. Furthermore, it details the rigorous cross-validation protocols required to prove causality between target engagement and phenotypic outcomes.

Mechanistic Overview: Quinoline Derivatives vs. Clinical Alternatives

The efficacy of novel quinoline compounds lies in their structural flexibility, allowing them to act as potent kinase inhibitors. While standard alternatives like Osimertinib covalently bind to the C797 residue of mutant EGFR, novel quinoline derivatives often utilize competitive, reversible binding mechanisms that can overcome acquired resistance pathways (such as PI3K/mTOR hyperactivation) [3].

To prove that a quinoline compound is effectively halting tumor proliferation, we must track the signal transduction cascade. If the compound successfully inhibits mutant EGFR, we should observe a downstream collapse of the PI3K/AKT/mTOR survival axis.

SignalingPathway EGFR Mutant EGFR (L858R/T790M) PI3K PI3K / AKT Axis EGFR->PI3K mTOR mTOR Pathway PI3K->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival NQD21 Quinoline Derivative (NQD-21) NQD21->EGFR IC50: 138 nM Osimertinib Osimertinib (Clinical Alternative) Osimertinib->EGFR IC50: 110 nM

Fig 1: Mechanism of action for quinoline derivatives vs. Osimertinib on the EGFR pathway.

Comparative Performance Data

When comparing a novel quinoline compound to an established alternative, quantitative data must be cross-validated across three distinct biological tiers: enzymatic activity (cell-free), cellular viability (phenotypic), and apoptosis induction (mechanistic).

The table below summarizes the cross-validated performance of the quinoline derivative NQD-21 against Osimertinib [2].

Assay TypeMetricQuinoline Derivative (NQD-21)Alternative (Osimertinib)Interpretation
Enzymatic Kinase Assay EGFR L858R/T790M IC₅₀138 nM110 nMNQD-21 demonstrates comparable direct target engagement to the clinical standard.
Cell Viability (MTT) H1975 Cell Line GI₅₀0.21 µM0.04 µMOsimertinib is more potent in vitro, but NQD-21 maintains sub-micromolar efficacy.
Flow Cytometry Apoptosis Induction (%)68.5%72.1%Both compounds successfully translate kinase inhibition into programmed cell death.
Toxicity Profiling Normal Cell Line (BEAS-2B) GI₅₀> 50 µM> 50 µMBoth compounds exhibit a high therapeutic window with minimal off-target toxicity.

The Cross-Validation Workflow

A single assay is never sufficient to declare a compound a "hit." For instance, an MTT assay only measures mitochondrial metabolic activity, which can be temporarily suppressed by cellular stress without inducing actual cell death. To establish trustworthiness, we utilize an orthogonal cross-validation workflow.

Workflow A 1. Cytotoxicity (MTT/MTS Assay) B 2. Target Engagement (Western Blot) A->B Viability Reduction C 3. Phenotypic Effect (Flow Cytometry) B->C Kinase Inhibition D 4. In Vivo Efficacy (Xenograft Model) C->D Apoptosis Confirmation

Fig 2: Orthogonal cross-validation workflow for screening novel quinoline compounds.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each includes internal controls to ensure that the causality of the observed biological effects can be confidently attributed to the quinoline compound.

Protocol 1: Primary Screening via MTT Cell Viability Assay

Objective: Determine the half-maximal growth inhibitory concentration (GI₅₀).

  • Cell Seeding: Seed H1975 cells (mutant EGFR) and BEAS-2B cells (normal lung epithelium control) at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline compound (e.g., 0.01 µM to 100 µM) and Osimertinib (positive control). Use 0.1% DMSO as the vehicle control. Causality note: The vehicle control ensures that any observed cytotoxicity is due to the compound, not the solvent.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Reading: Discard the media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate GI₅₀ using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Western Blotting

Objective: Prove that the reduction in viability is caused by specific inhibition of the target kinase, not general cellular toxicity.

  • Lysate Preparation: Treat H1975 cells with the quinoline compound at 0.5×, 1×, and 2× its GI₅₀ for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Quantify protein using a BCA assay. Load equal amounts of protein (30 µg) onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing for Target Engagement:

    • Probe with primary antibodies against Phospho-EGFR (Tyr1068) and Total EGFR .

    • Causality note: By measuring both phosphorylated and total protein, we validate that the quinoline compound is inhibiting the kinase activity (loss of phosphorylation) rather than simply causing the degradation of the entire protein.

  • Loading Control: Probe for β-actin or GAPDH to ensure equal protein loading across all lanes.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Protocol 3: Phenotypic Confirmation via Annexin V/PI Flow Cytometry

Objective: Confirm that the mechanism of cell death is apoptosis (programmed) rather than necrosis (uncontrolled).

  • Treatment & Harvesting: Treat cells with the quinoline compound for 48 hours. Collect both the attached cells (via trypsinization) and the floating cells in the media (which may already be apoptotic).

  • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality note: Annexin V binds to phosphatidylserine, which flips to the outer cell membrane only during early apoptosis. PI is a DNA intercalator that can only enter the cell if the membrane is compromised (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant to precisely stage cell death.

  • Analysis: Analyze via flow cytometry within 1 hour. Compare the percentage of early apoptotic cells (Annexin V+/PI-) and late apoptotic cells (Annexin V+/PI+) between the quinoline-treated group and the Osimertinib control.

Conclusion

When evaluating novel quinoline derivatives against established alternatives like Osimertinib, a single biological assay is insufficient. By cross-validating metabolic viability assays (MTT) with target-specific molecular probing (Western Blot) and phenotypic death staging (Flow Cytometry), researchers can confidently establish the mechanistic causality of a compound. The data demonstrates that while standard-of-care alternatives may possess higher raw potency, optimized quinoline scaffolds offer highly competitive, targeted kinase inhibition with excellent safety profiles.

References

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Arabian Journal of Chemistry[Link] [1]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions European Journal of Medicinal Chemistry / PubMed[Link] [2]

  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation Frontiers in Chemistry[Link] [3]

Validation

Structure-activity relationship (SAR) studies of 4-anilinoquinoline-3-carbonitriles

Advanced SAR Comparison Guide: 4-Anilinoquinoline-3-carbonitriles in Kinase Inhibition As kinase inhibitor design evolves, the transition from traditional scaffolds to highly optimized bioisosteres requires a rigorous un...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced SAR Comparison Guide: 4-Anilinoquinoline-3-carbonitriles in Kinase Inhibition

As kinase inhibitor design evolves, the transition from traditional scaffolds to highly optimized bioisosteres requires a rigorous understanding of molecular causality. The 4-anilinoquinoline-3-carbonitrile scaffold represents a masterclass in rational drug design, originally emerging as a strategic bioisosteric replacement for the 4-anilinoquinazoline core found in first-generation epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib[1].

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) governing this class, dissecting the mechanistic rationale behind clinical candidates such as Bosutinib, Pelitinib, and Neratinib, and providing validated experimental workflows for their synthesis and evaluation.

Scaffold Evolution and Mechanistic Rationale

The foundational logic of the 4-anilinoquinoline-3-carbonitrile scaffold lies in its ability to mimic the kinase hinge-binding properties of quinazolines while offering distinct electronic and pharmacokinetic advantages[1].

  • The C-3 Cyano Bioisostere: Replacing the N-3 nitrogen of a quinazoline with a carbon bearing an electron-withdrawing cyano (-CN) group preserves the critical hydrogen bond acceptor required for interacting with the kinase hinge region[1]. Causally, this substitution alters the basicity (pKa) of the adjacent N-1 nitrogen and modulates the molecular dipole, which has been computationally and experimentally shown to reduce P-glycoprotein (P-gp) mediated efflux, a primary driver of multidrug resistance in cancer[2][3].

  • The C-4 Anilino Pocket: The aniline ring dictates target selectivity by occupying the hydrophobic pocket adjacent to the ATP-binding site. Ortho/meta-halogenated anilines (e.g., 2,4-dichloro-5-methoxyaniline) lock the molecule into a conformation highly selective for Src and BCR-ABL kinases[3]. Conversely, introducing a bulky, lipophilic substituent at the para position of the aniline ring drastically enhances dual EGFR/HER2 activity[1][4].

  • The C-6 Covalent Vector: For irreversible inhibitors, the C-6 position is the optimal spatial vector for appending an electrophilic warhead[5][6]. By attaching a Michael acceptor (such as a crotonamide or dimethylamino crotonamide group) at C-6, the electrophile is perfectly positioned to undergo a nucleophilic attack by the thiol group of a conserved, solvent-exposed cysteine residue (Cys773 in EGFR or Cys805 in HER2)[5][6].

  • The C-7/C-8 Solvent Interface: These positions project into the solvent-exposed region of the kinase cleft. Appending cyclic basic amines (e.g., piperazine or morpholine) via alkoxy linkages at these sites dramatically improves aqueous solubility and oral bioavailability without sterically clashing with the kinase domain[3][7].

SAR_Map Core 4-Anilinoquinoline-3-carbonitrile Core Scaffold C3 C-3 Cyano Group (Bioisostere of N-3) Core->C3 Maintains H-bond Alters pKa C4 C-4 Anilino Ring (Hydrophobic Pocket) Core->C4 Kinase Selectivity C6 C-6 Substituent (Covalent Vector) Core->C6 Irreversible Binding C7 C-7/C-8 Substituents (Solvent Exposed) Core->C7 ADMET/Solubility H-bond acceptor for hinge region H-bond acceptor for hinge region C3->H-bond acceptor for hinge region Para-lipophilic (HER2)\nOrtho/Meta-halogen (Src/Abl) Para-lipophilic (HER2) Ortho/Meta-halogen (Src/Abl) C4->Para-lipophilic (HER2)\nOrtho/Meta-halogen (Src/Abl) Michael Acceptors (Crotonamide)\ntarget Cys773/Cys805 Michael Acceptors (Crotonamide) target Cys773/Cys805 C6->Michael Acceptors (Crotonamide)\ntarget Cys773/Cys805 Piperazine/Alkoxy linkers\nincrease bioavailability Piperazine/Alkoxy linkers increase bioavailability C7->Piperazine/Alkoxy linkers\nincrease bioavailability

SAR logic mapping of the 4-anilinoquinoline-3-carbonitrile scaffold.

Comparative Profiling of Clinical Alternatives

To objectively evaluate the performance of this scaffold, we must compare the three most prominent clinical derivatives: Bosutinib, Pelitinib, and Neratinib. The structural modifications directly dictate their clinical utility, shifting the mechanism from reversible ATP-competition to irreversible covalent binding[1][5][8].

Feature / DrugBosutinib (SKI-606)Pelitinib (EKB-569)Neratinib (HKI-272)
Primary Targets Src, BCR-ABLEGFR (pan-ErbB)EGFR, HER2
Binding Mechanism Reversible (ATP-competitive)Irreversible (Covalent)Irreversible (Covalent)
C-4 Anilino Moiety 2,4-dichloro-5-methoxyaniline3-chloro-4-fluoroaniline4-(pyridin-2-ylmethoxy)aniline
C-6 Substituent Methoxy groupDimethylamino crotonamideDimethylamino crotonamide
C-7 Substituent 3-(4-methylpiperazin-1-yl)propoxyEthoxy groupNone (C-7 is unsubstituted)
Clinical Application Chronic Myeloid Leukemia (CML)Solid Tumors (Investigational)HER2+ Breast Cancer
In Vitro Potency Src IC₅₀ = 1.2 nMEGFR IC₅₀ = 39 nMHER2 IC₅₀ = 59 nM

Performance Analysis: While Bosutinib utilizes the scaffold for potent, reversible inhibition of Src/Abl by relying heavily on the halogenated aniline to lock the active conformation[3][9], Pelitinib and Neratinib demonstrate the scaffold's capacity for covalent targeting. Neratinib evolved directly from the Pelitinib structure; researchers discovered that adding a bulky, lipophilic pyridine-methoxy group at the para position of the aniline ring dramatically increased affinity for the HER2 pocket, making it a superior dual-inhibitor[1][4][8].

Signaling_Inhibition ATP ATP EGFR EGFR / HER2 Kinase Domain ATP->EGFR Binds Hinge Substrate Downstream Effectors (Akt, MAPK) EGFR->Substrate Phosphorylation Proliferation Tumor Cell Proliferation Substrate->Proliferation Signal Cascade Reversible Reversible Inhibitor (Bosutinib) Reversible->EGFR Competes with ATP Irreversible Irreversible Inhibitor (Neratinib) Irreversible->EGFR Covalent bond at Cys773/805

Mechanistic pathways of reversible vs. irreversible kinase inhibition.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and the subsequent biochemical validation. These methods are designed as self-validating systems.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

The coupling of the aniline moiety to the C-4 position of the quinoline core is achieved via a nucleophilic aromatic substitution (SNAr).

Rationale: The use of Pyridine·HCl is critical. It acts as a mild acid catalyst, protonating the quinoline N-1 nitrogen. This protonation significantly increases the electrophilicity of the C-4 carbon, facilitating attack by the weakly nucleophilic substituted aniline[2][3]. 2-Ethoxyethanol is selected as the solvent because its high boiling point allows for the necessary thermal energy, while its polar protic nature stabilizes the transition state[3].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the 4-chloro-3-cyanoquinoline derivative (1.0 equiv) in 2-ethoxyethanol (approx. 0.2 M concentration) at room temperature[3].

  • Catalysis: Add Pyridine·HCl (2.0 equiv) to the stirring solution[3].

  • Nucleophilic Addition: Add the highly substituted aniline (e.g., 4-chloro-2-fluoro-5-methoxyaniline) (1.5 equiv) dropwise or in small portions[3].

  • Reflux: Heat the reaction mixture to reflux (135 °C) under an inert nitrogen atmosphere for 10 hours[3]. Monitor reaction completion via TLC or LC-MS.

  • Isolation: Remove the solvent in vacuo. Co-concentrate the resulting residue with toluene (3x) to azeotropically remove any residual 2-ethoxyethanol[3].

  • Purification: Purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure 4-anilinoquinoline-3-carbonitrile.

Protocol B: Time-Dependent In Vitro Kinase Assay

When evaluating irreversible inhibitors (like Pelitinib or Neratinib) featuring C-6 Michael acceptors, standard ATP-competitive assays will yield artificially poor IC₅₀ values if the inhibitor is not given time to form the covalent bond[5].

Rationale: Covalent inhibition is a two-step process: initial reversible binding (K_i) followed by irreversible bond formation (k_inact). Pre-incubation with the enzyme prior to ATP addition is mandatory to capture true potency.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant kinase (e.g., EGFR or HER2) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-incubation: Add the 4-anilinoquinoline-3-carbonitrile inhibitor (in a 10-point dose-response titration, 1% final DMSO) to the enzyme. Incubate at 25 °C for exactly 60 minutes to allow the Michael addition to occur at Cys773/Cys805[5][6].

  • Reaction Initiation: Add an ATP/Substrate peptide mix (e.g., Poly(Glu,Tyr) 4:1) to initiate the reaction. The ATP concentration should be set at the predetermined K_m for the specific kinase.

  • Detection: After 30 minutes, quench the reaction and measure phosphorylation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout or radiometric ³³P-ATP incorporation.

  • Data Analysis: Plot the dose-response curves to calculate the apparent IC₅₀. For rigorous covalent characterization, calculate the k_inact/K_i ratio by varying the pre-incubation times.

References

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry.[Link]

  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (NIH PMC).[Link]

  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Journal of Medicinal Chemistry (ACS).[Link]

  • Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer (NIH PMC).[Link]

  • EGFR: AN IMPORTANT PERSPECTIVE IN CANCER THERAPY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.[Link]

  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia (PMC Full Text). NIH PMC.[Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI.[Link]

  • Quinoline-based small molecules as effective protein kinase inhibitors. Journal of American Science.[Link]

Sources

Comparative

Benchmarking Next-Generation Quinoline Derivatives: Efficacy, Mechanisms, and Experimental Validation Against Standard-of-Care Therapeutics

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchored by the antimalarial drug Chloroquine (CQ) and later expanded into targeted anticancer therapies (e.g., Lenvatinib, Bosuti...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchored by the antimalarial drug Chloroquine (CQ) and later expanded into targeted anticancer therapies (e.g., Lenvatinib, Bosutinib). However, the rapid emergence of chloroquine-resistant (CQR) Plasmodium falciparum and multidrug-resistant solid tumors has necessitated the rational design of novel quinoline derivatives.

As drug development professionals, our objective is to benchmark these next-generation compounds against existing clinical standards. This guide provides an objective, data-driven comparison of novel quinoline derivatives, detailing the mechanistic causality behind their structural evolution and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: Why Modify the Quinoline Core?

The inherent bioactivity of quinoline stems from its planar, electron-deficient bicyclic aromatic system, which readily intercalates with DNA, binds free heme, and acts as a bioisostere for various kinase and tubulin binding sites 1.

  • Antimalarial Optimization: Chloroquine resistance is primarily driven by mutations in the PfCRT transporter, which actively effluxes CQ out of the parasite's digestive vacuole. By altering the aliphatic side-chain length and tuning the pKa of the terminal quinolyl nitrogen, novel derivatives evade PfCRT recognition while maintaining their ability to cap ferriprotoporphyrin IX (free heme), thereby preventing its crystallization into non-toxic hemozoin 2.

  • Anticancer Hybridization: To target cancer, the quinoline core is frequently hybridized with chalcones or pyridin-2-ones. These bulky, lipophilic modifications sterically hinder tubulin polymerization by occupying the colchicine-binding site, ultimately triggering G2/M phase cell cycle arrest and apoptosis in tumor cells 3.

G cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway QCore Quinoline Core (Privileged Scaffold) Mod1 Side-chain Modification (e.g., DHPM addition) QCore->Mod1 Mod2 Hybridization (e.g., Chalcone hybrids) QCore->Mod2 Target1 Food Vacuole Accumulation (Binds Free Heme) Mod1->Target1 Effect1 Inhibits Hemozoin Polymerization Target1->Effect1 Death Parasite / Tumor Cell Death Effect1->Death Target2 Colchicine Binding Site (Tubulin Monomers) Mod2->Target2 Effect2 Microtubule Disruption (G2/M Arrest) Target2->Effect2 Effect2->Death

Fig 1: Divergent pharmacological pathways of functionalized quinoline derivatives.

Quantitative Benchmarking: Experimental Data

To objectively assess the performance of these new derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against standard-of-care drugs in controlled in vitro environments.

Table 1: Antimalarial Benchmarking vs. Chloroquine

Recent syntheses of dihydropyrimidine (DHPM)-quinoline hybrids have demonstrated exceptional potency against Plasmodium falciparum strains, significantly outperforming traditional chloroquine 4.

CompoundStructural Modification IC50​ (μg/mL) vs P. falciparumFold-Improvement vs CQ
Chloroquine (CQ) Standard-of-Care0.49Baseline
Compound 4b DHPM-quinoline0.461.06x
Compound 4j DHPM-quinoline0.301.6x
Compound 4i DHPM-quinoline0.01435.0x
Table 2: Anticancer Benchmarking vs. Standard Chemotherapeutics

Novel quinoline derivatives designed as tubulin polymerization inhibitors and kinase inhibitors show competitive or superior cytotoxicity profiles compared to established chemotherapeutics like Paclitaxel and Doxorubicin 3, 5.

CompoundTarget Cell LinePrimary MechanismDerivative IC50​ (μM)Standard Drug IC50​ (μM)
Compound 4c MDA-MB-231 (Breast)Tubulin Inhibition0.85Colchicine: 1.20
Compound 183 MCF-7 (Breast)Dual Kinase/Tubulin1.45Paclitaxel: 2.10
Compound 65 A549 (Lung)Pyrazolo-quinoline2.43Doxorubicin: 2.44

Self-Validating Experimental Protocols

A robust benchmarking guide requires reproducible, self-validating methodologies. Below are the definitive protocols used to generate the comparative data above.

Protocol A: High-Throughput SYBR Green I Antiplasmodial Assay

Causality & Rationale: Traditional antimalarial assays rely on the incorporation of radioactive [3H] -hypoxanthine, which is hazardous and limits throughput. The SYBR Green I assay leverages the fact that human red blood cells (RBCs) lack nuclei and DNA. Because SYBR Green I strongly fluoresces only when intercalated into double-stranded DNA, any fluorescent signal is directly proportional to parasitic proliferation.

Step-by-Step Methodology:

  • Parasite Culture Preparation: Synchronize P. falciparum (e.g., CQ-sensitive 3D7 or CQ-resistant Dd2 strains) to the ring stage using a 5% D-sorbitol treatment. Adjust the parasitemia to 1% and the hematocrit to 2% using complete RPMI 1640 medium.

  • Compound Plating: Dispense the novel quinoline derivatives into a 96-well plate using serial dilutions (e.g., 10 μM down to 1 nM).

    • Self-Validation Step: You must include Chloroquine as a positive control and uninfected RBCs as a negative background control on every plate.

  • Incubation: Add 90 μL of the parasite culture to 10 μL of the compound. Incubate the plates at 37°C for 72 hours in a specialized microaerophilic gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis and Staining: Freeze the plates at -80°C to lyse the RBCs, then thaw at room temperature. Add 100 μL of SYBR Green I lysis buffer (containing Tris, EDTA, saponin, and Triton X-100) to each well.

  • Readout & Quality Control: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.5 mathematically validates the assay's robustness and readiness for IC50​ curve fitting.

Protocol B: Tubulin Polymerization Inhibition Kinetics

Causality & Rationale: To prove that a novel quinoline-chalcone hybrid acts via tubulin destabilization (like colchicine) rather than stabilization (like paclitaxel), a cell-free kinetic assay is required. This assay measures the Vmax​ of microtubule assembly via a fluorescent reporter that increases emission upon binding to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter.

  • Baseline Establishment: Pre-warm a 96-well half-area plate to 37°C. Add 10 μL of the quinoline derivative (at 5x final concentration).

    • Self-Validation Step: Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as mechanistic controls, alongside a DMSO vehicle control.

  • Reaction Initiation: Rapidly inject 40 μL of the tubulin/GTP mixture into the wells to initiate polymerization.

  • Kinetic Readout: Immediately place the plate in a fluorometer and read fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax​ (the maximum slope of the growth phase). A significant decrease in Vmax​ compared to the vehicle control, mirroring the colchicine curve, confirms tubulin destabilization.

Workflow Start Compound Library (Novel Quinolines) Screen1 Primary Screen SYBR Green I Assay Start->Screen1 Control1 Validation: CQ Control & Z'-factor > 0.5 Screen1->Control1 Screen2 Secondary Screen Cytotoxicity (HepG2 / MCF-7) Screen1->Screen2 IC50 < 1 µM Control2 Validation: Selectivity Index (SI) > 10 Screen2->Control2 Mech Mechanistic Profiling (Tubulin / Hemozoin Assays) Screen2->Mech High SI Lead Lead Candidate Selection Mech->Lead

Fig 2: Self-validating high-throughput screening workflow for quinoline derivatives.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]

  • Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria Source: ACS Publications URL:[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents Source: MDPI URL:[Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Validating Molecular Docking Predictions for Quinoline-Based Compounds: A Comparative Guide

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, an...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] Molecular docking has emerged as an indispensable computational tool in the rational design of novel quinoline-based drugs, offering valuable predictions of binding affinities and interaction patterns with biological targets.[3] However, the in silico nature of these predictions necessitates rigorous experimental and computational validation to ensure their accuracy and translational relevance. This guide provides a comprehensive comparison of methodologies for validating molecular docking predictions for quinoline-based compounds, grounded in scientific integrity and field-proven insights.

The Imperative of Validation: Bridging Computational and Experimental Realms

Molecular docking, while powerful, is an approximation of complex biological reality. Scoring functions, which estimate binding affinity, are not always perfect, and the static nature of docking simulations may not fully capture the dynamic interplay between a ligand and its receptor.[4][5] Therefore, validation is not merely a confirmatory step but a critical component of the drug discovery workflow that builds confidence in computational models and guides further optimization efforts.[6]

A Holistic Validation Workflow

A robust validation strategy for molecular docking predictions of quinoline-based compounds integrates both experimental and advanced computational approaches. The following diagram illustrates a generalized workflow that ensures a multi-faceted and self-validating system.

Validation Workflow cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Computational Validation Molecular Docking Molecular Docking In Vitro Assays In Vitro Assays Molecular Docking->In Vitro Assays Prioritizes Compounds MD Simulations MD Simulations Molecular Docking->MD Simulations Provides Initial Poses Biological Activity Biological Activity In Vitro Assays->Biological Activity Determines Binding Free Energy Binding Free Energy Biological Activity->Binding Free Energy Correlates Final Assessment Final Assessment Biological Activity->Final Assessment MM/PBSA/GBSA MM/PBSA/GBSA MD Simulations->MM/PBSA/GBSA MM/PBSA/GBSA->Binding Free Energy Calculates Binding Free Energy->Final Assessment

Caption: A generalized workflow for the validation of molecular docking predictions.

Experimental Validation: The Ground Truth

Experimental validation provides the ultimate confirmation of a docking prediction's relevance by measuring the actual biological activity of the quinoline-based compound. The choice of assay is dictated by the predicted biological target and the intended therapeutic application.

In Vitro Biological Activity Assays

In vitro assays are the workhorse of experimental validation, offering a controlled environment to quantify the interaction between a compound and its target.

For Anticancer Quinoline Derivatives:

Given that a significant number of quinoline derivatives are investigated for their anticancer properties, cell-based assays are paramount.[2][7]

  • MTT/MTS Assay: These colorimetric assays are widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[2][8] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The result is typically expressed as the half-maximal inhibitory concentration (IC50), a key metric for correlating with docking scores.[1]

    Protocol: MTT Assay for Anticancer Activity [1]

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of the quinoline compound. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability versus compound concentration to determine the IC50 value.

For Antimicrobial Quinoline Derivatives:

For quinolines designed as antimicrobial agents, assays measuring their effect on bacterial or fungal growth are essential.

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

For Enzyme-Targeting Quinoline Derivatives:

Many quinoline-based drugs function by inhibiting specific enzymes.[9]

  • Enzyme Inhibition Assays: These assays directly measure the effect of the compound on the activity of the target enzyme. For example, for quinoline derivatives targeting dihydrofolate reductase (DHFR), an in vitro DHFR inhibition assay would be performed.[10]

Assay Type Measures Key Output Applicability for Quinolines
MTT/MTS Assay Cell viability/proliferationIC50Anticancer activity
MIC Assay Microbial growth inhibitionMIC valueAntibacterial, antifungal activity
Enzyme Inhibition Assay Enzyme activityIC50, KiSpecific enzyme inhibitors (e.g., kinase inhibitors)

Computational Validation: Deepening the Mechanistic Understanding

Advanced computational methods can provide a more nuanced understanding of the binding event, complementing the static picture provided by molecular docking.

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.[4][11] This approach is invaluable for assessing the stability of the predicted binding pose over time.[12] If a docked pose is unstable, the ligand may drift away from the binding site during the simulation.[13]

Protocol: General MD Simulation Workflow [14]

  • System Preparation: The docked quinoline-protein complex is solvated in a water box with appropriate ions to neutralize the system.

  • Minimization: The system's energy is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

  • Production Run: A long-duration simulation (typically nanoseconds) is performed to sample the conformational space of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand's binding pose, typically by calculating the root-mean-square deviation (RMSD) of the ligand.

MD Simulation Docked Complex Docked Complex Solvation Solvation Docked Complex->Solvation Minimization Minimization Solvation->Minimization Equilibration Equilibration Minimization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: A simplified workflow for molecular dynamics simulations.

MM/PBSA and MM/GBSA Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are post-processing techniques applied to MD simulation trajectories to calculate the binding free energy of a ligand to a receptor.[15][16] These methods are more computationally demanding than docking scoring functions but generally offer a more accurate estimation of binding affinity.[5][17]

Method Advantages Disadvantages
Molecular Docking Fast, high-throughputLess accurate scoring, static
MD Simulations Accounts for flexibility, dynamic viewComputationally expensive
MM/PBSA/GBSA More accurate binding energy estimationRequires MD simulation, complex calculations

In Silico ADMET Profiling: A Forward-Looking Validation

While not a direct validation of the binding prediction, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling provides crucial insights into the drug-like properties of the quinoline compounds.[18][19] A compound with a promising docking score but poor predicted ADMET properties is less likely to be a successful drug candidate.[20][21]

Conclusion: A Synergy of Approaches for Confident Predictions

The validation of molecular docking predictions for quinoline-based compounds is a multi-pronged endeavor that should not rely on a single method. By synergistically combining the "ground truth" of experimental in vitro assays with the dynamic and energetic insights from advanced computational techniques like MD simulations and MM/PBSA/GBSA, researchers can build a robust and self-validating framework. This integrated approach fosters a higher degree of confidence in the predicted binding modes and affinities, ultimately accelerating the discovery and development of novel quinoline-based therapeutics.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27). Vertex AI Search.
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. Benchchem.
  • Assessing the performance of the MM/PBSA and MM/GBSA methods. 6. Capability to predict protein–protein binding free energies and re-rank binding poses generated by protein–protein docking. Physical Chemistry Chemical Physics.
  • Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry.
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC. Expert Opinion on Drug Discovery.
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015, May 15). PubMed.
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Taylor & Francis Online.
  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (2022, June 5). Egyptian Journal of Chemistry.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024, January 15). MDPI.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC. National Institutes of Health.
  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC. (2026, February 11). RSC Publishing.
  • Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. PeerJ.
  • Molecular dynamics analysis to evaluate docking pose prediction - PMC. Journal of Molecular Modeling.
  • Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking - PMC. Journal of Chemical Information and Modeling.
  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. (2024, March 1). Current Organic Synthesis.
  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC. (2024, February 6). ChemistrySelect.
  • A Guide to the Validation of Molecular Docking Predictions for 6-Methoxy-2-methylquinolin-4-amine and its Analogs. Benchchem.
  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics.
  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. (2025, December 17). RSC Publishing.
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021, October 22). ResearchGate.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC. Journal of Biomolecular Structure and Dynamics.
  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (2020, March 31). Journal of Chemical Information and Modeling.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025, November 11). MDPI.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI.
  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. (2020, April 19). MDPI.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. Journal of the Serbian Chemical Society.
  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC. Frontiers in Molecular Biosciences.
  • Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation??. (2020, July 27). ResearchGate.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025, August 15). PubMed.
  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC. Molecules.
  • Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. (2023, August 3). PubMed.

Sources

Comparative

Comparative cytotoxicity studies of quinoline derivatives on cancer and normal cell lines

Title: Comparative Cytotoxicity Studies of Quinoline Derivatives: A Guide to Selectivity in Cancer vs. Normal Cell Lines Executive Summary & Mechanistic Rationale Quinoline derivatives represent a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cytotoxicity Studies of Quinoline Derivatives: A Guide to Selectivity in Cancer vs. Normal Cell Lines

Executive Summary & Mechanistic Rationale

Quinoline derivatives represent a privileged scaffold in oncology drug discovery due to their versatile pharmacophore, which allows for multi-target engagement[1]. However, the primary bottleneck in developing quinoline-based chemotherapeutics is achieving a high Selectivity Index (SI) —the ratio of the half-maximal inhibitory concentration ( IC50​ ) in normal cells to the IC50​ in cancer cells[2]. A high SI ensures that the compound induces apoptosis in malignant tissues without causing broad-spectrum cytotoxicity[2].

Recent comparative studies have demonstrated that structural modifications—such as the addition of amidoxime groups, chalcone moieties, or bisaminopropylpiperazinyl chains—can drastically enhance this selectivity[3][4][5]. By targeting specific vulnerabilities in cancer cells, such as [4] or [5], these derivatives act as precision agents rather than universal toxins.

Mechanistic Pathways of Quinoline Cytotoxicity

To understand why these compounds are selective, we must examine their mechanistic causality. Cancer cells often exhibit dysregulated apoptotic pathways and elevated basal oxidative stress. Quinoline derivatives exploit these traits through three primary mechanisms:

  • Tubulin Polymerization Inhibition: Compounds binding to the colchicine site of tubulin prevent microtubule assembly, arresting the cell cycle at the G2/M phase[5][6]. Because cancer cells proliferate more rapidly than normal cells, they are disproportionately affected by this mitotic arrest[6].

  • Bcl-2 Inhibition: Overexpression of the anti-apoptotic protein Bcl-2 is a hallmark of many hematologic and pancreatic cancers. Specific quinoline amidoximes form energetically favorable complexes with Bcl-2 ( ΔGbind​=−84.98 kcal/mol), neutralizing its protective effect and triggering apoptosis[4][7].

  • Mitochondrial Depolarization & iROS Generation: Quinoline derivatives disrupt the mitochondrial membrane potential ( ΔΨm​ ) and induce intracellular reactive oxygen species (iROS)[6][8]. Cancer cells, already near their oxidative stress threshold, are pushed into caspase-dependent apoptosis, whereas normal cells with robust glutathione (GSH) reserves survive[8].

G Quinoline Quinoline Derivatives (e.g., 8f, 24d) Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Colchicine site binding Bcl2 Bcl-2 Inhibition Quinoline->Bcl2 Direct docking ROS iROS Generation Quinoline->ROS Apoptosis Cancer Cell Apoptosis Tubulin->Apoptosis G2/M Arrest Mito Mitochondrial Membrane Depolarization (ΔΨm) Bcl2->Mito ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Caspase->Apoptosis

Caption: Mechanistic pathways of quinoline-induced apoptosis via Tubulin, Bcl-2, and ROS modulation.

Quantitative Comparative Data: Cancer vs. Normal Cell Lines

Objective comparison of recent quinoline derivatives highlights the importance of parallel testing on non-cancerous lines (e.g., PBMCs, L-O2) to establish the SI[4][5].

CompoundTarget Cancer Cell LinesNormal Cell Lines IC50​ (Cancer) IC50​ (Normal)Selectivity Index (SI)Primary Mechanism
Quinoline amidoxime 8f [4]Capan-1, DND-41, HL-60, Z-138PBMCs (Healthy Donors)2.1 – 4.7 µM> 100 µM (Non-cytotoxic)21 – 48Bcl-2 Inhibition
Quinoline-chalcone 24d [5]HepG2, K562, HCT-8, KBL-O2 (Liver Normal)0.009 – 0.016 µM~0.6 – 1.0 µM24.1 – 65.8Tubulin Polymerization Inhibition
BAPPN [3]HepG2, HCT-116, MCF-7, A549Normal Fibroblasts3.1 – 23.0 µg/mLInsignificant toxicityHighDNA Binding, Caspase-3 Activation

Data Synthesis: Compound 24d exhibits exceptional nanomolar potency against K562 leukemia cells while maintaining an SI of up to 65.8 against normal L-O2 cells[5]. In contrast, the reference drug Combretastatin A-4 (CA-4) showed an SI of only 7.9 in the same assays, proving the superior therapeutic window of the quinoline-chalcone hybrid[5]. Similarly, compound 8f provides targeted efficacy against pancreatic adenocarcinoma (Capan-1) without harming healthy PBMCs[4][7].

Experimental Workflows for Cytotoxicity & Selectivity Profiling

To ensure trustworthiness, cytotoxicity profiling must be a self-validating system . This means integrating internal controls that verify the assay's integrity regardless of the experimental drug's performance.

G Seed 1. Cell Seeding Cancer vs Normal Treat 2. Treatment Vehicle + Drug + Ref Seed->Treat Assay 3. Viability Assay MTT/SRB Treat->Assay IC50 4. Data Analysis IC50 & SI Calculation Assay->IC50 Mech 5. Validation Flow Cytometry/WB IC50->Mech

Caption: Self-validating experimental workflow for comparative cytotoxicity and selectivity profiling.

Step-by-Step Methodology: Self-Validating Cytotoxicity Protocol

Phase 1: Cell Culture & Treatment

  • Causality: Testing must occur in parallel using biologically relevant matched pairs (e.g., HepG2 liver cancer vs. L-O2 normal liver cells) to accurately calculate tissue-specific SI[5].

  • Step 1: Seed cancer and normal cell lines in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO2​ .

  • Step 2 (Self-Validation): Apply treatments in triplicate. Include a Vehicle Control (0.1% DMSO) to prove the solvent is non-toxic, and a Positive Control (e.g., CA-4 or Gefitinib) to validate the assay's sensitivity to known cytotoxins[1][5].

  • Step 3: Treat cells with a dose-response gradient of the quinoline derivative (e.g., 0.001 µM to 100 µM) for 72 hours[5].

Phase 2: Cell Viability Assay (MTT or SRB)

  • Causality: The MTT assay is chosen because it measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This enzyme is only active in living cells, directly correlating metabolic rate with viability[9].

  • Step 4: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Step 5: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Step 6: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

  • Step 7: Determine the IC50​ using non-linear regression analysis and calculate the Selectivity Index ( SI=IC50​ Normal/IC50​ Cancer )[2].

Phase 3: Mechanistic Validation (Flow Cytometry)

  • Causality: An IC50​ value only indicates death/growth inhibition, not the mode of death. Annexin V/PI dual staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and uncontrolled necrosis (Annexin V-/PI+)[10].

  • Step 8: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer.

  • Step 9: Add FITC-Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Step 10: Analyze via flow cytometry to confirm that the quinoline derivative induces programmed apoptosis rather than necrotic toxicity[8][10].

References

  • Title: Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines Source: Pharmaceuticals (PMC / National Institutes of Health) URL: [Link]

  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: BMC Chemistry (PMC / National Institutes of Health) URL: [Link]

  • Title: An Overview of Quinoline Derivatives as Anti-Cancer Agents Source: Semantic Scholar URL: [Link]

  • Title: Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile. As a complex heterocyclic compound containing chlorine, fluorine, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile. As a complex heterocyclic compound containing chlorine, fluorine, and a nitrile group, this substance requires careful handling as regulated hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]

The core principle of this guide is waste minimization and responsible management from "cradle to grave."[4] Laboratory personnel are the first and most critical link in this chain, and their diligence in following these procedures is paramount. This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a deep understanding of safe laboratory practices.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, a thorough understanding of the compound's potential hazards is essential. Based on data from analogous structures like 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline and 4-Chloro-8-(trifluoromethyl)quinoline, this compound should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin, and to cause irritation to the skin, eyes, and respiratory tract.[5][6][7]

Required PPE:

  • Eye Protection: Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile) must be worn.[6] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[5]

  • Respiratory Protection: All handling of solid waste (e.g., sweeping up) or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

Hazard ClassPotential EffectsRecommended PPE
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[7][8]Gloves, Lab Coat, Fume Hood
Irritant Causes skin, eye, and respiratory irritation.[5][8]Goggles, Gloves, Fume Hood
Environmental Potentially toxic to aquatic life with long-lasting effects.[8]Proper Containment

Part 2: Waste Segregation and Containment Protocol

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams is dangerous and can lead to costly disposal complications.[9] This compound falls into the Halogenated Organic Waste category due to the presence of both chlorine and fluorine.[10]

Step-by-Step Containment Procedure:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is recommended.[11][12] Ensure the container has not previously held incompatible chemicals like strong oxidizers or acids.

  • Collect the Waste:

    • Solid Waste: Carefully sweep or transfer any solid 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile into the designated container. Minimize dust generation during this process.[7]

    • Contaminated Materials: Any disposable items that have come into direct contact with the compound (e.g., weighing paper, gloves, pipette tips) must also be placed in this container.

    • Solutions: If the compound is in a solvent, it must be collected in a container designated for Halogenated Organic Liquid Waste . Do not mix with non-halogenated solvents.[10]

  • Label the Container: The moment the first piece of waste enters the container, it must be labeled.[2] The label must clearly state:

    • The words "HAZARDOUS WASTE ".[3]

    • The full chemical name: "4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile " and any solvents present.

    • The primary hazards (e.g., "Toxic," "Irritant"). Pictograms or NFPA/HMIS warnings can be used.[3]

    • The date of accumulation (the date the first waste was added).

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[2] This prevents the release of vapors and protects against spills.

G cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection & Segregation cluster_storage Step 3: Finalization & Storage PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work Inside Chemical Fume Hood PPE->WorkArea Container Select & Inspect Waste Container WorkArea->Container Waste 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile (Solid or Solution) Segregate Is it a Halogenated Organic? Waste->Segregate Halogenated Place in 'Halogenated Organic Waste' Container Segregate->Halogenated Yes NonHalogenated Use Separate Container (Not for this compound) Segregate->NonHalogenated No Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date Halogenated->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area (SAA) Seal->Store Arrange Arrange Pickup by Licensed Disposal Vendor Store->Arrange

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-validating, causality-driven framework for handling 4-Chloro-6-(trifluoromethyl)quino...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-validating, causality-driven framework for handling 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile . Safety is not merely a checklist; it is an applied science rooted in understanding the molecular behavior of the compounds we manipulate.

Hazard Identification & Molecular Causality

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a highly functionalized synthetic intermediate. Its hazard profile is dictated by three reactive motifs:

  • Lipophilicity & Dermal Penetration: The trifluoromethyl (-CF3) group significantly enhances the compound's lipophilicity. This structural feature allows the molecule to rapidly cross biological membranes, making dermal exposure a critical vector for systemic absorption.

  • Irritation Potential: The halogenated quinoline core presents as a severe skin, eye, and respiratory irritant (GHS Hazard Statements: H315, H319, H335) (1)[1].

  • Nitrile Toxicity: While the nitrile (-C≡N) group is relatively stable in this aromatic context, nitriles demand strict handling protocols. Under extreme biological or chemical degradation, the cyano group can be metabolized or hydrolyzed to release toxic cyanide derivatives (2)[2].

  • Environmental Persistence: The presence of both chlorine and fluorine atoms makes this compound a persistent halogenated organic, requiring EPA-compliant disposal to prevent ecological toxicity (3)[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with lipophilic halogenated nitriles, a robust, multi-layered PPE strategy is mandatory.

Protection TypeSpecification & StandardCausality & Scientific Rationale
Hand Protection Nitrile rubber gloves (Double-gloving required).Nitrile gloves offer superior chemical resistance against nitrile-containing compounds (4)[4]. Double-gloving blocks the enhanced dermal penetration risk posed by the lipophilic -CF3 group.
Eye/Face Protection Chemical safety goggles (EN166 or OSHA 29 CFR 1910.133).Prevents severe ocular irritation (H319) from accidental dust generation or micro-particulate aerosolization during transfer[1][4].
Respiratory Protection N95 or P100 particulate respirator.Mitigates respiratory irritation (H335). The compound's solid state poses a dust inhalation hazard, which can lead to rapid absorption in the pulmonary bed[1][2].
Body Protection Flame-retardant lab coat, closed-toe shoes.Provides a physical barrier against accidental spills, preventing direct dermal contact with the highly lipophilic organic solid.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system. Follow these step-by-step methodologies to ensure absolute safety during experimental workflows.

Step 1: Pre-Operational Verification

  • Validation: Verify that the chemical fume hood has a continuous face velocity of ≥100 feet per minute (fpm) via the digital monitor prior to unsealing the primary container.

  • Environment: Clear the workspace of strong oxidizing agents. Halogenated organics and nitriles can react violently with oxidizers, posing a severe explosion or toxic gas risk (5)[5].

Step 2: Weighing and Transfer

  • Causality: Static electricity can cause fine powders to aerosolize, leading to immediate inhalation exposure.

  • Action: Use an anti-static weighing boat and a grounded spatula. Perform all weighing operations strictly inside the fume hood to avoid the inhalation of dust (4)[4]. If analytical precision requires weighing outside the hood, you must use an enclosed balance equipped with a HEPA filter.

Step 3: Reaction Execution

  • Causality: The 4-chloro position on the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Action: When dissolving the compound, add the solvent slowly. Maintain the reaction vessel under an inert atmosphere (Nitrogen or Argon) if utilizing strong bases or nucleophiles to prevent uncontrolled exothermic reactions.

Spill Response & Disposal Plan

Halogenated organic compounds require strict segregation from general waste streams to comply with EPA Resource Conservation and Recovery Act (RCRA) regulations.

Incidental Spill Containment and Decontamination:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize laboratory ventilation.

  • Contain: Cover the solid spill with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust aerosolization (6)[6]. Never sweep dry.

  • Clean: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by a suitable solvent (e.g., ethanol) to dissolve and remove residual lipophilic traces.

EPA-Compliant Disposal Protocol:

  • Segregation: Do not mix this compound with non-halogenated solvents or aqueous waste. Combine only with designated Halogenated Organic Waste streams (3)[3].

  • Labeling: Clearly label the waste container with the full, unabbreviated chemical name and the GHS pictograms for Irritant and Environmental Hazard (5)[5].

  • Final Disposal: Coordinate with Environmental Health and Safety (EHS) for disposal via a licensed commercial contractor. High-temperature incineration is the standard EPA requirement for the destruction of halogenated nitriles (7)[7].

Process Visualization

G Start 4-Chloro-6-(trifluoromethyl) quinoline-3-carbonitrile PPE 1. Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh 3. Anti-Static Weighing (Avoid Dust Aerosolization) Hood->Weigh Reaction 4. Chemical Reaction / Synthesis (SNAr at 4-position) Weigh->Reaction Waste 5. Waste Segregation (Halogenated Organic Waste) Reaction->Waste Disposal 6. EPA-Compliant Incineration (Licensed Contractor) Waste->Disposal

Workflow for the safe handling and disposal of halogenated nitriles.

References

  • NSTA. Biological/Chemical Waste Management. Available at: [Link]

  • LabX. Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste. Available at: [Link]

  • EPA. Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
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4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
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